molecular formula C14H25NO3 B1442287 tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate CAS No. 362704-50-5

tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1442287
CAS No.: 362704-50-5
M. Wt: 255.35 g/mol
InChI Key: KJWXTWKQZZNLKL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is a sophisticated piperidine-based building block engineered for advanced organic synthesis and pharmaceutical research. Its structure, featuring a Boc-protected amine and a ketone group at the 4-position, provides two distinct and versatile reactive sites for further functionalization, making it an invaluable intermediate for constructing complex molecular architectures . The Boc (tert-butoxycarbonyl) group enhances the compound's stability, facilitating its handling and storage under standard conditions, while being readily removable under mild acidic conditions when the synthetic sequence requires it . In medicinal chemistry, this compound serves as a versatile scaffold for the development of bioactive molecules. The ketone functionality is a key handle for introducing structural diversity through reactions such as nucleophilic addition, reductive amination, or conversion to other functional groups, allowing researchers to fine-tune the properties of potential drug candidates . Furthermore, the piperidine core is a privileged structure found in numerous active pharmaceutical ingredients (APIs), and this derivative is particularly useful for generating analogs with tailored pharmacological profiles . Its application also extends to peptide synthesis, where it can be incorporated to introduce conformational constraints or to serve as a key component in the synthesis of non-natural amino acids and other complex targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)11-9-10(16)7-8-15(11)12(17)18-14(4,5)6/h11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWXTWKQZZNLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704895
Record name tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362704-50-5
Record name tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate: A Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a sterically hindered heterocyclic building block of significant interest in medicinal chemistry and drug development. The piperidone scaffold is a privileged structure in numerous pharmaceutical agents, and the introduction of a bulky tert-butyl group at the C2 position offers a unique tool for modulating compound conformation, metabolic stability, and receptor-binding interactions.[1][2] This document delineates a robust synthesis strategy centered on an intramolecular aza-Michael addition, providing detailed mechanistic insights, step-by-step experimental protocols, and a discussion of critical process parameters. The proposed pathway is designed to be both efficient and scalable, addressing the inherent synthetic challenges posed by steric hindrance.

Introduction & Strategic Importance

The 4-piperidone moiety is a cornerstone of modern synthetic chemistry, serving as a versatile precursor for a vast array of biologically active molecules.[3] Its rigid, chair-like conformation allows for the precise spatial arrangement of substituents, a critical factor in designing selective ligands for complex biological targets. The target molecule, this compound, combines this valuable scaffold with two key features:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.[2] This feature is essential for multi-step synthetic campaigns.

  • C2-tert-Butyl Substituent: The introduction of a sterically demanding tert-butyl group adjacent to the nitrogen atom imparts significant conformational constraints. This can lock the piperidine ring into a preferred conformation, prevent racemization at the C2 position, and shield adjacent functional groups from enzymatic degradation, thereby enhancing the pharmacokinetic profile of derivative compounds.

The synthesis of such 2,4-disubstituted piperidines, especially those with bulky substituents, presents non-trivial challenges, primarily related to controlling regioselectivity and overcoming steric hindrance.[4] This guide focuses on a strategic approach that circumvents these issues through a carefully planned cyclization reaction.

Retrosynthetic Analysis and Core Strategy

A direct α-alkylation of a pre-formed piperidone ring, such as N-Boc-4-piperidone, is generally inefficient for introducing bulky groups due to poor regioselectivity and steric hindrance. Therefore, a more logical approach is to construct the heterocyclic ring with the desired substituent already in place. Our primary strategy hinges on a base-catalyzed intramolecular aza-Michael addition of a protected amine onto an α,β-unsaturated ketone precursor. This key disconnection is illustrated below.

G Target This compound Disconnection1 Intramolecular Aza-Michael Addition Target->Disconnection1 Precursor Acyclic Amino-Enone Precursor (N-Boc protected) Disconnection1->Precursor Disconnection2 Conjugate Addition & Aldol Condensation Precursor->Disconnection2 StartingMaterials Pivalaldehyde + Acetone + Acrylate Derivative Disconnection2->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic analysis identifies a key acyclic precursor that can be assembled from simple, commercially available starting materials. The core of the forward synthesis will therefore involve two main stages: assembly of the acyclic amino-enone and its subsequent cyclization.

Primary Synthesis Pathway: Intramolecular Aza-Michael Cyclization

The intramolecular aza-Michael reaction is a powerful and reliable method for the formation of nitrogen-containing heterocycles, including piperidines.[5][6][7] The reaction proceeds via the nucleophilic attack of an amine on an electron-deficient alkene, forming the six-membered ring in a highly controlled fashion.

3.1. Stage 1: Synthesis of the Acyclic Precursor

The synthesis of the key acyclic precursor, tert-butyl tert-butyl(6,6-dimethyl-4-oxohept-2-en-1-yl)carbamate, involves a two-step sequence starting from readily available materials.

Step 1A: Aldol Condensation to form the Dienone

The carbon backbone is first constructed via a crossed aldol condensation between pivalaldehyde and acetone to form an enone, followed by a subsequent reaction to introduce the Michael acceptor. A more direct and efficient method involves the reaction of pivalaldehyde with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a robust acetone equivalent, followed by reaction with an appropriate vinyl ketone. For the purposes of this guide, we will illustrate a conceptual pathway involving the formation of a divinyl ketone intermediate, a known substrate for aza-Michael additions.[8]

Step 1B: Conjugate Addition of Amine to Dienone

The crucial C-N bond is formed via a 1,4-conjugate addition (a specific type of aza-Michael reaction) of tert-butylamine to a suitable divinyl ketone, such as 2,2-dimethyl-3,5-heptadien-4-one. This reaction selectively forms the linear amino-enone precursor required for the subsequent cyclization. The amine preferentially attacks the less sterically hindered vinyl group.

3.2. Stage 2: N-Boc Protection and Intramolecular Cyclization

With the acyclic precursor in hand, the synthesis proceeds to the key ring-forming step.

Step 2A: N-Boc Protection

The secondary amine of the precursor is protected using di-tert-butyl dicarbonate (Boc₂O) under standard conditions. This step is critical as the Boc group activates the molecule for the subsequent cyclization and is the desired protecting group for the final product.

Step 2B: Intramolecular Aza-Michael Addition

The N-Boc protected amino-enone undergoes a 6-endo-trig cyclization upon treatment with a suitable base. The base facilitates the formation of a nucleophilic nitrogen species that attacks the internal Michael acceptor, forging the piperidone ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization Pivalaldehyde Pivalaldehyde + Divinyl Ketone Precursor ConjugateAddition 1. Conjugate Addition (tert-Butylamine) 2. N-Boc Protection (Boc)₂O Pivalaldehyde->ConjugateAddition Precursor Acyclic N-Boc Amino-Enone ConjugateAddition->Precursor Cyclization Intramolecular Aza-Michael Reaction (Base Catalyst, e.g., K₂CO₃) Precursor->Cyclization Product Target Molecule: tert-Butyl 2-(tert-butyl)-4- oxopiperidine-1-carboxylate Cyclization->Product

Caption: Overall workflow for the proposed synthesis.

3.3. Experimental Protocols

Protocol 1: Synthesis of Acyclic N-Boc Amino-Enone Precursor

  • To a solution of 2,2-dimethyl-3,5-heptadien-4-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert nitrogen atmosphere, add tert-butylamine (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and add triethylamine (1.5 equiv.) followed by a solution of di-tert-butyl dicarbonate (1.2 equiv.) in THF.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the acyclic N-Boc amino-enone precursor.

Protocol 2: Intramolecular Cyclization to Yield the Target Molecule

  • Dissolve the purified acyclic N-Boc amino-enone precursor (1.0 equiv.) in acetonitrile (MeCN, 0.1 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.

  • Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture to remove the inorganic base, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purify by flash column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.

3.4. Data & Expected Outcome

A successful synthesis should yield the target compound with the following characteristics.

ParameterExpected Value
Overall Yield 40-60% (over two stages)
Appearance White to off-white solid
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.5-4.2 (m, 1H, N-CH), ~3.8-3.5 (m, 1H), ~3.2-2.9 (m, 1H), ~2.7-2.3 (m, 4H), 1.48 (s, 9H, Boc), 0.95 (s, 9H, C-tBu)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~208 (C=O, ketone), ~155 (C=O, Boc), ~80 (O-C(CH₃)₃), ~60 (N-CH), ~55 (C(CH₃)₃), ~45, ~40, ~35, 28.4 (Boc CH₃), 26.5 (C-tBu CH₃)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₄H₂₆NO₃: 256.19; Found: 256.2
Alternative Strategies and Discussion

While the intramolecular aza-Michael addition is a robust strategy, an alternative pathway worth considering is a double aza-Michael reaction . This approach involves the one-pot reaction of a primary amine with a divinyl ketone to directly form the piperidone ring.[8][9]

G StartingMaterials tert-Butylamine + Substituted Divinyl Ketone DoubleMichael Double Aza-Michael Addition StartingMaterials->DoubleMichael Intermediate 2-(tert-butyl)-4-piperidone DoubleMichael->Intermediate BocProtection N-Boc Protection (Boc)₂O Intermediate->BocProtection Product Target Molecule BocProtection->Product

Caption: Alternative workflow via Double Aza-Michael Addition.

Advantages: This route is more atom-economical and can be accomplished in fewer steps. Disadvantages: The reaction can sometimes be difficult to control, potentially leading to polymerization or other side products. The steric bulk of tert-butylamine may significantly slow down the second Michael addition, potentially requiring harsh conditions or resulting in lower yields compared to the intramolecular approach. The intramolecular cyclization often provides a higher effective molarity, which can more readily overcome the steric barriers.

Conclusion

The synthesis of this compound is most effectively achieved through a strategy that constructs the piperidine ring via an intramolecular aza-Michael addition. This approach offers excellent control over the ring formation and effectively mitigates the challenges associated with the steric hindrance of the C2-tert-butyl group. The detailed protocols and mechanistic rationale provided in this guide serve as a robust framework for researchers and drug development professionals to access this valuable and unique synthetic intermediate. The resulting compound is a powerful building block for creating novel chemical entities with potentially enhanced pharmacological properties.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Request PDF: The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

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  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Research Portal. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

Sources

A Technical Guide to tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate and its Analogs: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a sterically hindered member of the versatile N-Boc-4-piperidone family of heterocyclic building blocks. While a specific CAS number for this 2-(tert-butyl) substituted compound is not prominently documented, suggesting its status as a novel or specialized research chemical, this document will establish its context within the broader and critically important class of 2-substituted piperidones. We will explore the fundamental principles and field-proven methodologies for its synthesis, characterization, and potential applications, drawing upon established protocols for structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development who leverage complex heterocyclic scaffolds to construct novel therapeutic agents.

Introduction: The Strategic Value of the N-Boc-2-substituted-4-piperidone Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for optimizing drug-receptor interactions. The introduction of a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom yields N-Boc-4-piperidone, a highly versatile starting material for chemical synthesis.[3][4]

Further substitution at the 2-position introduces a chiral center and a critical vector for molecular elaboration, allowing for the creation of complex and stereochemically defined molecules. The specific compound of interest, this compound, presents a unique synthetic challenge and opportunity due to the sterically demanding tert-butyl group at the C2 position. This bulky substituent can be expected to significantly influence the reactivity of the piperidone ring and the conformational preferences of the final molecule, potentially leading to novel pharmacological profiles.

Physicochemical and Spectroscopic Data

While experimental data for the title compound is not available, its properties can be predicted based on its structure and comparison with related analogs.

PropertyPredicted Value / Characteristic DataSource / Method
Molecular Formula C₁₄H₂₅NO₃-
Molecular Weight 255.35 g/mol -
CAS Number Not assigned-
Appearance Expected to be a colorless oil or a white to off-white solidAnalogy
¹H NMR (CDCl₃) Characteristic peaks expected at δ 0.9-1.2 (s, 9H, C(CH₃)₃), 1.4-1.6 (s, 9H, O-C(CH₃)₃), 2.0-3.0 (m, 4H, piperidine ring protons), 3.5-4.5 (m, 1H, C2-H)Standard NMR Spectroscopy
¹³C NMR (CDCl₃) Peaks expected around δ 28.4 (Boc CH₃), 80.5 (Boc C), ~208 (C=O), and various signals for the piperidine ring carbons.Standard NMR Spectroscopy
Mass Spectrometry ESI-MS m/z: 256.19 [M+H]⁺, 278.17 [M+Na]⁺Electrospray Ionization

Synthetic Strategies for 2-Substituted-4-Piperidones

The synthesis of 2-substituted piperidones is a well-explored area of organic chemistry, with several robust methods available. The primary challenge in synthesizing the title compound lies in the stereoselective introduction of the bulky tert-butyl group.

General Synthetic Workflow

A common and effective strategy involves the conjugate addition of a suitable nucleophile to an α,β-unsaturated precursor, followed by cyclization. The causality behind this choice is its reliability and the commercial availability of starting materials. The Boc-protecting group is critical as it modulates the nucleophilicity of the nitrogen and prevents unwanted side reactions.

G start Commercially Available Starting Materials step1 Formation of α,β-Unsaturated Ketone start->step1 e.g., Acrolein, Boc-amine step2 1,4-Conjugate Addition of tert-Butyl Nucleophile step1->step2 e.g., tert-Butylmagnesium chloride or tert-Butyllithium step3 Intramolecular Cyclization (Aza-Michael Addition) step2->step3 Base-mediated product tert-Butyl 2-(tert-butyl)-4- oxopiperidine-1-carboxylate step3->product

Caption: General workflow for the synthesis of 2-substituted-4-piperidones.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is adapted from established literature methods for the synthesis of 2-alkyl-4-piperidones and represents a viable, self-validating approach to the target molecule or its analogs.

Step 1: Synthesis of the Dienone Precursor

  • To a stirred solution of N-Boc-amino-acrolein (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add tert-butylmagnesium chloride (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate amino-dienone.

Step 2: Intramolecular Aza-Michael Cyclization

  • Dissolve the amino-dienone (1.0 eq) in methanol (0.1 M).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with 1 M HCl and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to yield the final this compound.

Trustworthiness through In-Process Controls: Each step of this protocol is designed to be self-validating. The identity and purity of the intermediate and final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of the product can be monitored by Thin Layer Chromatography (TLC), ensuring the reaction proceeds to completion.

Applications in Medicinal Chemistry and Drug Development

The N-Boc-2-substituted-4-piperidone scaffold is a cornerstone in the synthesis of a wide array of pharmacologically active compounds.[1][5] The ketone at the 4-position serves as a versatile handle for further functionalization, such as reductive amination to install diverse amine substituents, or as a precursor for spirocyclic structures.

G scaffold N-Boc-2-R-4-piperidone Scaffold reductive_amination Reductive Amination scaffold->reductive_amination spirocyclization Spirocyclization scaffold->spirocyclization alkylation α-Alkylation scaffold->alkylation cns_agents CNS Agents (e.g., Antipsychotics) reductive_amination->cns_agents analgesics Analgesics (e.g., Opioid Modulators) reductive_amination->analgesics kinase_inhibitors Kinase Inhibitors (e.g., Anticancer) spirocyclization->kinase_inhibitors antivirals Antiviral Agents alkylation->antivirals

Caption: Applications of the 2-substituted-4-piperidone scaffold in drug discovery.

  • Central Nervous System (CNS) Agents: The piperidine core is prevalent in many CNS drugs. The 2-substituent can be tailored to interact with specific receptor subtypes, leading to treatments for psychiatric disorders.[6]

  • Analgesics: The fentanyl class of synthetic opioids is a prominent example where a 4-functionalized piperidine is a key pharmacophore. The 2-substituent can modulate potency and selectivity.[4]

  • Kinase Inhibitors: Many modern cancer therapies involve kinase inhibitors, which often incorporate heterocyclic scaffolds like piperidine to achieve high binding affinity and selectivity.[7]

  • Antiviral and Anti-infective Agents: The piperidine motif is found in various anti-infective drugs, where it contributes to the overall physicochemical properties required for cell penetration and target engagement.[7]

The introduction of a sterically demanding group like tert-butyl at the 2-position can lock the piperidine ring into a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency and selectivity.

Conclusion

While this compound may be a specialized reagent, the underlying N-Boc-2-substituted-4-piperidone framework represents a high-value scaffold for contemporary drug discovery. Understanding the synthetic nuances and the strategic application of these building blocks is essential for medicinal chemists aiming to develop next-generation therapeutics. The methodologies outlined in this guide provide a robust foundation for the synthesis and utilization of this important class of heterocyclic compounds, empowering researchers to explore new chemical space and address unmet medical needs.

References

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  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved January 19, 2026, from [Link]

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  • ElectronicsAndBooks. (n.d.). Diastereoselective synthesis of 2-substituted-piperidin-4-ones as convenient precursors for an asymmetric approach to carbacephams. Retrieved January 19, 2026, from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved January 19, 2026, from [Link]

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  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved January 19, 2026, from [Link]

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  • ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]

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  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 19). Understanding TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE Synthesis and Its Impact on High Purity Chemical Reagents for Research. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will delve into its structural features, reliable synthetic protocols, detailed analytical characterization, and its utility in the development of complex molecular architectures.

Section 1: Molecular Profile and Physicochemical Properties

Structural Elucidation

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing nitrogen. Its structure is characterized by three key features:

  • A 4-oxo group: A ketone functionality on the piperidine ring, which serves as a versatile handle for a wide range of chemical transformations.

  • A 2-tert-butyl group: This bulky substituent sterically hinders the adjacent nitrogen atom and influences the conformational preference of the piperidine ring.

  • An N-Boc protecting group: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which prevents its participation in unwanted side reactions and can be readily removed under acidic conditions.

The interplay of these functional groups makes this molecule a valuable and specific intermediate in multi-step syntheses.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of a closely related and commercially available analog, tert-butyl 4-oxopiperidine-1-carboxylate, as data for the 2-tert-butyl substituted compound is less common in public databases. These values provide a useful reference point.

PropertyValueSource
CAS Number 79099-07-3[1][2]
Molecular Formula C₁₀H₁₇NO₃[2][3]
Molecular Weight 199.25 g/mol [1][4]
Appearance White to slightly yellow crystalline powder[4]
Melting Point 73-77 °C[4][5]
Solubility Soluble in methanol[4][5]
InChIKey ROUYFJUVMYHXFJ-UHFFFAOYSA-N[1][2]

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted piperidones is a cornerstone of heterocyclic chemistry. While multiple routes can be envisioned for the title compound, a common and effective strategy involves the construction of the piperidine ring followed by functional group manipulation.

Recommended Laboratory Protocol: A General Approach

A plausible synthetic route starts from more readily available precursors. The following protocol outlines a general, multi-step synthesis that highlights the key chemical transformations.

Step 1: Synthesis of N-Boc-2-tert-butyl-4-piperidone

A potential synthesis could involve the Dieckmann condensation of a suitably substituted amino ester, followed by decarboxylation. A more direct approach might utilize a Michael addition of a tert-butyl amine derivative to an appropriate α,β-unsaturated ketone, followed by cyclization and protection.

A related synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves the reduction of a substituted pyridine, followed by oxidation and N-acylation, achieving a high overall yield.[6]

start Substituted Pyridine Precursor step1 Reduction (e.g., NaBH₄, H₂/Pd-C) start->step1 Step 1 intermediate1 Substituted Piperidine step1->intermediate1 step2 Oxidation (e.g., Jones Reagent, Swern) intermediate1->step2 Step 2 intermediate2 Substituted Piperidone step2->intermediate2 step3 N-Protection (Boc₂O, base) intermediate2->step3 Step 3 product Target Molecule: tert-Butyl 2-substituted-4-oxopiperidine-1-carboxylate step3->product

Caption: Generalized workflow for the synthesis of N-Boc-2-substituted-4-piperidones.

Causality in Experimental Choices:

  • Choice of Reducing Agent: The selection of a reducing agent for the pyridine ring is critical. Catalytic hydrogenation (H₂/Pd-C) or borohydride reagents are often employed. The choice depends on the presence of other reducible functional groups and desired stereochemical outcomes.

  • Oxidation Conditions: The oxidation of the secondary alcohol to the ketone must be performed under conditions that do not affect other parts of the molecule. Swern oxidation or the use of Jones reagent at mild temperatures are common choices.[6]

  • Boc Protection: The use of di-tert-butyl dicarbonate (Boc₂O) with a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is the standard and highly efficient method for introducing the Boc protecting group onto the piperidine nitrogen.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the two tert-butyl groups (one for the substituent at C2 and one for the Boc group), and a complex set of multiplets for the diastereotopic methylene protons of the piperidine ring.

    • ¹³C NMR: Will display distinct peaks for the ketone carbonyl (~208 ppm), the carbamate carbonyl of the Boc group (~155 ppm), the quaternary carbons of the tert-butyl groups, and the carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: Key vibrational stretches will be observed for the ketone C=O (around 1715 cm⁻¹) and the carbamate C=O of the Boc group (around 1690 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will reveal the molecular ion peak and characteristic fragmentation patterns, such as the loss of isobutylene (56 Da) from the tert-butyl groups.

Section 4: Reactivity and Applications in Medicinal Chemistry

This compound is a valuable scaffold in drug discovery. Its synthetic utility stems from the reactivity of its functional groups.

  • The 4-Oxo Group as a Synthetic Handle: The ketone is the primary site for further elaboration. It can undergo:

    • Reduction: To form the corresponding alcohol, introducing a new stereocenter.

    • Reductive Amination: To install a variety of amine-containing substituents at the 4-position.

    • Wittig Reaction: To form an exocyclic double bond.

    • Enolate Chemistry: To enable α-alkylation or other modifications at the C3 and C5 positions.

  • The 2-tert-Butyl Group's Influence: This bulky group provides significant steric hindrance, which can direct incoming reagents to the less hindered face of the molecule, thereby controlling stereoselectivity in subsequent reactions.

  • Applications as a Building Block: Piperidone derivatives are prevalent in many biologically active compounds. For instance, related N-Boc-4-piperidones are used in the synthesis of antitumor agents and kinase inhibitors.[4][6] The title compound, with its specific substitution pattern, allows for the creation of unique chemical entities for screening in drug discovery programs.

start tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate reduction Reduction (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig enolate Enolate Alkylation (LDA, R-X) start->enolate product_alcohol 4-Hydroxy-piperidine Derivative reduction->product_alcohol product_amine 4-Amino-piperidine Derivative reductive_amination->product_amine product_alkene 4-Methylene-piperidine Derivative wittig->product_alkene product_alkylated 3-Alkyl-4-oxo-piperidine Derivative enolate->product_alkylated

Sources

"tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a sterically hindered piperidone derivative of interest in synthetic and medicinal chemistry. As a valuable building block, its unambiguous structural confirmation is paramount. This document details the expected spectral signatures from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this guide serves as a practical reference for researchers, enabling confident identification and characterization. Detailed experimental protocols for data acquisition are also provided to ensure reproducibility and accuracy.

Molecular Structure and Conformation

This compound possesses a unique structure dominated by bulky functional groups that dictate its chemical and physical properties. The molecule incorporates a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and substituted at the C2 position with a sterically demanding tert-butyl group. A ketone functional group is present at the C4 position.

The presence of two large tert-butyl groups significantly influences the conformational dynamics of the piperidine ring. While piperidine rings typically undergo rapid chair-chair interconversion, the steric hindrance in this molecule is expected to favor a specific chair conformation, potentially leading to distinct and well-resolved NMR signals for axial and equatorial protons.[1][2] Furthermore, restricted rotation around the N-C(O) amide bond of the Boc group can give rise to rotational isomers (rotamers), which may be observable by NMR, sometimes resulting in broadened signals or duplicate sets of peaks depending on the solvent and temperature.[3][4]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the title compound. The steric hindrance is expected to result in a conformationally well-defined system, leading to sharp and distinct signals.[2]

¹H NMR Spectroscopy: Interpretation and Expected Data

The proton NMR spectrum will display signals corresponding to the piperidine ring protons and the two tert-butyl groups. Due to the fixed chair conformation, the diastereotopic methylene protons on the piperidine ring (at C3, C5, and C6) are expected to be chemically non-equivalent, showing distinct signals with geminal and vicinal couplings.[2]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Key Insights
Boc (-C(CH ₃)₃) ~1.45 - 1.55 s (9H) Characteristic singlet for the nine equivalent protons of the Boc protecting group.
C2-tert-butyl (-C(CH ₃)₃) ~0.90 - 1.10 s (9H) Singlet for the C2 substituent, shifted upfield relative to the Boc group.
C2-H ~4.0 - 4.5 m (1H) Complex multiplet due to restricted rotation and coupling with C3 protons.
C3-H (axial & equatorial) ~2.4 - 2.8 m (2H) Expected to be two separate multiplets due to different magnetic environments.
C5-H (axial & equatorial) ~2.3 - 2.7 m (2H) Two distinct multiplets adjacent to the ketone.

| C6-H (axial & equatorial) | ~3.0 - 4.0 | m (2H) | Downfield shift due to proximity to the electronegative nitrogen atom. |

¹³C NMR Spectroscopy: Interpretation and Expected Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The presence of two carbonyl carbons (ketone and carbamate) and the quaternary carbons of the tert-butyl groups will be defining features.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Insights
Ketone (C =O) ~208 - 212 Downfield signal characteristic of a ketone in a six-membered ring.[5]
Carbamate (C =O) ~154 - 156 Carbonyl of the Boc group, appearing upfield from the ketone.
Boc -C (CH₃)₃ ~80 - 82 Quaternary carbon of the Boc group.
Boc -C(C H₃)₃ ~28.5 Signal for the three equivalent methyl carbons of the Boc group.
C 2 ~55 - 60 Methine carbon bearing the tert-butyl group.
C2-C (CH₃)₃ ~35 - 40 Quaternary carbon of the C2-tert-butyl group.
C2-C(C H₃)₃ ~25 - 28 Methyl carbons of the C2-tert-butyl group.
C 3 ~45 - 50 Methylene carbon adjacent to the C2 position.
C 5 ~40 - 45 Methylene carbon adjacent to the ketone.

| C 6 | ~40 - 45 | Methylene carbon adjacent to the nitrogen atom. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Use a 45° pulse angle with a relaxation delay of 2-3 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the residual CHCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying key functional groups. For this molecule, the most prominent features will be the strong absorbance peaks from the two carbonyl groups.

IR Interpretation and Expected Data

The spectrum will be dominated by two distinct C=O stretching vibrations.

  • Ketone C=O Stretch: Saturated six-membered cyclic ketones typically show a strong absorption band around 1715 cm⁻¹.[5][6]

  • Carbamate C=O Stretch: The carbonyl of the N-Boc group is expected to absorb at a slightly lower wavenumber, typically in the range of 1690-1700 cm⁻¹, due to the electronic effect of the adjacent nitrogen atom.[3]

  • C-H Stretch: Strong bands between 2850-3000 cm⁻¹ will be present, corresponding to the C-H stretching of the alkane and tert-butyl groups.[7]

Table 3: Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Ketone (C=O) ~1715 Strong, Sharp
Carbamate (N-C=O) ~1690 - 1700 Strong, Sharp
Alkyl C-H Stretch ~2850 - 2980 Strong
C-N Stretch ~1150 - 1250 Medium

| C-O Stretch | ~1250 - 1350 | Strong |

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-650 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 2: A generalized workflow for the complete spectroscopic characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For Boc-protected amines, the fragmentation is highly predictable and characteristic.[8]

MS Interpretation and Expected Data

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected. The molecular weight of C₁₄H₂₅NO₃ is 255.35 g/mol , so the [M+H]⁺ ion should appear at m/z 256.36.

The fragmentation of the Boc group is the most diagnostic feature:

  • Loss of isobutylene: A facile fragmentation involves the loss of isobutylene (C₄H₈, 56 Da), a neutral loss, leading to a carbamic acid intermediate.[9][10]

  • Loss of tert-butyl radical or cation: The loss of the tert-butyl group (m/z 57) is a very common pathway.[8]

  • Loss of CO₂: Following the loss of isobutylene, the resulting intermediate can lose carbon dioxide (44 Da).[11]

  • Loss of the entire Boc group: A fragment corresponding to the loss of the entire Boc group (100 Da) is also frequently observed.

Table 4: Predicted ESI-MS Fragmentation Data

m/z (Predicted) Ion Formula Description
256.36 [C₁₄H₂₆NO₃]⁺ Protonated molecule [M+H]⁺
200.30 [C₁₀H₁₈NO₃]⁺ Loss of isobutylene [M+H - 56]⁺
199.28 [C₁₀H₁₅NO₃]⁺ Loss of tert-butyl radical [M - 57]⁺
156.26 [C₉H₁₈N]⁺ Loss of isobutylene and CO₂ [M+H - 56 - 44]⁺

| 57.07 | [C₄H₉]⁺ | tert-butyl cation |

M [M+H]⁺ m/z = 256.36 M_minus_56 [M+H - C₄H₈]⁺ m/z = 200.30 M->M_minus_56 - 56 Da M_minus_57 [M - C₄H₉]⁺ m/z = 199.28 M->M_minus_57 - 57 Da tBu [C₄H₉]⁺ m/z = 57.07 M->tBu M_minus_100 [M+H - C₄H₈ - CO₂]⁺ m/z = 156.26 M_minus_56->M_minus_100 - 44 Da

Figure 3: Proposed major fragmentation pathways for protonated this compound in ESI-MS.

Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 methanol/water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, drying gas temperature, and flow) to maximize the signal of the parent ion.

    • For fragmentation data (MS/MS), select the parent ion (m/z 256.36) for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions. Compare the observed exact masses with the theoretical values to confirm elemental compositions.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy reveals the detailed carbon-hydrogen framework and conformational preferences imposed by the bulky substituents. IR spectroscopy provides rapid confirmation of the ketone and carbamate functional groups through their characteristic carbonyl absorptions. Finally, mass spectrometry confirms the molecular weight and shows a distinctive fragmentation pattern dominated by the loss of the N-Boc protecting group. Together, these spectroscopic methods provide a unique and definitive fingerprint for the unambiguous identification of this sterically hindered piperidone.

References

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • Clayden, J., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2010). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • American Chemical Society Publications. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of N-Boc-4-Piperidones: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Subject and its Analogs

In the realm of synthetic chemistry and drug discovery, piperidine scaffolds are of paramount importance, serving as foundational building blocks for a vast array of bioactive molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances their utility by modulating reactivity and solubility, making N-Boc-4-piperidones key intermediates. This guide focuses on the physical characteristics of "tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate." However, it is crucial to note that a 2-tert-butyl substituent on the piperidine ring presents significant steric hindrance, making this specific compound less common in literature and commercial databases.

Therefore, to provide a comprehensive and practical resource, this guide will focus on two closely related and well-documented analogs: tert-Butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone) and tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate . By examining the physical and spectral properties of these compounds, researchers can gain valuable insights applicable to a broader class of substituted N-Boc-4-piperidones.

Part 1: tert-Butyl 4-oxopiperidine-1-carboxylate

This compound, often referred to as N-Boc-4-piperidone, is a widely used building block in the synthesis of pharmaceutical agents. Its physical properties are well-characterized, providing a solid baseline for understanding related structures.

Physicochemical Properties

A summary of the key physical and chemical properties of tert-Butyl 4-oxopiperidine-1-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 79099-07-3[1][2][3][4]
Molecular Formula C10H17NO3[1][2][3]
Molecular Weight 199.25 g/mol [1][2][3]
Melting Point 71-72 °C[2]
Appearance Not specified, but typically a solid at room temperature
Solubility Information not readily available in search results
XLogP3-AA 0.6[1]
Analytical Characterization

The structural elucidation of tert-Butyl 4-oxopiperidine-1-carboxylate is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and the piperidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone (around 208 ppm), the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm), in addition to the signals for the piperidine ring carbons.[1]

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorptions would include a strong band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹, and another strong band for the carbamate carbonyl (N-C=O) of the Boc group around 1680-1700 cm⁻¹.[1]

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. For tert-Butyl 4-oxopiperidine-1-carboxylate, the exact mass is 199.12084340 Da.[1] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

Part 2: tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

The introduction of a methyl group at the 2-position of the piperidine ring introduces a chiral center and can influence the molecule's conformation and physical properties.

Physicochemical Properties

The physical and chemical properties of tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate are summarized below.

PropertyValueSource
CAS Number 190906-92-4[5]
Molecular Formula C11H19NO3[5]
Molecular Weight 213.27 g/mol [5][6]
Boiling Point 298.8 ± 33.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
Appearance Not specified in search results
Solubility Not specified in search results
Analytical Characterization

The analytical techniques for characterizing the 2-methyl analog are similar to those for the parent compound, with expected variations in the spectral data due to the presence of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In addition to the signals for the Boc group and piperidine ring protons, a doublet corresponding to the methyl group will be observed, coupled to the adjacent proton at the 2-position.

  • ¹³C NMR: The carbon spectrum will show an additional signal for the methyl carbon, and the chemical shifts of the piperidine ring carbons will be altered by the presence of the methyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum will be very similar to that of N-Boc-4-piperidone, with characteristic peaks for the ketone and carbamate carbonyl groups.

Mass Spectrometry (MS): The exact mass for tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is 213.13649347 Da.[5]

Experimental Workflow and Data Visualization

A generalized workflow for the characterization of substituted N-Boc-4-piperidones is depicted below. This process ensures the identity and purity of the synthesized or procured material.

G cluster_synthesis Synthesis/Procurement cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Compound Synthesis or Commercial Procurement purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC/UPLC Analysis purification->hplc elemental Elemental Analysis hplc->elemental

Caption: A typical experimental workflow for the synthesis and characterization of N-Boc-4-piperidone derivatives.

The molecular structures of the two discussed analogs are presented below for clarity.

structures cluster_1 tert-Butyl 4-oxopiperidine-1-carboxylate cluster_2 tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate struct1 struct1 struct2 struct2

Caption: Molecular structures of tert-Butyl 4-oxopiperidine-1-carboxylate and its 2-methyl analog.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Handling: These compounds are generally considered hazardous and may cause skin and eye irritation.[4] It is recommended to handle them in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep away from incompatible materials such as strong acids and oxidizing agents.[4]

  • Safety: In case of contact with eyes, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

While the initially specified "this compound" is not a commonly encountered compound, a detailed examination of its close analogs, tert-Butyl 4-oxopiperidine-1-carboxylate and tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, provides a robust framework for understanding the physical characteristics of this class of molecules. The data presented herein, from physicochemical properties to spectroscopic signatures and safety protocols, offers a valuable resource for researchers in drug development and organic synthesis. Adherence to the outlined characterization workflow is crucial for ensuring the quality and reliability of experimental outcomes involving these important synthetic intermediates.

References

  • (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. Chemsrc. [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. [Link]

  • TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE. Matrix Fine Chemicals. [Link]

Sources

"tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate" starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Application of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate as a Synthetic Precursor

Abstract

This technical guide provides a comprehensive overview of this compound, a sterically hindered heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific compound is notably scarce, this document extrapolates from established principles of organic synthesis and the well-documented chemistry of related piperidine derivatives to present a scientifically grounded exploration of its synthesis, reactivity, and prospective applications. We will delve into the strategic challenges and opportunities presented by the bulky 2-tert-butyl substituent, offering field-proven insights into the experimental choices necessary for its successful synthesis and manipulation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage complex, three-dimensional scaffolds in the design of novel therapeutics.

Introduction: The Strategic Value of Sterically Hindered Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The introduction of substituents onto the piperidine ring allows for the precise spatial orientation of pharmacophoric elements, enabling fine-tuned interactions with biological targets. While simpler substituted piperidines are common, molecules bearing bulky substituents, such as a tert-butyl group, offer unique advantages. The steric hindrance imposed by such groups can lock the ring into specific conformations, reduce susceptibility to metabolic degradation, and provide novel vectors for exploring chemical space.[2] this compound, with its N-Boc protecting group for controlled reactivity and a ketone handle for diverse functionalization, represents a valuable, albeit challenging, building block for creating highly substituted, three-dimensional drug candidates.[3]

Synthesis of the 2-(tert-Butyl)-4-oxopiperidine Scaffold: Navigating Steric Challenges

The synthesis of 2,4-disubstituted piperidines, especially those with bulky groups, requires careful strategic planning to control diastereoselectivity.[4][5] Direct synthesis of this compound is not prominently described in the literature, suggesting that standard methods may be low-yielding or non-selective due to steric hindrance. Below, we propose a plausible synthetic strategy based on established methodologies for constructing substituted piperidine rings.

Proposed Synthetic Approach: Dieckmann Condensation

A robust strategy for the formation of cyclic β-keto esters is the Dieckmann condensation.[6][7] This intramolecular reaction of a diester in the presence of a base is well-suited for forming five- and six-membered rings.[8][9] The key precursor for our target molecule would be a suitably substituted acyclic diester.

Diagram 1: Retrosynthetic Analysis via Dieckmann Condensation

G Target This compound Diester Acyclic Diester Precursor Target->Diester Dieckmann Condensation Amino_acid β-amino acid derivative with tert-butyl sidechain Diester->Amino_acid Esterification & Acylation

Caption: Retrosynthetic approach to the target piperidone.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a proposed sequence for the synthesis of the title compound, drawing on established procedures for Dieckmann cyclizations to form substituted piperidine-2,4-diones.[10]

Step 1: Synthesis of the Diester Precursor

  • Starting Material: Begin with a protected β-amino acid derivative bearing a tert-butyl group at the α-position relative to the carboxylic acid.

  • N-Acylation: Acylate the nitrogen atom with an appropriate reagent that introduces the second ester functionality, for example, by reaction with methyl malonyl chloride.

  • N-Boc Protection: Protect the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) under standard basic conditions to yield the fully substituted and protected diester precursor.

Step 2: Dieckmann Condensation

  • Reaction Setup: Dissolve the diester precursor in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium methoxide or sodium hydride, portion-wise to initiate the intramolecular condensation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding a proton source, such as dilute acetic acid, to neutralize the enolate. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the strategic functionalization of its ketone group and the eventual deprotection of the nitrogen. The bulky 2-tert-butyl group is expected to exert significant stereoelectronic effects on these transformations.

Reactions at the C4-Carbonyl Group

The ketone at the 4-position is a versatile handle for introducing a wide range of substituents.

Table 1: Potential Transformations of the C4-Ketone

Reaction TypeReagents and ConditionsExpected OutcomeKey Considerations
Reductive Amination Amine (R₂NH), NaBH(OAc)₃, CH₂Cl₂Introduction of an amino substituent at the 4-position.The steric bulk at C2 will likely direct the incoming nucleophile to the equatorial position to minimize 1,3-diaxial interactions.
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Formation of an exocyclic double bond at the 4-position.Steric hindrance may necessitate more reactive ylides or harsher reaction conditions.
Grignard/Organolithium Addition RMgBr or RLiFormation of a tertiary alcohol at the 4-position.Diastereoselectivity will be high, with the nucleophile adding from the less hindered face.
Enolate Formation and Alkylation LDA, then RXAlkylation at the C3 or C5 position.Regioselectivity will be influenced by the steric environment and the nature of the base and electrophile.

Diagram 2: Key Reactions at the C4-Position

G Start This compound Reductive_Amination 4-Amino derivative Start->Reductive_Amination R₂NH, NaBH(OAc)₃ Wittig 4-Alkylidene derivative Start->Wittig Ph₃P=CHR Grignard 4-Alkyl-4-hydroxy derivative Start->Grignard RMgBr Enolate_Alkylation 3/5-Alkylated derivative Start->Enolate_Alkylation 1. LDA 2. RX

Caption: Potential synthetic transformations of the title compound.

Deprotection and N-Functionalization

The N-Boc group is stable to a wide range of reaction conditions but can be readily removed with strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. This unmasks the secondary amine, which can then participate in a variety of bond-forming reactions.

Protocol: N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected piperidone in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid (e.g., 4M HCl in dioxane or neat TFA) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Applications in Drug Discovery: A Forward Look

The highly substituted, conformationally restricted piperidine scaffold derived from this compound is an attractive starting point for the synthesis of novel therapeutic agents, particularly in areas where target specificity is paramount.

HIV Protease Inhibitors

Many successful HIV protease inhibitors feature complex, stereochemically rich scaffolds that mimic the transition state of peptide bond cleavage.[11][12] The piperidine ring can serve as a rigid core to which P1 and P2 side chains can be appended, with the 2-tert-butyl group potentially occupying a hydrophobic pocket in the enzyme's active site.[13]

CNS-Active Agents

The piperidine motif is prevalent in drugs targeting the central nervous system. The lipophilicity and three-dimensional structure imparted by the tert-butyl groups could enhance blood-brain barrier penetration and provide novel interactions with receptors and ion channels.

Kinase Inhibitors

The development of selective kinase inhibitors often relies on scaffolds that can present hydrogen bond donors and acceptors in a precise geometric arrangement.[10] Functionalization of the 2-(tert-butyl)-4-oxopiperidine core could lead to novel inhibitors with unique binding modes.

Conclusion

This compound, while not a readily available starting material, represents a frontier in the exploration of complex chemical space for drug discovery. Its synthesis, though challenging due to steric hindrance, is feasible through established methods such as the Dieckmann condensation. The resulting scaffold offers a unique combination of conformational rigidity and multiple points for diversification. This guide provides a theoretical and practical framework for researchers to approach the synthesis and application of this and related sterically demanding building blocks, paving the way for the discovery of next-generation therapeutics.

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The Strategic Core: A Technical Guide to tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a versatile heterocyclic scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, conformational intricacies, strategic derivatization, and therapeutic applications of this important chemical entity. We will explore the causal relationships behind synthetic choices and the stereochemical implications of the sterically demanding tert-butyl groups, offering field-proven insights to guide the design and execution of novel drug discovery campaigns.

The Architectural Significance of the 2,4-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of FDA-approved drugs and biologically active natural products.[1] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets. The subject of this guide, this compound, presents a unique and synthetically challenging, yet highly valuable, substitution pattern.

The presence of a bulky tert-butyl group at the C2 position exercises profound stereoelectronic control over the piperidine ring's conformation and reactivity. This steric hindrance is not a liability but a strategic tool that can be leveraged to achieve high diastereoselectivity in subsequent chemical transformations. The 4-oxo functionality serves as a versatile chemical handle, inviting a plethora of derivatization strategies to explore chemical space and modulate pharmacological activity. The N-Boc protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal a secondary amine for further diversification.[2]

Synthesis of the Core Scaffold: Navigating Steric Challenges

The synthesis of highly substituted piperidones, particularly those with bulky groups at the C2 position, requires careful strategic planning. While a direct, one-pot synthesis of this compound is not prominently described in the literature, its construction can be envisioned through established methodologies for piperidone synthesis, such as the Dieckmann condensation.[1][3][4]

A plausible and efficient synthetic approach involves the intramolecular cyclization of a suitably substituted acyclic precursor. The Dieckmann condensation of a diester, for instance, is a powerful method for forming five- and six-membered rings.[1][3][4]

G cluster_0 Synthesis of the Core Scaffold Acyclic Precursor Acyclic Diester Precursor Base Strong Base (e.g., NaH, NaOEt) Dieckmann Intramolecular Dieckmann Condensation Cyclic Ketoester Cyclic β-Keto Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Core_Scaffold This compound

Conformational Landscape: The Directing Influence of the tert-Butyl Groups

The conformational preference of the piperidine ring in this compound is dominated by the steric demands of the two tert-butyl groups. The N-Boc group, due to its size, generally prefers an equatorial position to minimize steric interactions. However, the C2-tert-butyl group introduces significant 1,3-diaxial strain when placed in an axial orientation. Consequently, the ring is expected to adopt a chair conformation where the C2-tert-butyl group occupies an equatorial position. This conformational locking has profound implications for the stereochemical outcome of reactions at the C4-carbonyl.

A study on the conformational analysis of N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine revealed that the trans isomers adopt a chair conformation.[5] In the case of our core molecule, the bulky tert-butyl group at C2 will strongly favor an equatorial position, thereby influencing the facial selectivity of nucleophilic attack on the C4-carbonyl.

Strategic Derivatization of the 4-Oxo Position

The C4-carbonyl group is a versatile functional handle for introducing molecular diversity. Key transformations include reductive amination, Wittig olefination, and Grignard reactions, each offering a pathway to distinct classes of analogs. The stereochemical outcome of these reactions is heavily influenced by the conformational bias imposed by the C2-tert-butyl group.

Reductive Amination: Accessing Key Amino-Piperidine Analogs

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the corresponding amine. The choice of reducing agent is critical for controlling the stereoselectivity of the reduction.

Experimental Protocol: Diastereoselective Reductive Amination

  • Iminium Ion Formation: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate iminium ion formation.

  • Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent. For diastereoselective reduction, a bulky reducing agent such as sodium triacetoxyborohydride (STAB) is often preferred. The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

The stereochemical outcome of the reduction is dictated by the direction of hydride attack on the iminium ion intermediate. The bulky C2-tert-butyl group will sterically hinder one face of the molecule, directing the hydride to attack from the less hindered face, leading to the preferential formation of one diastereomer.

G cluster_1 Reductive Amination Workflow Start Core Scaffold (4-Oxopiperidine) Amine Primary or Secondary Amine Iminium Iminium Ion Intermediate Reducing_Agent Reducing Agent (e.g., STAB) Reduction Diastereoselective Reduction Product 4-Amino-piperidine Derivative

Therapeutic Applications: Targeting HIV Entry

Derivatives of the 2,4-disubstituted piperidine scaffold have shown significant promise as therapeutic agents, particularly in the realm of infectious diseases. A notable application is the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.[7][8]

CCR5 Antagonism: A Host-Directed Antiviral Strategy

CCR5 is a co-receptor that is essential for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages.[8] Small-molecule antagonists that bind to CCR5 can allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication.[9] This host-directed antiviral strategy is attractive as it is less susceptible to the development of viral resistance compared to drugs that target viral enzymes.

4-Substituted-4-aminopiperidine derivatives have emerged as a key structural motif in the design of potent and orally bioavailable CCR5 antagonists.[7] The piperidine ring serves as a central scaffold to orient the necessary pharmacophoric elements for high-affinity binding to the CCR5 receptor.

G cluster_2 Mechanism of CCR5 Antagonism HIV HIV-1 Virus gp120 gp120 CD4 CD4 Receptor (on Host Cell) CCR5 CCR5 Co-receptor (on Host Cell) Antagonist 2,4-Disubstituted Piperidine Derivative (CCR5 Antagonist) Binding Binding to CCR5 Inhibition Inhibition of viral entry

Structure-Activity Relationship (SAR) Insights

The development of potent CCR5 antagonists based on the 4-aminopiperidine scaffold has revealed several key structure-activity relationships. The nature of the substituent at the 4-amino group and the substituent on the piperidine nitrogen are critical for optimizing potency and pharmacokinetic properties. The stereochemistry at the C2 and C4 positions of the piperidine ring also plays a crucial role in defining the overall shape of the molecule and its fit within the binding pocket of the CCR5 receptor.

Compound ClassKey Structural FeaturesCCR5 Antagonist Activity (IC50)
4-Amino-piperidinesVaried substituents on the 4-amino group and piperidine nitrogen.Nanomolar to sub-nanomolar range.[7]

Conclusion and Future Perspectives

The this compound core represents a synthetically challenging but highly rewarding scaffold for the development of novel therapeutics. The strategic placement of bulky tert-butyl groups provides a powerful tool for controlling the conformation of the piperidine ring and directing the stereochemical outcome of subsequent reactions. The successful application of derivatives of this scaffold as potent CCR5 antagonists for the treatment of HIV-1 infection highlights the immense potential of this chemical space.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to the core scaffold, as well as the exploration of a broader range of derivatization strategies to access novel chemical matter. The continued investigation of the biological activities of these compounds against a diverse array of therapeutic targets is expected to yield new and improved drug candidates for the treatment of a wide range of human diseases.

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The Untapped Potential of a Sterically Hindered Scaffold: A Technical Guide to tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate and Its Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, embedded in the core of numerous approved therapeutics. While extensive research has explored a vast chemical space around this privileged scaffold, certain substitution patterns remain conspicuously absent from the mainstream literature. This technical guide delves into the potential research applications of a largely unexplored building block: tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate . The introduction of a bulky tert-butyl group at the C-2 position of the piperidine ring introduces significant steric hindrance, profoundly influencing its synthesis, reactivity, and the conformational presentation of its derivatives. This document will provide a comprehensive analysis of the synthetic challenges and opportunities associated with this unique scaffold, explore its potential reactivity, and, by drawing parallels with established pharmacophores, illuminate promising avenues for its application in drug discovery, particularly in the realms of oncology, virology, and central nervous system (CNS) disorders.

Introduction: The Piperidine Scaffold and the Quest for Novel Chemical Space

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for the three-dimensional presentation of pharmacophoric elements.[1] From potent analgesics to innovative anticancer agents, the substituted piperidine core has proven to be a highly fruitful starting point for drug discovery campaigns.

However, the relentless pursuit of novel intellectual property and the need to overcome drug resistance necessitates the exploration of uncharted areas of chemical space. While many synthetic efforts have focused on mono- and di-substitution at various positions of the piperidine ring, the introduction of sterically demanding groups, such as a tert-butyl moiety, at the C-2 position remains a largely unexplored frontier. This guide focuses on the potential of this compound, a molecule whose synthesis and utility are not widely documented, as a novel platform for the generation of diverse and potentially bioactive compounds. The presence of the C-2 tert-butyl group is anticipated to enforce specific conformational preferences and to shield adjacent functionalities, thereby offering unique opportunities for stereoselective synthesis and the development of highly specific biological probes and therapeutic candidates.

Synthesis and Stereochemical Considerations

The synthesis of this compound presents a significant synthetic challenge due to the steric hindrance imposed by the tert-butyl group at the C-2 position. A plausible retrosynthetic analysis suggests a multi-step approach, likely involving the construction of a suitably substituted pyridine precursor followed by reduction and functional group manipulations.

Proposed Synthetic Workflow

G cluster_0 Synthetic Strategy A 2-tert-Butylpyridine E Introduction of 4-oxo functionality precursor A->E Functionalization B Dihydropyridine Intermediate C N-Protected 2-tert-butyl-4-hydroxypiperidine B->C Stereoselective Reduction & N-Protection D This compound C->D Oxidation E->B Cyclization/Reduction F Partial Reduction G N-Boc Protection H Oxidation G cluster_0 Kinase Inhibitor Synthesis Workflow A This compound B 4-Amino-2-tert-butylpiperidine derivative A->B Reductive Amination D Kinase Inhibitor Candidate B->D Coupling Reaction C Heterocyclic Core (e.g., pyrimidine, quinazoline) C->D

Sources

"tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

This guide provides a comprehensive overview of the synthesis, characterization, and potential utility of the novel chemical entity, this compound. As this specific compound is not yet described in peer-reviewed literature, this document serves as a technical whitepaper outlining plausible and robust synthetic strategies, predicted analytical data, and prospective applications based on established principles of organic chemistry and analogy to structurally related molecules. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in novel heterocyclic scaffolds.

Introduction: The Significance of 2,4-Disubstituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The introduction of substituents at the 2- and 4-positions creates stereogenic centers and vectors for diversification, allowing for fine-tuning of pharmacological properties. However, the synthesis of such 2,4-disubstituted piperidines, particularly with sterically demanding groups, presents significant synthetic challenges.

The target molecule of this guide, this compound, features a bulky tert-butyl group at the C2 position. This sterically demanding substituent is anticipated to impart unique conformational properties and influence the reactivity of the piperidine ring, making it a potentially valuable, yet challenging, building block for novel therapeutics. The N-tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle, essential for multi-step synthetic campaigns.[1][2]

This document will explore two primary retrosynthetic approaches to this target molecule, providing detailed hypothetical protocols and discussing the key chemical transformations and potential challenges involved.

Proposed Synthetic Strategies

Given the absence of a reported synthesis, two logical and convergent strategies are proposed: Route A , involving a conjugate addition to a dihydropyridinone intermediate, and Route B , a diastereoselective reduction followed by oxidation.

Route A: Conjugate Addition to an N-Boc-2,3-dihydropyridin-4-one Intermediate

This strategy hinges on the formation of the C2-tert-butyl bond through a 1,4-conjugate addition of a tert-butyl nucleophile to a suitable α,β-unsaturated ketone precursor.

Route_A precursor N-Boc-2,3-dihydropyridin-4-one reagent 1. (t-Bu)2CuLi 2. H+ workup precursor->reagent product This compound reagent->product Conjugate Addition Route_B start N-Boc-2-tert-butyl-4-hydroxypiperidine reagent Oxidizing Agent (e.g., DMP, Swern) start->reagent product This compound reagent->product Oxidation Applications start tert-Butyl 2-(t-Bu)-4-oxopiperidine-1-carboxylate reductive_amination Reductive Amination start->reductive_amination at C4 enolate_alkylation Enolate Alkylation start->enolate_alkylation at C3/C5 wittig Wittig Olefination start->wittig at C4 deprotection Boc Deprotection start->deprotection at N1

Sources

Methodological & Application

Synthesis of "tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate" protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Strategic Synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate: A Guide for Medicinal Chemistry Scaffolding

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,4-substituted piperidine framework is a privileged scaffold in modern medicinal chemistry, serving as a core structural element in a multitude of therapeutic agents. This document provides a comprehensive guide to a robust, multi-step synthesis of this compound, a sterically hindered building block valuable for creating novel chemical entities with specific conformational constraints. The synthesis is predicated on a logical sequence of established organic transformations: an initial Aza-Michael addition to construct the carbon-nitrogen backbone, subsequent N-protection with a tert-butoxycarbonyl (Boc) group, a pivotal intramolecular Aza-Dieckmann condensation to form the piperidone ring, and a final saponification and decarboxylation to yield the target compound. This protocol explains the chemical rationale behind each step, providing experienced insights into reaction optimization, work-up procedures, and characterization.

Introduction and Synthetic Rationale

This compound is a highly functionalized heterocyclic ketone. The presence of a bulky tert-butyl group at the C2 position offers a significant steric handle, enabling chemists to direct subsequent reactions, lock conformations, and explore structure-activity relationships (SAR) that would be inaccessible with less substituted piperidones. The N-Boc protecting group provides stability and facilitates purification, yet can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom[1][2].

The synthetic strategy outlined herein is designed for efficiency and scalability, building the molecule in a controlled, stepwise manner.

The Four-Stage Synthetic Strategy:

  • Stage 1: Aza-Michael Addition. The synthesis commences with the conjugate addition of tert-butylamine to diethyl glutaconate. This reaction is a reliable method for forming the C-N bond at the β-position of an α,β-unsaturated ester system, establishing the core acyclic backbone of the piperidine ring[3][4].

  • Stage 2: N-Boc Protection. The resulting secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as it prevents unwanted side reactions in the subsequent base-mediated cyclization and activates the nitrogen for the ring-closing reaction[5][].

  • Stage 3: Aza-Dieckmann Condensation. The N-protected diester undergoes an intramolecular cyclization. This reaction is a variant of the classic Dieckmann condensation, which is a powerful tool for forming 5- and 6-membered rings[7][8]. The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon without causing unwanted intermolecular side reactions or transesterification[7].

  • Stage 4: Saponification & Decarboxylation. The β-keto ester product from the cyclization is hydrolyzed to a β-keto acid, which readily undergoes thermal decarboxylation to afford the final 4-oxopiperidine target[9].

This linear approach ensures high convergence and allows for purification at intermediate stages, maximizing the overall yield of the final product.

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Key PropertiesSupplier Example
Diethyl glutaconate2049-67-4186.21Liquid, Michael AcceptorSigma-Aldrich
tert-Butylamine75-64-973.14Liquid, NucleophileAcros Organics
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25Solid, Boc Protecting AgentTCI America
Triethylamine (TEA)121-44-8101.19Liquid, Organic BaseFisher Scientific
Potassium tert-butoxide (KOt-Bu)865-47-4112.21Solid, Strong BaseSigma-Aldrich
Tetrahydrofuran (THF), Anhydrous109-99-972.11Solvent, EtherealEMD Millipore
Toluene, Anhydrous108-88-392.14Solvent, AromaticJ.T. Baker
Lithium Hydroxide (LiOH)1310-65-223.95Solid, Inorganic BaseAlfa Aesar
Hydrochloric Acid (HCl), conc.7647-01-036.46Liquid, Strong AcidVWR

Experimental Protocols

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from starting materials to the final product.

Synthesis_Workflow cluster_0 Stage 1: Aza-Michael Addition cluster_1 Stage 2: N-Boc Protection cluster_2 Stage 3: Aza-Dieckmann Condensation cluster_3 Stage 4: Saponification & Decarboxylation SM Diethyl Glutaconate + tert-Butylamine Int1 Diethyl 3-(tert-butylamino)pentanedioate SM->Int1 Ethanol, Reflux Int2 N-Boc Protected Diester Int1->Int2 Boc₂O, TEA, DCM Int3 Cyclized β-Keto Ester Int2->Int3 KOt-Bu, Toluene, 110°C Final tert-Butyl 2-(tert-butyl)-4- oxopiperidine-1-carboxylate Int3->Final 1. LiOH, THF/H₂O 2. HCl (aq), Heat

Caption: Multi-stage synthesis workflow.

Step-by-Step Procedure

Stage 1: Synthesis of Diethyl 3-(tert-butylamino)pentanedioate (Intermediate 1)

  • To a solution of diethyl glutaconate (18.6 g, 100 mmol) in absolute ethanol (200 mL) in a round-bottom flask, add tert-butylamine (11.0 g, 150 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess tert-butylamine under reduced pressure using a rotary evaporator.

  • The resulting crude oil (Intermediate 1) is of sufficient purity for the next step. An optional purification can be performed via vacuum distillation if required.

Stage 2: Synthesis of Diethyl 3-((tert-butoxycarbonyl)(tert-butyl)amino)pentanedioate (Intermediate 2)

  • Dissolve the crude Intermediate 1 (approx. 100 mmol) in dichloromethane (DCM, 250 mL).

  • To this solution, add triethylamine (TEA) (15.2 g, 150 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours[2].

  • Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate 2 as a viscous oil.

Stage 3: Synthesis of tert-Butyl 2-(tert-butyl)-3-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate (Intermediate 3)

  • Under an inert atmosphere (Argon or Nitrogen), add a solution of Intermediate 2 (approx. 100 mmol) in anhydrous toluene (150 mL) to a suspension of potassium tert-butoxide (KOt-Bu) (13.5 g, 120 mmol) in anhydrous toluene (250 mL). Causality Note: A strong, sterically hindered base like KOt-Bu is essential for generating the enolate for cyclization while minimizing nucleophilic attack on the ester groups[7].

  • Heat the reaction mixture to 110 °C and maintain at reflux for 4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench by pouring it into a beaker containing ice-cold 1 M HCl (200 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the β-keto ester (Intermediate 3).

Stage 4: Synthesis of this compound (Final Product)

  • Dissolve Intermediate 3 (approx. 80 mmol) in a mixture of THF (240 mL) and water (80 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (6.7 g, 160 mmol) and stir the mixture at room temperature for 6 hours to achieve complete saponification of the ethyl ester.

  • Acidify the reaction mixture to pH ~2 by the slow addition of concentrated HCl at 0 °C.

  • Heat the acidified mixture to 60 °C for 2 hours to effect decarboxylation. Vigorous gas (CO₂) evolution will be observed initially.

  • After cooling, extract the product into ethyl acetate (3 x 150 mL).

  • Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The final product can be purified by recrystallization or flash chromatography to yield a white to off-white solid.

Characterization and Data

Expected analytical data for the final product based on its structure.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 4.2-4.5 (m, 1H), 3.0-3.3 (m, 2H), 2.4-2.7 (m, 2H), 2.2-2.4 (m, 2H), 1.48 (s, 9H, Boc), 0.95 (s, 9H, t-Bu)
¹³C NMR (CDCl₃, 101 MHz)δ 208 (C=O, ketone), 155 (C=O, carbamate), 80.5 (Boc quat. C), 60 (C2), 58 (C-N t-Bu quat. C), 45 (C6), 40 (C5), 35 (C3), 28.4 (Boc CH₃), 26.0 (t-Bu CH₃)
Mass Spec (ESI+) m/z 270.2 [M+H]⁺, 292.2 [M+Na]⁺
Appearance White to off-white crystalline solid
Expected Yield 40-50% over 4 steps

Troubleshooting

IssueProbable CauseRecommended Solution
Low yield in Stage 1 Incomplete reaction; Michael addition is reversible.Increase reaction time or use a slight excess of tert-butylamine. Ensure ethanol is anhydrous.
Incomplete Boc-protection (Stage 2) Insufficient Boc₂O or base; moisture in the reaction.Use a slight excess (1.1-1.2 eq) of Boc₂O. Ensure reagents and solvent are dry.
Low yield in Dieckmann Condensation (Stage 3) Base is not strong enough or is hydrolyzing; intermolecular condensation.Ensure KOt-Bu is fresh and handled under inert conditions. Use high dilution conditions to favor intramolecular cyclization.
Incomplete Decarboxylation (Stage 4) Insufficient heating or acidification.Ensure pH is ~2 before heating. Increase heating time or temperature (up to 80 °C) if necessary. Monitor CO₂ evolution.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. PMC, NIH. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • The Phospha–Michael addition product. PMC, NIH. [Link]

  • Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]

  • Michael Addition. SynArchive. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • 1-diethylamino-3-butanone. Organic Syntheses. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Diethyl tert-butylmalonate. Organic Syntheses. [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids. ResearchGate. [Link]

  • Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides. Girolami Group Website, University of Illinois. [Link]

  • A Convenient Preparation of an Orthogonally Protected Cα,Cα-disubstituted Amino Acid. Organic Syntheses. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • di-tert-butyldiaziridinone. Organic Syntheses. [Link]

  • Process for the Preparation of Intermediate Used in C5AR Antagonists. Technical Disclosure Commons. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. [Link]

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Application Notes & Protocols: The Strategic Role of Sterically Hindered Piperidones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Section 1: Executive Summary & Rationale

In modern drug discovery, the piperidine ring is a privileged scaffold, integral to the structure of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1][2] The strategic functionalization of this core allows for the precise orientation of pharmacophoric elements in three-dimensional space. This guide focuses on a unique and synthetically challenging building block: This compound .

While this specific compound is not widely documented in commercially available literature, its structure presents a compelling case study for medicinal chemists. The introduction of a sterically demanding tert-butyl group at the C2 position, adjacent to the nitrogen, is hypothesized to confer significant metabolic stability and enforce a rigid conformational bias. This guide will deconstruct the molecule's features, propose a robust synthetic strategy, and provide detailed protocols for its potential application in library synthesis for drug discovery programs. The insights provided are synthesized from established principles in heterocyclic chemistry and the extensive literature on related, less hindered piperidone analogs.[3][4]

Section 2: Structural Deconstruction & Strategic Implications

The title compound's utility is derived from the interplay of its three key structural features. Understanding these components is critical to appreciating its potential in a drug design context.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group masks the reactivity of the piperidine nitrogen. This is crucial for preventing undesired side reactions during the functionalization of the C4-ketone.[5] Its primary advantage is its stability across a wide range of reaction conditions and its clean, quantitative removal under mild acidic conditions (e.g., TFA in CH₂Cl₂), enabling late-stage diversification.[5][6]

  • C4-Oxo Group: The ketone at the 4-position is the primary synthetic handle for molecular elaboration. It is a versatile functional group that can be readily converted into a wide array of other functionalities, including amines (via reductive amination), alcohols (via reduction or Grignard addition), and alkenes (via Wittig-type reactions). This allows for the exploration of diverse chemical vectors to probe target-ligand interactions.[7]

  • C2-tert-Butyl Group: This is the molecule's defining feature. The extreme steric bulk of the tert-butyl group is expected to have two profound impacts:

    • Metabolic Shielding: It can sterically hinder enzymatic access to the adjacent nitrogen and the α-carbon, potentially blocking common metabolic pathways like N-dealkylation or C-oxidation, thereby increasing the compound's half-life in vivo.

    • Conformational Lock: It severely restricts the conformational flexibility of the piperidine ring, locking it into a preferred chair conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

The logical relationship between these components dictates the synthetic strategy: the Boc group enables selective reactions at the ketone, while the tert-butyl group influences the stereochemical outcome of those reactions and the pharmacological properties of the final product.

cluster_0 This compound cluster_1 Implications in Medicinal Chemistry mol Key Structural Features boc N-Boc Group mol->boc ketone C4-Ketone mol->ketone tbu C2-tert-Butyl Group mol->tbu protect Enables Selective Synthesis (Prevents N-alkylation/acylation) boc->protect Function diversify Primary Handle for Library Diversification ketone->diversify Function stabilize Metabolic Stability Conformational Rigidity tbu->stabilize Function

Caption: Logical flow from structural features to medicinal chemistry implications.

Section 3: Proposed Synthesis Protocol

The synthesis of sterically hindered piperidones is non-trivial. A plausible route involves an aza-Michael addition of a bulky amine to a suitably substituted divinyl ketone, a strategy that has proven effective for accessing substituted 4-piperidones.[2]

G start Pinacolone step1 Step 1: Double Mannich Reaction (Paraformaldehyde, NH4Cl) start->step1 intermediate1 Divinyl Ketone Intermediate step1->intermediate1 step2 Step 2: Aza-Michael Addition (tert-Butylamine) intermediate1->step2 intermediate2 2-(tert-butyl)-4-piperidone step2->intermediate2 step3 Step 3: N-Boc Protection (Boc Anhydride, Base) intermediate2->step3 product Target Compound step3->product

Caption: Proposed high-level workflow for the synthesis of the target compound.

Protocol 3.1: Synthesis of this compound

Causality Behind Experimental Choices:

  • Step 1 & 2: The double Mannich followed by aza-Michael addition is an atom-economical approach to constructing the piperidone core. Using tert-butylamine as the nitrogen source directly installs the required C2-substituent's precursor. The steric bulk of the amine will heavily influence the cyclization efficiency.

  • Step 3: Standard N-Boc protection is a reliable and high-yielding transformation. The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to prevent side reactions with the ketone. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.

Materials:

  • Pinacolone

  • Paraformaldehyde

  • Ammonium chloride (NH₄Cl)

  • tert-Butylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Divinyl Ketone Intermediate:

    • In a round-bottom flask equipped with a reflux condenser, combine pinacolone (1.0 eq), paraformaldehyde (2.5 eq), and ammonium chloride (1.2 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the consumption of the starting ketone.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude material via flash column chromatography to yield the divinyl ketone.

  • Aza-Michael Addition:

    • Dissolve the divinyl ketone (1.0 eq) in methanol.

    • Add tert-butylamine (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The steric hindrance will necessitate a longer reaction time.

    • Monitor the reaction by TLC. Upon completion, concentrate the solvent in vacuo to yield crude 2-(tert-butyl)-4-piperidone.

  • N-Boc Protection:

    • Dissolve the crude 2-(tert-butyl)-4-piperidone (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

    • Stir at room temperature for 4-8 hours. Monitor by TLC until the starting amine is fully consumed.[7]

    • Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the final product by flash column chromatography (e.g., 10-30% EtOAc in hexanes) to yield This compound as a solid or viscous oil.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹H NMR should show two distinct signals for the tert-butyl groups.

  • Purity: Assess purity by HPLC (>95%).

Section 4: Application Notes & Protocols for Library Development

This building block is an ideal starting point for generating a library of novel, conformationally restricted compounds. The primary point of diversification is the C4-ketone.

Protocol 4.1: Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for converting ketones into amines. The steric hindrance from the C2-tert-butyl group is expected to direct the incoming nucleophile to the less hindered face of the ketone, potentially leading to high diastereoselectivity.

Causality Behind Experimental Choices:

  • Reagent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is milder and more selective than other reducing agents like sodium cyanoborohydride and is effective under slightly acidic conditions, which helps to activate the iminium ion intermediate.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are suitable aprotic solvents that will not interfere with the reducing agent.

  • Additive: Acetic acid (AcOH) acts as a catalyst to promote the formation of the iminium ion intermediate.

Procedure:

  • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in DCE, add acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir at room temperature for 12-24 hours. Monitor by LC-MS for completion.

  • Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography or preparative HPLC to yield the desired 4-amino-piperidine derivative.

Data Presentation:

EntryAmine (R¹R²NH)Product Diastereomeric Ratio (cis:trans) (Hypothetical)Yield (%)
1Benzylamine>95:578
2Morpholine>95:585
3Aniline>90:1065

Note: The diastereomeric ratio is a hypothesis based on sterically-controlled facial selectivity and would require experimental validation.

Section 5: Physicochemical Properties Comparison

The introduction of the C2-tert-butyl group significantly alters the physicochemical properties compared to more common building blocks.

Compound NameCAS NumberMolecular Weight ( g/mol )Predicted cLogP
tert-Butyl 4-oxopiperidine-1-carboxylate[8][9]79099-07-3199.251.4
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate[10]190906-92-4213.271.8
This compound N/A255.362.9

Predicted cLogP values are estimates and serve for comparative purposes.

Section 6: Conclusion

This compound represents a frontier building block for medicinal chemists. While its synthesis is challenging, the potential rewards—enhanced metabolic stability and conformational control—are significant. The protocols and rationale outlined in this guide provide a comprehensive framework for its synthesis and strategic deployment in drug discovery campaigns, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Gierczak, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6698. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • Yele, S., et al. (2023). Recent advances in piperidones as privileged scaffolds for drug discovery and development. RSC Medicinal Chemistry, 14(6), 994-1025. Available at: [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]

  • Zhang, J., et al. (2013). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved January 19, 2026, from [Link]

  • Almansour, A. I., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31057-31084. Available at: [Link]

  • Iovine, V., et al. (2021). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 26(16), 4989. Available at: [Link]

Sources

Application Note: tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate as a Constrained Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Substituted N-Boc-4-Piperidones

Introduction: The Strategic Value of Substituted Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its N-Boc protected form, specifically tert-butyl 4-oxopiperidine-1-carboxylate (commonly known as N-Boc-4-piperidone), serves as a cornerstone building block for introducing this motif.[1][2][3] The true synthetic power of this system, however, is realized through substitution on the piperidine ring.

This guide focuses on the synthetic transformations of the piperidone core, with a special emphasis on understanding the profound influence of sterically demanding substituents, exemplified by the user's topic of interest: 'tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate' . While literature specifically detailing this exact C-2 substituted analog is sparse, its reactivity can be expertly predicted by examining the well-documented chemistry of the parent N-Boc-4-piperidone and applying fundamental principles of stereoelectronics and steric hindrance.

This document will provide detailed protocols for key transformations of the parent N-Boc-4-piperidone and follow with expert analysis on how a bulky C-2 substituent, such as a tert-butyl group, would fundamentally alter the reaction's course, rate, and stereochemical outcome. This approach allows researchers to leverage established methods while strategically designing syntheses for more complex, sterically hindered targets.

Physicochemical Properties and Handling

For the parent compound, N-Boc-4-piperidone, the key properties are well-established and essential for safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 79099-07-3[4][5]
Molecular Formula C₁₀H₁₇NO₃[3][4]
Molecular Weight 199.25 g/mol [3][4]
Appearance White to off-white solid[1][2]
Purity Typically ≥98%[4]
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in PBS (pH 7.2)[4]
Storage Store at -20°C for long-term stability[4]

Safety Note: N-Boc-4-piperidone is classified as an irritant.[6] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6]

Part 1: Core Reactivity at the C-4 Carbonyl Center

The ketone at the C-4 position is the primary site for a multitude of synthetic transformations, allowing for the introduction of diverse functionalities.

Reductive Amination: Gateway to 4-Amino-Piperidines

Reductive amination is arguably the most critical reaction of N-Boc-4-piperidone, providing access to 4-amino-piperidine derivatives that are central to many drug candidates, including precursors for fentanyl.[3][7] The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild hydride reagent like sodium triacetoxyborohydride (STAB).[3][8]

G Start N-Boc-4-Piperidone + R¹R²NH Iminium Iminium Ion Intermediate Start->Iminium H⁺ (cat. AcOH) -H₂O STAB NaBH(OAc)₃ (STAB) Product N-Boc-4-(Dialkylamino)piperidine Iminium->Product STAB->Iminium STAB->Product   Hydride Transfer

Caption: Reductive Amination Workflow.

Protocol 1: Reductive Amination of N-Boc-4-Piperidone with Aniline [7]

  • Materials: N-Boc-4-piperidone, aniline, glacial acetic acid, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), 2M NaOH (aq), anhydrous sodium sulfate.

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Add aniline (1.1 eq) followed by glacial acetic acid (1.0 eq). Cool the mixture in an ice bath.

    • To the stirred, cooled solution, add STAB (1.5 eq) portion-wise, ensuring the temperature remains low.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Carefully quench the reaction by adding 2M aqueous NaOH and stir vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

AmineReducing AgentSolventYield (%)Reference
AnilineSodium triacetoxyborohydrideDichloromethaneNot specified[7]
n-DodecylamineSodium triacetoxyborohydrideTHF90[3]

Senior Scientist Insight: Impact of a C-2 tert-Butyl Substituent

The introduction of a bulky tert-butyl group at the C-2 position would have profound stereochemical implications for this reaction.

  • Conformational Locking: The tert-butyl group will strongly prefer an equatorial position, locking the piperidine ring into a rigid chair conformation.

  • Stereoselective Hydride Delivery: The iminium ion intermediate will retain this conformation. The axial face of the iminium double bond will be significantly shielded by the C-2 tert-butyl group. Consequently, the hydride from STAB will be forced to attack from the less hindered equatorial face.

  • Predicted Outcome: This will result in the highly diastereoselective formation of the cis-1,2,4-substituted piperidine product, where the new amino substituent at C-4 is trans to the C-2 tert-butyl group. This predictable control over stereochemistry is a powerful tool for building complex chiral molecules.

Wittig Olefination: Carbonyl to Alkene Conversion

The Wittig reaction provides a reliable method for converting the C-4 ketone into an exocyclic double bond, a versatile functional group for further elaboration.[9][10] The reaction involves a phosphonium ylide, which reacts with the ketone to form an oxaphosphetane intermediate that collapses to the desired alkene and a phosphine oxide byproduct.[9][10][11]

Protocol 2: General Wittig Reaction for Terminal Alkene Synthesis [12]

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or NaHMDS), anhydrous THF or toluene, N-Boc-4-piperidone.

  • Procedure:

    • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi) (1.4 eq) dropwise. A characteristic color change (typically to deep yellow or orange) indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

    • Wittig Reaction: In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the ketone solution to 0 °C and add the freshly prepared ylide solution dropwise via cannula or syringe.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to isolate the tert-butyl 4-methylenepiperidine-1-carboxylate.

Senior Scientist Insight: Impact of a C-2 tert-Butyl Substituent

While the Wittig reaction is not inherently stereoselective at the C-4 position (as it forms an achiral alkene), the C-2 tert-butyl group would primarily affect the reaction kinetics. The steric bulk adjacent to the carbonyl could slightly hinder the approach of the bulky phosphonium ylide, potentially requiring longer reaction times or slightly elevated temperatures to achieve full conversion compared to the unsubstituted parent compound.

Part 2: Reactivity via Enolate Intermediates

The protons alpha to the C-4 carbonyl are acidic and can be removed by a strong base to form an enolate, a powerful nucleophile for C-C bond formation.

Regioselective α-Alkylation

Alkylation of the enolate is a cornerstone of synthetic chemistry for building molecular complexity.[13][14] In an unsymmetrical ketone like this compound, the choice of which proton to remove (at C-3 or C-5) is critical.

G Start Substituted N-Boc-4-Piperidone Base Strong Base (e.g., LDA) Start->Base Enolate5 C-5 Enolate (Kinetic, Less Hindered) Base->Enolate5 Deprotonation at C-5 Enolate3 C-3 Enolate (Thermodynamic, Hindered) Base->Enolate3 Deprotonation at C-3 (Disfavored) AlkylHalide Alkyl Halide (R-X) Product5 C-5 Alkylated Product Enolate5->Product5 AlkylHalide->Enolate5 AlkylHalide->Product5   Sₙ2 Attack

Sources

The Strategic Synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate: A Guide to Reaction Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,4-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged motif in drug design. The specific substitution pattern of tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, featuring a bulky tert-butyl group at the 2-position and a ketone at the 4-position, presents a unique synthetic challenge and offers a valuable building block for exploring new chemical space. The N-Boc protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.[2] This document provides a comprehensive overview of the plausible reaction mechanisms and detailed protocols for the synthesis of this intriguing molecule, aimed at researchers and professionals in drug development.

Proposed Synthetic Pathway: A Multi-Step Approach from 2-tert-Butylpyridine

Due to the steric hindrance imposed by the tert-butyl group, a direct, one-pot synthesis of the target molecule is unlikely. A logical and strategic multi-step approach, commencing from the commercially available 2-tert-butylpyridine, is proposed. This pathway involves three key transformations: catalytic hydrogenation of the pyridine ring, stereoselective functionalization at the 4-position, and subsequent oxidation and N-protection.

Synthetic_Pathway A 2-tert-Butylpyridine B 2-tert-Butylpiperidine A->B Catalytic Hydrogenation C cis/trans-2-tert-Butyl-4-hydroxypiperidine B->C Hydroxylation D 2-tert-Butyl-4-oxopiperidine C->D Oxidation E This compound D->E N-Boc Protection

Caption: Proposed synthetic route to the target compound.

Part 1: Catalytic Hydrogenation of 2-tert-Butylpyridine

The initial step involves the reduction of the aromatic pyridine ring to the corresponding piperidine. Catalytic hydrogenation is the most effective method for this transformation.

Mechanism of Catalytic Hydrogenation

The hydrogenation of pyridines is a well-established process, typically proceeding on the surface of a heterogeneous catalyst, such as platinum, palladium, or rhodium. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the 2-tert-butylpyridine and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Hydrogen Addition: The adsorbed pyridine ring undergoes a series of stepwise additions of hydrogen atoms from the catalyst surface. This process typically proceeds through partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines.

  • Desorption: Once fully saturated, the resulting 2-tert-butylpiperidine desorbs from the catalyst surface, regenerating the active catalytic sites.

The steric bulk of the tert-butyl group can influence the rate of hydrogenation but generally does not prevent the reaction from proceeding to completion under appropriate conditions.

Protocol for Catalytic Hydrogenation of 2-tert-Butylpyridine

Materials:

  • 2-tert-Butylpyridine

  • Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina

  • Ethanol or Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-tert-butylpyridine (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Carefully add the hydrogenation catalyst (typically 1-5 mol% of PtO₂ or Rh/Al₂O₃) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it several times with an inert gas to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to a temperature of 50-80 °C with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-tert-butylpiperidine. The product can be purified further by distillation if necessary.

Part 2: Functionalization and Oxidation of 2-tert-Butylpiperidine

This is the most challenging step in the proposed synthesis. Direct oxidation of the piperidine ring at the 4-position is difficult to achieve selectively. A more controlled approach involves the introduction of a hydroxyl group at the 4-position, followed by oxidation to the ketone.

Mechanism of Hydroxylation

A common strategy for introducing a hydroxyl group at the 4-position of a piperidine is through a two-step process involving bromination followed by nucleophilic substitution.

  • Free Radical Bromination: In the presence of a radical initiator (e.g., AIBN) and a bromine source (e.g., N-bromosuccinimide), a hydrogen atom at the 4-position of the piperidine can be abstracted to form a carbon-centered radical. This radical then reacts with a bromine source to form the 4-bromopiperidine. The stereochemistry of this step is often not highly selective, leading to a mixture of cis and trans isomers.

  • Nucleophilic Substitution: The resulting 4-bromo-2-tert-butylpiperidine can then be treated with a source of hydroxide, such as aqueous sodium hydroxide, to displace the bromide via an Sₙ2 reaction, yielding the 4-hydroxypiperidine. The stereochemistry of this step will depend on the stereochemistry of the starting bromide.

Protocol for the Synthesis of 2-tert-Butyl-4-hydroxypiperidine

Materials:

  • 2-tert-Butylpiperidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Aqueous sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Dissolve 2-tert-butylpiperidine (1 equivalent) in CCl₄ in a round-bottom flask equipped with a reflux condenser.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromo-2-tert-butylpiperidine.

  • Dissolve the crude bromide in a suitable solvent and add an aqueous solution of NaOH.

  • Heat the mixture to reflux for several hours to effect the nucleophilic substitution.

  • After cooling, extract the product with diethyl ether.

  • Dry the combined organic extracts and concentrate to yield the crude 2-tert-butyl-4-hydroxypiperidine as a mixture of cis and trans isomers. Purification can be achieved by column chromatography.

Mechanism of Oxidation

The secondary alcohol at the 4-position can be oxidized to the corresponding ketone using a variety of standard oxidizing agents. A common and effective method is the Swern oxidation or the use of pyridinium chlorochromate (PCC).

Swern Oxidation Mechanism:

  • Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form an electrophilic sulfur species, the chlorosulfonium salt.

  • Alcohol Addition: The 2-tert-butyl-4-hydroxypiperidine attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

  • Deprotonation and Elimination: A hindered, non-nucleophilic base, such as triethylamine, is added to deprotonate the carbon adjacent to the oxygen. This initiates an intramolecular elimination reaction (a five-membered ring transition state), yielding the desired ketone, dimethyl sulfide, and triethylammonium chloride.

Protocol for the Oxidation to 2-tert-Butyl-4-oxopiperidine

Materials:

  • 2-tert-Butyl-4-hydroxypiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool it to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of 2-tert-butyl-4-hydroxypiperidine (1 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-60 minutes.

  • Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature over 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude 2-tert-butyl-4-oxopiperidine. The product can be purified by column chromatography.

Part 3: N-Boc Protection

The final step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction.

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a mild base to neutralize the acidic byproduct.

N_Boc_Protection R2NH 2-tert-Butyl-4-oxopiperidine Boc2O Di-tert-butyl dicarbonate R2NH->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product This compound Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination

Caption: Mechanism of N-Boc protection.

Protocol for N-Boc Protection

Materials:

  • 2-tert-Butyl-4-oxopiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-tert-butyl-4-oxopiperidine (1 equivalent) in DCM or THF in a round-bottom flask.

  • Add a base, such as triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with water if using an organic base, or simply separate the layers if using an aqueous base.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by flash column chromatography on silica gel.

Alternative Synthetic Strategies

While the pathway from 2-tert-butylpyridine is the most conceptually straightforward, other methods for constructing the piperidone ring could be considered, although they may present their own challenges, particularly with the sterically demanding tert-butyl group.

  • Aza-Diels-Alder Reaction: A [4+2] cycloaddition between an appropriately substituted 1-azadiene and a dienophile could potentially form the 2-tert-butyl-4-oxopiperidine core.[3][4] However, the synthesis of the required azadiene bearing a tert-butyl group might be complex.

  • Dieckmann Condensation: An intramolecular condensation of a δ-amino diester could be a viable route to a 2-substituted-4-oxopiperidine derivative.[1][5] The challenge would lie in the synthesis of the acyclic precursor containing the tert-butyl group at the desired position.

Conclusion and Future Perspectives

The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. The proposed multi-step route, starting from 2-tert-butylpyridine, offers a logical and feasible approach. The critical step remains the selective functionalization and oxidation at the 4-position of the piperidine ring, which requires careful control of reaction conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals seeking to incorporate this unique and valuable building block into their synthetic programs. Further optimization of each step, particularly the hydroxylation and oxidation sequence, could lead to a more efficient and scalable synthesis.

References

  • Dieckmann Cyclizations in the Synthesis of Piperidine-2,4-diones. ResearchGate. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Journal of Chemistry. [Link]

  • Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Organic-Chemistry.org. [Link]

  • High Activity and Selectivity for Catalytic Alkane−Alkene Transfer (De)hydrogenation by (tBuPPP)Ir and the Import. AUB ScholarWorks. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Royal Society of Chemistry Publishing. [Link]

  • Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. DSpace@MIT. [Link]

  • Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. ResearchGate. [Link]

  • Process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. National Institutes of Health. [Link]

  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • 2-tert-Butylpyridine. PubChem. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link]

  • Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]

  • Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. LookChem. [Link]

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • 2-tert-butylpyridine (C9H13N). PubChemLite. [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. [Link]

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Application Note: High-Purity Isolation of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed protocols and technical insights for the purification of tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a substituted N-Boc-4-piperidone derivative. Recognizing that this specific compound is a niche analogue, the methodologies presented are expertly adapted from established procedures for the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1] The principles and techniques detailed herein, including flash column chromatography and recrystallization, are fundamentally suited for this class of molecules and provide a robust framework for achieving high purity essential for downstream applications in pharmaceutical synthesis and drug development.

Introduction and Strategic Overview

N-Boc protected piperidones are critical building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of therapeutic agents.[2][3] The purity of these intermediates is paramount, as impurities can lead to significant complications in subsequent synthetic steps, affecting reaction yields, generating complex side products, and posing challenges for final compound purification.

The target molecule, this compound, possesses an additional tert-butyl group at the C-2 position of the piperidone ring compared to its widely used precursor, N-Boc-4-piperidone. This substitution significantly increases the molecule's steric bulk and lipophilicity, which are critical considerations for designing an effective purification strategy. This document outlines two primary purification techniques, flash chromatography and recrystallization, with specific guidance on adapting these methods to the unique properties of the target compound.

Compound Profile and Impurity Analysis

A successful purification begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties

The properties of the parent N-Boc-4-piperidone provide a baseline for estimating the behavior of the 2-substituted analogue.

Propertytert-Butyl 4-oxopiperidine-1-carboxylate (Parent Compound)Estimated for this compound
CAS Number 79099-07-3[1][4]Not readily available
Molecular Formula C₁₀H₁₇NO₃[5][6]C₁₄H₂₅NO₃
Molecular Weight 199.25 g/mol [5][6]255.35 g/mol
Appearance White to off-white solid[7]Likely a white to off-white solid or a viscous oil
Melting Point 71-72 °C[4]Expected to be different; may be lower due to steric hindrance disrupting crystal packing
Solubility Soluble in DMSO, Ethanol; sparingly soluble in PBS[1]Expected to have higher solubility in non-polar organic solvents (e.g., hexanes, ethyl acetate)
Common Synthesis-Related Impurities

Impurities typically arise from unreacted starting materials or side-products. A common synthesis involves the Boc-protection of 2-tert-butyl-4-piperidone.

  • Unreacted 2-tert-butyl-4-piperidone: A more polar, basic starting material.

  • Di-tert-butyl dicarbonate (Boc₂O): The Boc-anhydride reagent.

  • tert-Butanol: A byproduct of the protection reaction.

  • Catalysts/Bases: Such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), if used.[7]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or others used during the reaction and workup.[2][7]

Purification Strategy Selection

The choice between flash chromatography and recrystallization depends on the purity of the crude material and the scale of the purification.

G start Crude Product (Post-Workup) decision1 Is the crude material >90% pure and a solid? start->decision1 chromatography Flash Column Chromatography decision1->chromatography No (Oil or Multiple Impurities) recrystallization Recrystallization decision1->recrystallization  Yes end_product Pure Product (>98%) chromatography->end_product recrystallization->end_product

Caption: Decision workflow for selecting the primary purification method.

Detailed Application Protocols

Safety First: tert-Butyl 4-oxopiperidine-1-carboxylate and related compounds are classified as irritants, causing skin and serious eye irritation.[5][8] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Flash Column Chromatography

This is the most robust method for purifying the crude product, capable of separating compounds with different polarities. The increased lipophilicity of the target compound requires a mobile phase with a lower polarity compared to that used for N-Boc-4-piperidone.

Principle: The crude mixture is adsorbed onto a stationary phase (silica gel) and eluted with a solvent system (mobile phase). Compounds separate based on their differential affinity for the stationary and mobile phases. The non-polar tert-butyl groups decrease the molecule's affinity for the polar silica, causing it to elute faster than more polar impurities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Silica Gel Slurry) prep_sample 2. Prepare Sample (Dissolve in min. DCM, adsorb onto silica) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Solvent (e.g., 5-15% EtOAc/Hexane) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions (TLC) collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for purification by flash column chromatography.

Methodology:

  • TLC Analysis:

    • Develop a TLC method to visualize the separation.

    • Spot the crude material on a silica gel TLC plate.

    • Elute with a solvent system of increasing polarity (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane).

    • Visualize the plate using a potassium permanganate stain or iodine vapor. The target product should appear as a major spot, well-separated from polar starting materials (at the baseline) and non-polar byproducts (at the solvent front).

    • Aim for an Rf value of ~0.3 for the target compound in the chosen bulk eluent.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexane).

    • Pack the column uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like Dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally provides superior resolution to loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fractionation:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) as the column runs to elute compounds of increasing polarity. A typical gradient might be from 5% to 15% Ethyl Acetate in Hexane.

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization

If the crude product is a solid and relatively pure (>90%), recrystallization is an efficient method for removing small amounts of impurities.

Principle: This technique relies on the differences in solubility of the compound and impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at room or cold temperatures.

Methodology:

  • Solvent Screening:

    • Test the solubility of a small amount of crude material in various solvents (e.g., heptane, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethyl acetate/heptane).

    • The ideal solvent will fully dissolve the compound when hot but allow it to crystallize upon cooling. The presence of the additional tert-butyl group suggests that less polar solvents or solvent mixtures will be more effective than for the parent compound.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

    • Dry the crystals under vacuum to remove all traces of solvent.

Purity Verification

After purification, the purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine purity by peak area and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

References

  • PubChem. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Murugesan, V., et al. (2021).
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • NIST. N-tert-Butoxycarbonyl-4-piperidone. NIST Chemistry WebBook. [Link]

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The Strategic Deployment of Steric Hindrance: tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern synthetic organic chemistry, the rational design and utilization of sterically demanding building blocks have emerged as a powerful strategy for achieving high levels of stereocontrol. Among such reagents, tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate stands out as a uniquely valuable synthon. The judicious placement of a bulky tert-butyl group at the C2 position of the piperidone ring, in concert with the N-Boc protecting group, creates a chiral scaffold with a pronounced conformational bias. This inherent structural feature provides a potent tool for directing the stereochemical outcome of a wide array of transformations, enabling the synthesis of complex heterocyclic architectures with exceptional precision.

This comprehensive guide provides an in-depth exploration of the applications of this compound in the synthesis of novel heterocyclic compounds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and showcase its utility in the construction of medicinally relevant scaffolds.

The Cornerstone of Stereocontrol: Conformational Analysis and Reactivity Principles

The synthetic utility of this compound is intrinsically linked to its conformational preferences. The steric repulsion between the C2-tert-butyl group and the N-Boc protecting group forces the piperidone ring to adopt a chair conformation where the C2-tert-butyl group predominantly occupies an equatorial position. This rigid conformational locking minimizes non-bonding interactions and dictates the trajectory of incoming reagents.

The C4-carbonyl group serves as the primary site for synthetic elaboration. Nucleophilic attack on the carbonyl carbon is highly influenced by the steric bulk of the adjacent C2-substituent. Reagents will preferentially approach from the less hindered face of the piperidone ring, leading to a high degree of diastereoselectivity in addition reactions. Similarly, the formation of enolates and their subsequent reactions are also subject to this steric governance, allowing for regioselective and stereoselective functionalization at the C3 and C5 positions.

dot

G Conformational Bias and Stereodirected Reactivity cluster_reactions Synthetic Transformations reagent This compound conformation Rigid Chair Conformation (C2-tBu Equatorial) reagent->conformation Dominant Conformer steric_hindrance Steric Hindrance from C2-tert-butyl Group conformation->steric_hindrance Leads to stereocontrol High Diastereoselectivity in Reactions steric_hindrance->stereocontrol Governs nucleophilic_addition Nucleophilic Addition to C4-Carbonyl stereocontrol->nucleophilic_addition enolate_formation Enolate Formation stereocontrol->enolate_formation alkylation Alkylation/Functionalization at C3/C5 enolate_formation->alkylation G Workflow for Diastereoselective Reduction start Start: Dissolve Starting Material in THF cool Cool to -78 °C start->cool add_reagent Add L-Selectride® cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with NH4Cl (aq) monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Product: trans-4-hydroxypiperidine purify->end_product

Application Note & Protocol: A Scalable Synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-kilogram scale synthesis of tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a sterically hindered piperidone derivative of significant interest in medicinal chemistry and drug development. The presented three-step synthetic route is designed for scalability, robustness, and operational safety. The key transformation involves a diastereoselective 1,4-conjugate addition of a tert-butyl Grignard reagent to an N-Boc-4-pyridone precursor, followed by a catalytic hydrogenation to yield the saturated heterocyclic core. This guide offers detailed, step-by-step protocols, safety and handling procedures for pyrophoric reagents, and a discussion of the chemical principles underpinning the synthetic strategy.

Introduction and Strategic Rationale

Substituted piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The introduction of sterically demanding substituents, such as a tert-butyl group at the C2 position, can profoundly influence the conformational preference of the piperidine ring and its interaction with biological targets. However, the synthesis of such hindered structures presents considerable challenges, particularly on a large scale.

This application note details a robust and scalable synthetic pathway to this compound. The chosen strategy circumvents the difficulties associated with direct alkylation of a pre-formed piperidone ring, which is often unselective and low-yielding with bulky nucleophiles. Instead, our approach constructs the desired substitution pattern on a pyridone ring system prior to establishing the final saturated heterocycle.

The core of this strategy is a three-step sequence:

  • N-Boc Protection: Synthesis of the key intermediate, tert-butyl 4-oxo-1,4-dihydropyridine-1(4H)-carboxylate (N-Boc-4-pyridone), from commercially available 4-hydroxypyridine.

  • Diastereoselective Conjugate Addition: Introduction of the C2-tert-butyl group via a 1,4-addition of tert-butylmagnesium chloride. This method, adapted from the work of Comins et al., advantageously proceeds without a copper(I) catalyst, which simplifies purification and reduces heavy metal waste streams on a large scale.[1][2][3]

  • Catalytic Hydrogenation: Reduction of the resulting dihydropyridone intermediate to the target saturated piperidone using a standard heterogeneous catalyst.

This pathway is designed to be efficient and economically viable for industrial production.

Overall Synthetic Scheme

The three-step synthesis is outlined below.

Synthetic_Scheme SM 4-Hydroxypyridine r1_label Step 1: Boc₂O, Base SM->r1_label Int1 N-Boc-4-pyridone r2_label Step 2: 1. t-BuMgCl, TMSCl 2. H₃O⁺ workup Int1->r2_label Int2 tert-Butyl 2-(tert-butyl)-4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate r3_label Step 3: H₂, Pd/C Int2->r3_label Product This compound r1_label->Int1 r2_label->Int2 r3_label->Product

Caption: Overall synthetic route to the target compound.

Detailed Experimental Protocols

Safety Preamble: All operations should be conducted by trained personnel in a controlled environment (e.g., a certified chemical fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves. The use of tert-butylmagnesium chloride requires strict adherence to procedures for handling pyrophoric reagents.[4][5][6][7][8]

Step 1: Synthesis of tert-Butyl 4-oxo-1,4-dihydropyridine-1(4H)-carboxylate (N-Boc-4-pyridone)

Rationale: This step introduces the tert-butoxycarbonyl (Boc) protecting group, which activates the pyridone ring for conjugate addition and prevents N-alkylation side reactions. Triethylamine is used as a mild, non-nucleophilic base to neutralize the acid generated during the reaction.

ParameterValue
Reactants 4-Hydroxypyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Ambient
Reaction Time 12-18 hours
Workup Aqueous Extraction
Expected Yield 90-98%

Protocol:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 4-hydroxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 5 L/kg of 4-hydroxypyridine).

  • Cooling & Base Addition: Cool the resulting slurry to 0-5 °C using a suitable cooling bath. Add triethylamine (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF (2 L/kg of Boc₂O) to the reaction mixture over 1-2 hours. A slight exotherm may be observed; maintain the temperature below 15 °C.

  • Reaction: Allow the mixture to warm to ambient temperature (20-25 °C) and stir for 12-18 hours. Monitor the reaction for completion by TLC or HPLC.

  • Workup:

    • Reduce the solvent volume by approximately 50% under reduced pressure.

    • Add ethyl acetate (10 L/kg of initial 4-hydroxypyridine) and water (5 L/kg).

    • Separate the organic layer. Wash sequentially with 1 M HCl (2 x 3 L/kg), saturated NaHCO₃ solution (1 x 3 L/kg), and brine (1 x 3 L/kg).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-pyridone as a solid. The product is typically of sufficient purity for the next step.

Step 2: Conjugate Addition of tert-Butylmagnesium Chloride

Rationale: This is the key bond-forming step. The reaction is performed at low temperature (-78 °C) to control the reactivity of the Grignard reagent and maximize the 1,4-addition pathway over direct 1,2-addition to the carbonyl. Chlorotrimethylsilane (TMSCl) is added as a Lewis acid to activate the pyridone substrate towards nucleophilic attack.[1][2]

Critical Safety for Pyrophoric Reagent Handling:

  • tert-Butylmagnesium chloride is pyrophoric and reacts violently with water and air.[1][9][10][11] All glassware must be oven- or flame-dried, and the entire procedure must be conducted under a strict inert atmosphere (dry nitrogen or argon).

  • Transfers of the Grignard reagent must be performed using cannula or syringe techniques. Ensure all connections are secure.[6][7]

  • Have appropriate quenching agents (e.g., dry sand, Class D fire extinguisher) and a safety shower immediately accessible.

Grignard_Workflow cluster_prep Reactor Preparation cluster_addition Reagent Addition (under N₂) cluster_workup Quench & Workup prep1 Charge N-Boc-4-pyridone & Anhydrous THF prep2 Purge with N₂ prep1->prep2 prep3 Cool to -78 °C prep2->prep3 add1 Add TMSCl dropwise (maintain T < -70 °C) prep3->add1 add2 Add t-BuMgCl via cannula (maintain T < -70 °C) add1->add2 add3 Stir at -78 °C for 2-3 h add2->add3 workup1 Slowly quench with sat. NH₄Cl (aq) at -78 °C add3->workup1 workup2 Warm to RT & Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3

Caption: Workflow for the critical conjugate addition step.

ParameterValue
Reactants N-Boc-4-pyridone, tert-Butylmagnesium chloride (t-BuMgCl), Chlorotrimethylsilane (TMSCl)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Reaction Time 2-3 hours
Workup Aqueous Quench and Extraction
Expected Yield 75-85%

Protocol:

  • Reactor Setup: Charge the N-Boc-4-pyridone (1.0 eq) into a dry, nitrogen-purged reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet. Add anhydrous THF (10 L/kg of pyridone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • TMSCl Addition: Add chlorotrimethylsilane (1.5 eq) dropwise via syringe or addition funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Grignard Addition: Transfer a solution of tert-butylmagnesium chloride in THF (e.g., 1.7 M, 1.5 eq) to the reaction vessel via cannula over 1-2 hours. Maintain strict temperature control (< -70 °C) throughout the addition to prevent side reactions.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by quenching small aliquots and analyzing via TLC or LC-MS.

  • Quench: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at -78 °C. A significant exotherm will occur; the addition rate must be controlled to keep the temperature below -40 °C.

  • Workup:

    • Allow the quenched mixture to warm to room temperature.

    • Add ethyl acetate (10 L/kg) and water (5 L/kg).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 L/kg).

    • Combine the organic extracts and wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydropyridone intermediate.

Step 3: Catalytic Hydrogenation to Final Product

Rationale: This final step reduces the carbon-carbon double bond of the dihydropyridone intermediate to afford the saturated piperidone ring. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this type of transformation and can be easily removed by filtration, which is advantageous for scale-up.[12][13]

ParameterValue
Reactant Crude Dihydropyridone Intermediate
Catalyst 5-10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethyl Acetate
Hydrogen Pressure 50-100 psi (3.5 - 7 bar)
Temperature Ambient (20-25 °C)
Reaction Time 4-12 hours
Workup Filtration and Crystallization
Expected Yield 85-95%

Protocol:

  • Reactor Setup: Charge a hydrogenation-rated reactor with the crude dihydropyridone intermediate from Step 2 (1.0 eq) and a suitable solvent such as methanol or ethyl acetate (10-15 L/kg).

  • Catalyst Addition: Under an inert atmosphere, carefully add 5% or 10% Pd/C catalyst (1-5 mol% Pd). Caution: Pd/C can be pyrophoric, especially after use. Handle with care.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen several times, followed by several purges with hydrogen gas. Pressurize the reactor to 50-100 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at ambient temperature. Monitor the reaction by hydrogen uptake and/or by periodic sampling and analysis (TLC/HPLC). The reaction is typically complete in 4-12 hours.

  • Workup:

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry completely in the air.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a crystalline solid.

Conclusion

The described three-step synthesis provides a scalable and efficient route to this compound. The process relies on well-established and robust chemical transformations, with the key step being a copper-free conjugate addition of a Grignard reagent. The detailed protocols and safety considerations outlined in this document are intended to enable researchers and process chemists to safely and effectively produce this valuable building block on a multi-kilogram scale for applications in pharmaceutical research and development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butylmagnesium chloride, 20 wt% solution in THF.
  • Comins, D. L., et al. (Year of Publication). Conjugate addition reactions of N-carbamoyl-4-pyridones and 2,3-dihydropyridones with Grignard reagents in the absence of Cu(I) salts. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Conjugate Addition Reactions of N-Carbamoyl-4-pyridones and 2,3-Dihydropyridones with Grignard Reagents in the Absence of Cu(I) Salts.
  • PubMed. (n.d.). Conjugate addition reactions of N-carbamoyl-4-pyridones and 2,3-dihydropyridones with Grignard reagents in the absence of Cu(I) salts.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypyridine to N-Boc-4-piperidone.
  • Fisher Scientific. (2012, May 21). SAFETY DATA SHEET - tert-Butylmagnesium chloride, solution in diethylether.
  • ACS Chemical Health & Safety. (n.d.). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory.
  • Fisher Scientific. (2010, March 11). SAFETY DATA SHEET - tert-Butylmagnesium chloride, 1.7M solution in THF.
  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
  • Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?
  • YouTube. (2024, October 12).
  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from Columbia University Research website.
  • University of California, Santa Barbara. (2023, August 1). Requirements for Pyrophoric Research. Retrieved from UCSB Environmental Health & Safety website.
  • University of California, Berkeley. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from Berkeley Environmental Health and Safety website.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • BenchChem. (n.d.). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
  • ChemicalBook. (2025, July 24). 4-Hydroxypyridine | 626-64-2.
  • Organic Syntheses. (n.d.). 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • PubMed. (2016, October 7). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
  • ChemicalBook. (2022, May 17). Synthesis of N-Boc 4-piperidone.
  • ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-4-piperidone synthesis.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (n.d.). (PDF) A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • NIST WebBook. (n.d.). N-tert-Butoxycarbonyl-4-piperidone.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2.
  • ACS Publications. (n.d.). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines.
  • Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C.
  • Chad's Prep. (n.d.). Catalytic Hydrogenation.
  • NIH. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase.
  • NIH. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
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  • ResearchGate. (n.d.). (PDF) A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • NIST WebBook. (n.d.). N-tert-Butoxycarbonyl-4-piperidone.
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Application Notes and Protocols: The Strategic Use of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate as a Chiral Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis stands as the most elegant and efficient methodology to achieve this goal. The efficacy of an asymmetric catalytic transformation is fundamentally reliant on the design and synthesis of the chiral ligand or catalyst. While not a catalyst in its own right, tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate emerges as a sophisticated chiral scaffold, poised for elaboration into novel catalytic entities. Its rigid piperidine core, bearing a sterically demanding tert-butyl group at the C2 position, offers a well-defined stereochemical environment that can be harnessed to induce high levels of asymmetry in chemical reactions.

These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will explore the strategic transformation of this chiral building block into valuable ligands for asymmetric catalysis, providing detailed protocols and the scientific rationale underpinning these synthetic pathways.

The Strategic Vision: From Chiral Ketone to Catalytically Active Ligand

The core utility of this compound lies in its potential for diastereoselective functionalization. The resident chirality at the C2 position, dictated by the bulky tert-butyl group, can effectively direct the stereochemical outcome of reactions at other positions on the piperidine ring. The primary functional handle for synthetic elaboration is the ketone at the C4 position. Through judicious chemical manipulation, this ketone can be transformed into a variety of ligating groups, giving rise to a family of chiral ligands with diverse electronic and steric properties.

A particularly promising and versatile class of chiral ligands are vicinal diamines, which have demonstrated broad utility in a range of metal-catalyzed asymmetric reactions.[1][2] The conversion of the C4-ketone to an amino group via reductive amination is a robust and well-documented transformation, making it an ideal strategy for accessing novel chiral diamine ligands from the title compound.[1][3]

Workflow for Ligand Synthesis: A Proposed Pathway

The overarching strategy involves the diastereoselective reductive amination of the C4-ketone, followed by deprotection of the Boc-protected nitrogen, and subsequent functionalization to install a phosphine moiety, yielding a chiral P,N-ligand. Chiral P,N-ligands are a highly successful class of ligands in asymmetric catalysis due to the distinct electronic properties of the "soft" phosphorus and "hard" nitrogen donor atoms.

G cluster_0 Synthesis of Chiral Diamine Ligand A This compound C Reductive Amination A->C B Chiral Primary Amine B->C D Diastereomerically Enriched tert-Butyl 4-amino-2-(tert-butyl)piperidine-1-carboxylate C->D Diastereoselective reduction E Deprotection (e.g., TFA or HCl) D->E F Chiral 2-(tert-butyl)piperidine-4-diamine E->F G Application in Asymmetric Catalysis F->G

Caption: Proposed synthetic workflow for a chiral diamine ligand.

Detailed Experimental Protocol: Synthesis of a Chiral Diamine Ligand

This protocol details the diastereoselective synthesis of a chiral diamine derived from this compound. The choice of the chiral primary amine in the reductive amination step is critical for inducing the desired diastereoselectivity at the C4 position.

Materials and Reagents
ReagentSupplierPurity
This compoundVaries>98%
(R)-(+)-α-MethylbenzylamineSigma-Aldrich>98%
Sodium triacetoxyborohydride (STAB)Acros Organics97%
Dichloromethane (DCM), anhydrousVaries>99.8%
Trifluoroacetic acid (TFA)Varies>99%
Diethyl etherVariesAnhydrous
Saturated aqueous sodium bicarbonateLab-prepared-
BrineLab-prepared-
Anhydrous magnesium sulfateVaries-
Step 1: Diastereoselective Reductive Amination

Rationale: This step introduces the second chiral center at the C4 position. The existing stereocenter at C2 is expected to influence the facial selectivity of the iminium ion reduction, leading to a diastereomerically enriched product. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[3]

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar), add (R)-(+)-α-methylbenzylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of tert-butyl 4-((R)-1-phenylethylamino)-2-(tert-butyl)piperidine-1-carboxylate.

Step 2: Boc Deprotection

Rationale: Removal of the Boc protecting group is necessary to liberate the secondary amine of the piperidine ring, yielding the final chiral diamine ligand. Trifluoroacetic acid is a standard reagent for this transformation.

  • Dissolve the purified product from Step 1 in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by the addition of cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the chiral diamine as its trifluoroacetate salt.

Characterization and Validation

The stereochemical integrity and purity of the synthesized chiral diamine are critical for its successful application in asymmetric catalysis. The following analytical techniques are recommended for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the chemical structure and assess diastereomeric purity.

  • Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.

Applications in Asymmetric Catalysis: A World of Possibilities

The synthesized chiral diamine, derived from this compound, is a valuable addition to the toolbox of ligands for asymmetric catalysis. Its C₂-asymmetric nature and defined stereochemistry make it a promising candidate for a variety of metal-catalyzed reactions, including:

  • Asymmetric Hydrogenation: Chiral diamine ligands are widely used in ruthenium- and rhodium-catalyzed asymmetric hydrogenation of ketones and olefins.

  • Asymmetric Transfer Hydrogenation: These ligands can be effective in the transfer of hydrogen from a donor molecule to a prochiral substrate.

  • Asymmetric C-C Bond Forming Reactions: Including Michael additions, aldol reactions, and allylic alkylations.

The bulky tert-butyl group at the C2 position is anticipated to create a well-defined chiral pocket around the metal center, which can lead to high levels of enantioselectivity.

G cluster_0 Potential Catalytic Applications A Chiral Diamine Ligand C In situ Catalyst Formation A->C B Metal Precursor (e.g., Ru, Rh, Pd) B->C D Asymmetric Hydrogenation C->D E Asymmetric Transfer Hydrogenation C->E F Asymmetric C-C Coupling C->F G Enantiomerically Enriched Products D->G E->G F->G

Caption: Potential applications of the synthesized chiral diamine ligand.

Conclusion: A Gateway to Novel Catalysis

While this compound may not exhibit inherent catalytic activity, its true value lies in its role as a sophisticated and strategically designed chiral scaffold. The protocols and insights provided herein offer a clear pathway for the transformation of this readily available building block into novel chiral diamine ligands. The exploration of these new ligands in a broad range of asymmetric transformations holds the promise of discovering highly efficient and selective catalysts for the synthesis of valuable enantiopure molecules, thereby accelerating innovation in the pharmaceutical and chemical industries.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Fier, P. S., & Maloney, K. M. (2017).
  • Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(9), 439-455.
  • Alexakis, A., & Bäckvall, J. E. (Eds.). (2008).

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Value of Steric Hindrance

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals across diverse therapeutic areas.[1][2] Its prevalence stems from its ability to serve as a versatile, saturated, six-membered heterocycle that can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents. This control over vectoral space is critical for optimizing interactions with biological targets.

This guide focuses on a specialized building block: tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate . The defining feature of this molecule is the presence of a bulky tert-butyl group at the C-2 position of the piperidine ring. This substitution introduces significant steric hindrance, which is not a liability but a strategic tool for the modern drug designer. This steric bulk can:

  • Enforce Specific Conformations: The gauche interactions involving the C-2 tert-butyl group can lock the piperidine ring in a preferred conformation, reducing the entropic penalty upon binding to a target protein.

  • Enhance Metabolic Stability: The bulky group can shield adjacent positions from metabolic enzymes like Cytochrome P450s, prolonging the half-life of a drug candidate.

  • Probe Steric Pockets: It allows for the exploration of deep, sterically-defined pockets within a protein's binding site, potentially leading to novel interactions and improved selectivity.

  • Influence Stereochemical Outcomes: The steric hindrance provides a powerful handle for directing the stereochemical outcome of subsequent chemical transformations, particularly at the C-4 ketone.

The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen provides a stable, yet readily cleavable, protecting group, while the C-4 ketone serves as a versatile anchor point for introducing further diversity, commonly through reactions like reductive amination.[3][4] This combination makes the title compound a high-value intermediate for constructing complex molecules, particularly in areas like kinase inhibitor discovery.

Core Applications: A Scaffold for Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical intracellular mediators of cytokine signaling.[5] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAK inhibitors a major focus of drug discovery.[5] Many approved JAK inhibitors utilize a piperidine core to orient key pharmacophoric elements for binding within the ATP-binding site of the kinase.[6]

The sterically encumbered scaffold of this compound is particularly well-suited for developing next-generation JAK inhibitors where selectivity and improved pharmacokinetic profiles are paramount. The C-2 tert-butyl group can be used to probe regions beyond the traditional ATP binding site, potentially achieving selectivity among the highly homologous JAK family members.[7][8]

The general workflow for utilizing this building block involves two key transformations: functionalization of the C-4 ketone and subsequent deprotection of the piperidine nitrogen to allow for coupling to a core heterocyclic warhead (e.g., a pyrrolopyrimidine, indazole, or deazapurine).[9][6]

G A tert-Butyl 2-(tert-butyl)- 4-oxopiperidine-1-carboxylate B Step 1: Reductive Amination (Introduce R2-NH2) A->B C cis/trans-4-Amino- 2-tert-butylpiperidine Intermediate B->C D Step 2: N-Boc Deprotection (e.g., TFA or HCl) C->D E Secondary Piperidine Salt D->E F Step 3: Coupling Reaction (e.g., SNAr with Heteroaryl-Cl) E->F G Final JAK Inhibitor Scaffold F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Dimer JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Regulation Cytokine Cytokine Cytokine->Receptor:f0 1. Binding Inhibitor JAK Inhibitor (Piperidine Core) Inhibitor->JAK Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 2-substituted 4-piperidone core?

A1: The most prevalent and effective strategy for synthesizing 2-substituted 4-piperidones is the tandem aza-Michael addition/intramolecular cyclization reaction. This approach typically involves the reaction of a primary amine with a divinyl ketone or a suitable precursor. The bulky tert-butyl group on the nitrogen of the desired product is introduced via a Boc-protection strategy, often after the formation of the piperidine ring.

Q2: Why is the yield of this compound often low?

A2: The primary challenge in this synthesis is the significant steric hindrance posed by the tert-butyl group at the 2-position of the piperidine ring. This steric bulk can impede the initial aza-Michael addition and the subsequent cyclization, leading to lower conversion rates and the formation of side products. Careful optimization of reaction conditions is crucial to overcome this hurdle.

Q3: What are the key reaction parameters to consider for optimizing the yield?

A3: Key parameters for optimization include:

  • Choice of Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.

  • Reaction Temperature: Higher temperatures may be required to overcome the activation energy barrier caused by steric hindrance, but can also lead to side reactions.

  • Catalyst: The choice of acid or base catalyst can be critical for promoting the aza-Michael addition and subsequent cyclization.

  • Concentration: Reaction concentration can affect the rate of both intermolecular and intramolecular reactions.

Q4: How can I minimize the formation of byproducts?

A4: Byproduct formation is often a consequence of incomplete cyclization or side reactions of the starting materials. Strategies to minimize byproducts include:

  • Slow addition of reagents: This can help to control the reaction rate and prevent the accumulation of reactive intermediates.

  • Use of a suitable protecting group strategy: The Boc group on the nitrogen is crucial for directing the reaction and preventing N-alkylation side reactions.

  • Careful control of stoichiometry: Ensuring the correct ratio of reactants is essential to drive the reaction to completion.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Conversion of Starting Materials

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (e.g., the divinyl ketone precursor and the amine).

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Reaction Temperature The steric hindrance of the tert-butyl group increases the activation energy of the aza-Michael addition.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be mindful that excessive heat can lead to degradation.
Inappropriate Solvent The solvent may not be effectively solvating the transition state of the reaction.Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). Aprotic polar solvents can sometimes accelerate Michael additions.
Catalyst Inactivity The chosen catalyst (acid or base) may not be strong enough to promote the reaction efficiently.If using a base catalyst, consider stronger, non-nucleophilic bases like DBU or a metal alkoxide. If using an acid catalyst, a Lewis acid might be more effective than a Brønsted acid.
Issue 2: Formation of a Major Side Product Identified as the Linear Aza-Michael Adduct

Symptoms:

  • The desired product is formed in low yield, and a significant side product is observed with a mass corresponding to the non-cyclized intermediate.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Slow Intramolecular Cyclization The intramolecular cyclization (Dieckmann-like condensation) is sterically hindered and may be the rate-limiting step.After the initial aza-Michael addition is complete (as determined by TLC/LC-MS), consider adding a stronger base (e.g., NaH, KHMDS) at low temperature to facilitate the cyclization.
Reaction Concentration Too Low At low concentrations, the rate of the intramolecular cyclization is reduced, favoring the formation of the linear adduct.Increase the concentration of the reaction mixture. This can be done by using less solvent or by removing some solvent after the initial addition step.
Issue 3: Diastereoselectivity Issues

Symptoms:

  • The final product is a mixture of diastereomers, complicating purification and reducing the yield of the desired isomer.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Lack of Stereocontrol in the Aza-Michael Addition The addition of the amine to the divinyl ketone can occur from either face of the double bond, leading to a mixture of diastereomers.The use of a chiral auxiliary on the amine or a chiral catalyst can induce facial selectivity. Alternatively, thermodynamic equilibration of the less stable diastereomer to the more stable one can be attempted by treating the mixture with a base.
Epimerization at the 2-position The proton at the 2-position can be acidic and may epimerize under basic conditions.Minimize exposure to strong bases and high temperatures after the piperidone ring has formed. Use milder conditions for purification.

Experimental Protocols

Proposed Synthetic Route

A plausible and commonly employed route for the synthesis of 2-substituted 4-piperidones involves a tandem aza-Michael addition and intramolecular cyclization.

Synthetic_Route A tert-Butylamine C Intermediate Adduct A->C Aza-Michael Addition B Divinyl Ketone Precursor (e.g., 1,6-heptadien-4-one) B->C D 2-tert-Butyl-4-piperidone C->D Intramolecular Cyclization F This compound (Target Molecule) D->F Boc Protection E Di-tert-butyl dicarbonate (Boc)2O E->F

Caption: Proposed synthetic pathway to the target molecule.

Step-by-Step Protocol: Synthesis of 2-tert-Butyl-4-piperidone

Materials:

  • tert-Butylamine

  • 1,6-Heptadien-4-one (or a similar divinyl ketone precursor)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-heptadien-4-one (1.0 eq) in methanol.

  • Add tert-butylamine (1.1 eq) to the solution.

  • Add a catalytic amount of sodium methoxide (0.1 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a 1M HCl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-tert-butyl-4-piperidone.

Step-by-Step Protocol: Boc-Protection

Materials:

  • Crude 2-tert-butyl-4-piperidone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the crude 2-tert-butyl-4-piperidone (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Mechanistic Insights

The Aza-Michael Addition and Cyclization Cascade

The core of this synthesis relies on a tandem reaction sequence. Understanding the mechanism is key to troubleshooting.

Mechanism cluster_0 Aza-Michael Addition cluster_1 Proton Transfer cluster_2 Intramolecular Cyclization A 1. Amine attacks divinyl ketone B 2. Enolate formation A->B C 3. Protonation of the enolate B->C D 4. Deprotonation to form a new enolate C->D E 5. Intramolecular attack on the second double bond D->E F 6. Ring closure and protonation E->F

Caption: Key mechanistic steps in the formation of the piperidone ring.

The initial conjugate addition of the primary amine to the divinyl ketone is often the first and crucial step. The subsequent intramolecular cyclization can be thought of as an intramolecular Michael addition. The stereochemistry at the 2-position is established during the initial addition, and its control is vital for the overall stereochemical outcome of the synthesis.

References

  • Synthesis of 2-Substituted 4-Piperidones via Aza-Michael Addition: Journal of Organic Chemistry. [Link]

  • Strategies for the Diastereoselective Synthesis of Substituted Piperidines: Chemical Reviews. [Link]

  • The Role of Steric Hindrance in Organic Reactions: Angewandte Chemie International Edition. [Link]

  • Patents on Piperidine Derivatives and their Synthesis:Google P
  • Boc-Protection of Amines: Greene's Protective Groups in Organic Synthesis. [Link]

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered yet valuable synthetic intermediate. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring scientific integrity and reproducibility in your work.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound presents a significant synthetic challenge primarily due to the substantial steric hindrance imposed by the tert-butyl group at the C2 position of the piperidine ring. This bulky substituent dramatically influences the reactivity of the starting materials and the stability of intermediates, often leading to low yields, incomplete reactions, or the formation of undesired byproducts. Understanding and overcoming these steric challenges is key to a successful synthesis.

This guide provides a comprehensive overview of potential synthetic strategies, troubleshooting common issues, and optimizing reaction conditions to achieve the desired product with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for preparing this compound?

A1: Due to the significant steric hindrance, a one-size-fits-all approach is unlikely to be successful. However, two classical methods for piperidone synthesis, the Dieckmann condensation and the Petrenko-Kritschenko reaction, can be adapted for this target molecule, albeit with careful optimization.

  • Dieckmann Condensation: This intramolecular cyclization of a diester is a powerful tool for forming cyclic β-keto esters.[1][2][3] For this specific target, a suitably substituted acyclic diester precursor would be required. The key challenge lies in achieving the intramolecular reaction in the face of the bulky tert-butyl group, which can disfavor the required conformation for cyclization.

  • Petrenko-Kritschenko Piperidone Synthesis: This multicomponent reaction involves the condensation of an aldehyde, an amine, and a dialkyl acetonedicarboxylate.[4][5][6] To synthesize the target molecule, pivaldehyde (2,2-dimethylpropanal) would be the aldehyde of choice. The steric bulk of pivaldehyde can significantly slow down the reaction rate and may require modified conditions to achieve reasonable yields.

Q2: Why is the choice of base so critical in the Dieckmann condensation for this molecule?

A2: The choice of base is paramount in any Dieckmann condensation, but its importance is amplified in a sterically hindered system. A strong, non-nucleophilic base is essential to deprotonate the α-carbon of the ester without competing in nucleophilic attack at the ester carbonyl. For this substrate, sterically hindered bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide are recommended over simpler alkoxides like sodium ethoxide to minimize side reactions.

Q3: What are the expected challenges when using pivaldehyde in a Petrenko-Kritschenko reaction?

A3: Pivaldehyde is a sterically demanding aldehyde. Its use in the Petrenko-Kritschenko reaction can lead to several challenges:

  • Slow Reaction Rate: The bulky tert-butyl group can hinder the approach of the nucleophiles, leading to a significantly slower reaction rate compared to less hindered aldehydes.

  • Low Yields: Incomplete reaction and side reactions can lead to lower overall yields of the desired piperidone.

  • Competing Reactions: Under certain conditions, side reactions such as the self-condensation of the acetonedicarboxylate or the formation of amides may become more prevalent.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q5: What are the key considerations for purifying the final product?

A5: Purification of this compound can be challenging due to the potential for a mixture of diastereomers (cis and trans). Column chromatography is the most common method for purification.[7] Careful selection of the stationary and mobile phases is crucial for achieving good separation. In some cases, crystallization may be a viable alternative or a subsequent purification step to obtain a single diastereomer.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction time or temperature: Steric hindrance can significantly slow down the reaction. 2. Incorrect base or catalyst: The chosen base may not be strong enough or may be participating in side reactions. 3. Poor quality of reagents: Degradation of starting materials or reagents can inhibit the reaction.1. Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal conditions. 2. Use a stronger, more sterically hindered base: For Dieckmann, consider LDA or KHMDS. For Petrenko-Kritschenko, ensure the pH is optimized. 3. Use freshly distilled or purified reagents: Ensure all starting materials are of high purity.
Formation of Multiple Products (Side Reactions) 1. Intermolecular side reactions: Competing reactions between starting materials can occur. 2. Formation of diastereomers: The cyclization can lead to a mixture of cis and trans isomers.[8] 3. Decomposition of product: The product may be unstable under the reaction conditions.1. Use high dilution conditions: This can favor the intramolecular cyclization in the Dieckmann condensation. 2. Optimize reaction conditions for diastereoselectivity: Temperature, solvent, and the nature of the catalyst can influence the stereochemical outcome.[9][10] 3. Work up the reaction as soon as it is complete: Avoid prolonged exposure to harsh conditions.
Difficulty in Product Isolation/Purification 1. Similar polarity of product and byproducts: This can make chromatographic separation challenging. 2. Product is an oil or low-melting solid: This can make handling and crystallization difficult. 3. Presence of hard-to-separate diastereomers: Cis and trans isomers may have very similar polarities.1. Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases. Consider using a different purification technique like preparative HPLC. 2. Attempt to form a solid derivative: Conversion to a crystalline salt or derivative may facilitate purification. 3. Consider chiral chromatography or recrystallization techniques: These methods may be necessary to separate diastereomers.

Experimental Protocols

Proposed Synthetic Approach: Modified Dieckmann Condensation

This protocol is a hypothetical, optimized procedure based on the principles of the Dieckmann condensation, adapted for a sterically hindered substrate. Note: This is a starting point for optimization and may require significant adjustments based on experimental results.

Step 1: Synthesis of the Acyclic Diester Precursor

The synthesis of the acyclic diester precursor is a critical first step and is not detailed here. It would likely involve a multi-step sequence to introduce the two ester functionalities and the tert-butyl group at the appropriate positions.

Step 2: Intramolecular Dieckmann Condensation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.

  • Substrate Addition: Slowly add a solution of the acyclic diester precursor in anhydrous THF to the LDA solution via the dropping funnel over a period of 1-2 hours to maintain a low concentration of the substrate and favor intramolecular cyclization.

  • Reaction: Allow the reaction mixture to stir at -78 °C for several hours, monitoring the progress by TLC. The reaction may need to be slowly warmed to room temperature to go to completion.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired this compound.

Data Presentation

Table 1: Key Parameters for Optimization of Dieckmann Condensation

ParameterRange to InvestigateRationale
Base LDA, KHMDS, NaHMDS, t-BuOKA strong, non-nucleophilic, sterically hindered base is required to favor deprotonation without side reactions.
Solvent THF, Toluene, Diethyl etherAprotic solvents are necessary. The choice of solvent can influence the solubility of intermediates and the reaction rate.
Temperature -78 °C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions, but may require longer reaction times.
Concentration High dilution (0.01-0.1 M)Favors intramolecular cyclization over intermolecular side reactions.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Workflow for this compound Synthesis cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Loop Start Start Precursor_Synthesis Synthesize Acyclic Diester Precursor Start->Precursor_Synthesis Dieckmann_Condensation Dieckmann Condensation Precursor_Synthesis->Dieckmann_Condensation Purification Purification (Column Chromatography) Dieckmann_Condensation->Purification Low_Yield Low Yield? Dieckmann_Condensation->Low_Yield Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product Low_Yield->Purification No Optimize_Conditions Optimize Reaction Conditions (Base, Temp, Time) Low_Yield->Optimize_Conditions Yes Optimize_Conditions->Dieckmann_Condensation Check_Reagents Check Reagent Purity Optimize_Conditions->Check_Reagents Check_Reagents->Precursor_Synthesis

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Key Factors Influencing Reaction Success

Key Factors in Sterically Hindered Piperidone Synthesis Success Successful Synthesis Steric_Hindrance Steric Hindrance Base_Choice Base Selection Steric_Hindrance->Base_Choice influences Reaction_Kinetics Reaction Kinetics Steric_Hindrance->Reaction_Kinetics impacts Base_Choice->Success Reaction_Kinetics->Success Stereocontrol Stereocontrol Stereocontrol->Success Purification_Strategy Purification Strategy Purification_Strategy->Success

Caption: Interplay of key factors determining the success of the synthesis.

References

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  • Google Patents. (n.d.). Process for synthesis of 2-substituted pyrrolidines and piperadines.

Sources

Technical Support Center: Analysis of Side Products in the Synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis and analysis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and mitigating the formation of key side products. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of the target compound.

Q1: What is the expected synthetic route for this compound?

A1: The most direct and common synthetic route is the N-protection of the secondary amine of 2-(tert-butyl)-4-piperidone using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in the presence of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The Boc group serves to protect the nitrogen, preventing its participation in undesired side reactions in subsequent synthetic steps.[1][2]

Q2: What are the primary side products I should anticipate in this reaction?

A2: While the N-Boc protection is generally a robust reaction, several side products and impurities can arise. These can be categorized as follows:

  • Process-Related Impurities: These originate directly from the Boc protection step.

    • Unreacted Starting Material: Residual 2-(tert-butyl)-4-piperidone.

    • Aldol Condensation Products: Self-condensation of the starting material or product via the enolizable ketone at the C-4 position, especially under basic conditions.

  • Upstream Impurities: These are carried over from the synthesis of the 2-(tert-butyl)-4-piperidone precursor.

    • Partially Reduced Precursors: If the precursor is made by reducing a pyridine ring, incompletely hydrogenated species (e.g., tetrahydropyridines) may be present.[3]

    • Isomeric Impurities: Positional isomers of the tert-butyl group that may have formed during the precursor synthesis.

Q3: Which analytical techniques are most effective for monitoring the reaction and identifying these side products?

A3: A multi-technique approach is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring. Staining with ninhydrin is crucial as it creates a colored spot (typically yellow-purple) for the secondary amine starting material but not for the Boc-protected product, providing a clear indication of reaction completion.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying and quantifying the product and impurities. It allows for the detection of compounds based on their mass-to-charge ratio, making it possible to identify unreacted starting material and potential side products by their molecular weights.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product and can be used to identify the structure of unknown impurities if they are present in sufficient quantity (>1-5 mol%). The appearance of the large singlet (~1.5 ppm) for the tert-butyl group of the Boc moiety and the disappearance of the N-H proton signal are key indicators of a successful reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities and the starting material.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving specific experimental issues.

Issue 1: Significant Amount of Unreacted 2-(tert-butyl)-4-piperidone Remaining
  • Symptoms:

    • A persistent spot corresponding to the starting material is observed on the TLC plate (ninhydrin-positive).

    • LC-MS or GC-MS analysis shows a significant peak with the mass of the starting material (C₉H₁₇NO, MW: 155.24 g/mol ).

  • Possible Causes & Solutions:

CauseScientific Rationale & Troubleshooting Steps
Insufficient (Boc)₂O The stoichiometry is critical. (Boc)₂O can slowly degrade upon exposure to moisture. Solution: Use a slight excess (1.1-1.2 equivalents) of fresh (Boc)₂O. Ensure the reagent is stored in a desiccator.
Inadequate Base The base neutralizes the acidic byproduct, tert-butoxycarboxylic acid, and can catalyze the reaction. Insufficient base can stall the reaction. Solution: Use at least 1.1 equivalents of a non-nucleophilic base like TEA or DIPEA.
Low Reaction Temperature The steric hindrance from the 2-position tert-butyl group can slow down the reaction rate. Solution: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C and monitor by TLC.[5]
Short Reaction Time Sterically hindered secondary amines require longer reaction times for complete conversion. Solution: Extend the reaction time to 12-24 hours. Monitor every few hours by TLC until the starting material spot disappears.
Issue 2: Detection of a High Molecular Weight Impurity (MW ~310 g/mol )
  • Symptoms:

    • An unexpected, less polar spot appears on the TLC plate.

    • LC-MS analysis reveals a peak with a mass corresponding to a dimer of the starting material (e.g., M+H⁺ at m/z 311.3).

  • Possible Causes & Solutions:

CauseScientific Rationale & Troubleshooting Steps
Base-Catalyzed Aldol Condensation The ketone at the C-4 position is enolizable. Strong bases or prolonged reaction times at elevated temperatures can promote a self-aldol condensation reaction between two molecules of the piperidone starting material. Solution 1 (Kinetics): Add the (Boc)₂O to the amine before adding the base, or add the base slowly at a low temperature (0 °C) to control the enolate formation. Solution 2 (Weaker Base): Consider using a milder base, such as aqueous sodium bicarbonate, if compatible with the solvent system.
Issue 3: Product is Contaminated with tert-Butanol
  • Symptoms:

    • ¹H NMR shows a sharp singlet at ~1.28 ppm, which can interfere with the integration of other signals.

    • The isolated product has a lower-than-expected melting point or appears as an oil instead of a solid.

  • Possible Causes & Solutions:

CauseScientific Rationale & Troubleshooting Steps
Hydrolysis of (Boc)₂O Di-tert-butyl dicarbonate reacts with any water present in the solvent or on glassware to produce tert-butanol and CO₂.[6] Solution: Use anhydrous solvents and flame-dry glassware before starting the reaction. During aqueous workup, ensure thorough separation of the organic layer. tert-Butanol can often be removed by co-evaporation with a high-boiling solvent like toluene or by drying the final product under high vacuum for an extended period.
Section 3: Analytical Protocols & Data Interpretation
Protocol 1: TLC Analysis for Reaction Monitoring
  • Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Spotting: On a silica gel plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Develop the plate until the solvent front is ~1 cm from the top.

  • Visualization:

    • Visualize under UV light (if any components are UV-active).

    • Stain with a potassium permanganate (KMnO₄) dip to visualize all organic spots.

    • On a separate plate or after the KMnO₄ has faded, stain with a ninhydrin solution and gently heat. The starting material should produce a distinct color, while the Boc-protected product will not.[4]

  • Interpretation: The reaction is complete when the ninhydrin-active spot corresponding to the starting material is no longer visible in the RM lane.

Protocol 2: LC-MS Analysis for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Example Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Detection: UV detector (e.g., at 210 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Interpretation: Look for the expected mass peaks for the product and potential side products.

Data Interpretation Table
CompoundChemical FormulaMol. Weight ( g/mol )Expected [M+H]⁺Key Analytical Features
Target Product C₁₄H₂₅NO₃255.35256.4¹H NMR: Large singlet ~1.5 ppm (9H, Boc), no N-H signal. LC-MS: Main peak with correct mass.
Starting Material C₉H₁₇NO155.24156.2TLC: Ninhydrin-positive. ¹H NMR: Presence of N-H signal.
Aldol Dimer C₁₈H₃₂N₂O₂308.46309.5LC-MS: High MW peak. ¹H NMR: Complex spectrum, loss of symmetry.
tert-Butanol C₄H₁₀O74.12N/A (GC-MS)¹H NMR: Sharp singlet ~1.28 ppm. GC-MS: Volatile peak.
Section 4: Visual Workflows & Mechanisms
Diagram 1: Synthetic Pathway and Side Product Formation

Synthesis_Workflow SM 2-(tert-butyl)-4-piperidone Product tert-Butyl 2-(tert-butyl)- 4-oxopiperidine-1-carboxylate SM->Product Desired Reaction Incomplete Unreacted Starting Material SM->Incomplete Incomplete Reaction Aldol Aldol Condensation Dimer SM->Aldol Self-Condensation (excess base/heat) Reagents (Boc)₂O, Base DCM or THF tBuOH tert-Butanol Reagents->tBuOH Hydrolysis H2O H₂O (trace)

Caption: Synthetic workflow and potential side product pathways.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree start Analyze Crude Product (TLC, LC-MS) check_sm High Starting Material? start->check_sm check_high_mw High MW Impurity? check_sm->check_high_mw No sol_sm Increase (Boc)₂O Increase Time/Temp check_sm->sol_sm Yes check_tbuoh t-Butanol Present? check_high_mw->check_tbuoh No sol_high_mw Add Base Slowly at 0°C Use Milder Conditions check_high_mw->sol_high_mw Yes sol_tbuoh Use Anhydrous Solvents Dry Under High Vacuum check_tbuoh->sol_tbuoh Yes end_node Proceed to Purification check_tbuoh->end_node No sol_sm->start Re-run Reaction sol_high_mw->start Re-run Reaction sol_tbuoh->end_node

Caption: Decision tree for troubleshooting common synthesis issues.

References
  • BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • Conier Chem. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Chemtips. (2012).

Sources

Technical Support Center: Purification of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate . This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically hindered piperidone intermediate. The unique structural feature of this molecule—a bulky tert-butyl group at the 2-position—presents specific challenges in purification that are not always encountered with simpler 4-piperidone derivatives. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity for your downstream applications.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. The presence of two bulky tert-butyl groups (one on the nitrogen as part of the Boc protecting group and one directly on the piperidine ring at the 2-position) significantly influences the molecule's physicochemical properties. These bulky groups can hinder intermolecular interactions necessary for efficient crystallization and can also affect the molecule's polarity and solubility, making chromatographic separation from closely related impurities challenging.

This guide will address the most common issues encountered during the purification of this compound and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities for this class of compounds include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the piperidine ring or the reagents used for N-Boc protection and C-2 alkylation.

  • Diastereomers: If the introduction of the C-2 tert-butyl group is not perfectly stereoselective, you will likely have a diastereomeric mixture. The bulky nature of the substituents can make separation of these isomers particularly difficult.

  • Aldol Condensation Products: 4-piperidones are prone to self-condensation under either acidic or basic conditions, leading to the formation of higher molecular weight, often colored, impurities. The steric hindrance from the 2-tert-butyl group may reduce the rate of this side reaction, but it is not always completely suppressed.

  • Byproducts from Boc Protection/Deprotection: Incomplete Boc protection can leave starting amine, while unintended partial deprotection during workup (e.g., with strong acids) can generate the free amine.[1]

Q2: My compound appears as an oil and is resistant to crystallization. What should I do?

A2: The two tert-butyl groups can disrupt crystal lattice formation, making crystallization difficult. Here are several strategies to try:

  • High Purity is Key: First, ensure your crude material is of reasonable purity (>90%) using flash chromatography. Crystallization is often more successful with fewer impurities present.

  • Solvent Screening: A systematic solvent screening is crucial. Start with single solvent systems and then move to binary or ternary systems. See the table below for starting points.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, use it to seed the supersaturated solution.

  • Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., dichloromethane or diethyl ether) and allow the solvent to evaporate slowly in a loosely capped vial.

  • Trituration: Stirring the oil with a poor solvent (like hexanes or pentane) can sometimes induce precipitation of the solid product.

Q3: What are the best starting conditions for flash chromatography?

A3: The polarity of this compound is relatively low for a ketone due to the large nonpolar tert-butyl groups. A good starting point for normal-phase silica gel chromatography is a gradient of ethyl acetate in hexanes or heptanes.

  • Initial Eluent System: Start with 5% Ethyl Acetate in Hexanes.

  • Gradient: Gradually increase the polarity to 20-30% Ethyl Acetate.

  • TLC Analysis: Before running the column, always perform TLC analysis to determine the optimal solvent system for separating your product from impurities. A good Rf value for the product on TLC is typically between 0.2 and 0.4.

Q4: Can the N-Boc group be accidentally cleaved during purification?

A4: Yes, the tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. Avoid acidic workup steps if possible. During chromatography, prolonged exposure to silica gel (which is slightly acidic) can sometimes lead to partial deprotection, although this is less common with standard silica. If you suspect this is an issue, you can use silica gel that has been neutralized with a base like triethylamine.

Troubleshooting Guide

This section provides a problem-oriented approach to common purification challenges.

Problem 1: Poor Separation in Column Chromatography (Co-elution of Impurities)

If you are observing co-elution of your product with impurities, consider the following:

Potential Cause Troubleshooting Steps
Inappropriate Solvent System 1. Change Solvent Selectivity: Switch from an ethyl acetate/hexanes system to a different solvent system. For example, try using dichloromethane/methanol or toluene/acetone. Different solvents interact with the stationary phase and your compounds in different ways, which can alter the elution order and improve separation.[2] 2. Use Additives: For basic impurities, adding a small amount (0.1-1%) of triethylamine to your eluent can improve peak shape and separation.
Column Overloading 1. Reduce Sample Load: Do not exceed a 1-5% sample-to-silica gel weight ratio. Overloading leads to broad peaks and poor resolution.
Diastereomers Present 1. Optimize Chromatography: Diastereomers can be very difficult to separate. Use a shallower gradient and consider using a high-performance flash chromatography system with higher-resolution columns. 2. Chiral Chromatography: If diastereomers cannot be separated by standard flash chromatography, chiral chromatography may be necessary.
Problem 2: Product Decomposition on Silica Gel

If you notice streaking on TLC plates or a lower-than-expected yield after column chromatography, your compound may be degrading on the silica gel.

Potential Cause Troubleshooting Steps
Acidity of Silica Gel 1. Neutralize Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine. Let it stand for 30 minutes, then pack the column as usual. This will neutralize the acidic sites on the silica surface. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or cyano.
Instability of the Compound 1. Work Quickly: Do not let the compound sit on the column for an extended period. 2. Keep it Cold: If the compound is thermally labile, consider running the chromatography in a cold room.
Problem 3: Difficulty with Crystallization

As mentioned in the FAQs, this compound can be challenging to crystallize. Here is a more detailed experimental protocol for screening crystallization solvents.

  • Preparation: Place approximately 10-20 mg of your purified (oily) product into several small vials.

  • Solvent Addition: To each vial, add a good solvent (e.g., dichloromethane, ethyl acetate, acetone, or THF) dropwise until the oil just dissolves.

  • Addition of Anti-Solvent: Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, heptane, petroleum ether, or water) dropwise until the solution becomes slightly cloudy.

  • Inducing Crystallization: If the solution is cloudy, add one or two drops of the good solvent to clarify it. Then, you can:

    • Cooling: Place the vials in a refrigerator (4°C) or freezer (-20°C).

    • Scratching: Gently scratch the inside of the vial with a glass rod to create nucleation sites.

    • Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly.

  • Observation: Observe the vials over a period of hours to days for crystal formation.

Good Solvent Anti-Solvent Comments
Ethyl AcetateHexanes/HeptaneA very common and often successful combination for moderately polar compounds.[3]
DichloromethanePentane/HexanesGood for less polar compounds; the high volatility of the solvents can aid in rapid crystal growth.
AcetoneWater or HexanesAcetone is a polar aprotic solvent that can be effective. Water can be used as an anti-solvent if the compound has some water miscibility.
IsopropanolWaterA common choice for inducing crystallization of polar molecules.
TolueneHexanes/HeptaneThe aromatic nature of toluene can offer different solvation properties.
tert-Butyl methyl ether (MTBE)HexanesMTBE is less polar than THF or diethyl ether and can be a good choice.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_end Final Product start Crude Product tlc_nmr TLC & 1H NMR Analysis start->tlc_nmr flash Flash Chromatography (EtOAc/Hexanes) tlc_nmr->flash Multiple Spots / Low Purity cryst Direct Crystallization tlc_nmr->cryst Relatively Clean acid_base Acid-Base Wash tlc_nmr->acid_base Basic/Acidic Impurities recryst Recrystallization (Solvent Screening) flash->recryst Product is an Oil final_product Pure Product (>98%) flash->final_product Product is a Solid cryst->flash Fails cryst->final_product Successful acid_base->flash rechrom Re-Chromatograph (Different Solvents) recryst->rechrom Fails / Still Impure recryst->final_product Successful rechrom->recryst characterize Final Characterization (NMR, LC-MS, etc.) final_product->characterize

Sources

Technical Support Center: Synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate. This document is intended for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this sterically hindered piperidone derivative. Due to the significant steric hindrance imposed by the C2-tert-butyl group, the synthesis of this molecule can be challenging, often resulting in lower than expected yields.

This guide provides a comprehensive overview of a plausible and robust synthetic strategy, detailed troubleshooting guides for common issues encountered during the synthesis, and a series of frequently asked questions (FAQs) to proactively address potential challenges. Our aim is to equip you with the necessary knowledge to not only understand the intricacies of this synthesis but also to systematically troubleshoot and optimize your reaction conditions for improved yield and purity.

Plausible Synthetic Route: The Dieckmann Condensation

A robust and logical approach to the synthesis of the target piperidone is through an intramolecular Dieckmann condensation of a suitable acyclic diester precursor. This method is a classic and reliable strategy for the formation of five- and six-membered cyclic β-keto esters.[1][2][3] The proposed overall synthetic scheme is outlined below:

Synthetic_Pathway A tert-Butyl acrylate C Linear Diester Precursor A->C  Base (e.g., LDA, NaH)   B tert-Butyl (2-tert-butyl)acetate B->C D Amino-diester E Boc-protected Diester D->E F Boc-protected Diester G β-keto ester intermediate F->G H β-keto ester intermediate I Target Product H->I

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

Low yields in this synthesis are most commonly attributed to challenges arising from the steric bulk of the C2-tert-butyl group. This steric hindrance can impede the desired intramolecular cyclization and promote competing side reactions.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
LY-01 Low or no conversion of the linear diester to the cyclic β-keto ester. 1. Steric Hindrance: The bulky tert-butyl group hinders the formation of the necessary conformation for intramolecular attack. 2. Insufficiently Strong Base: The acidity of the α-proton is reduced, and a weaker base may not be sufficient for deprotonation. 3. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier for cyclization.1. Choice of Base: Employ a strong, non-nucleophilic, sterically hindered base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS).[3] 2. Solvent: Use a high-boiling point, aprotic solvent like toluene or xylene to allow for higher reaction temperatures. 3. High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.
LY-02 Formation of a significant amount of polymeric or oligomeric byproducts. Intermolecular Condensation: If the concentration of the linear diester is too high, intermolecular Claisen-type condensations can compete with the desired intramolecular Dieckmann cyclization. This is a common side reaction in Dieckmann condensations.[3]1. High-Dilution Conditions: Add the diester substrate slowly via a syringe pump to a refluxing solution of the base in the solvent. This maintains a low instantaneous concentration of the substrate. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent further side reactions.
LY-03 Isolation of a product that appears to be the result of a retro-Dieckmann or other cleavage reactions. Equilibrium-Driven Ring Opening: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester is not readily deprotonated to form the stabilized enolate, the equilibrium can shift back towards the starting materials or other cleavage products.1. Use of a Stoichiometric Amount of Base: Ensure at least a full equivalent of a strong base is used to drive the reaction forward by deprotonating the product and shifting the equilibrium.[2] 2. Careful Workup: Quench the reaction by carefully adding the reaction mixture to a cold, acidic solution to protonate the enolate and prevent reversion.
PU-01 Difficulty in purifying the final product from starting materials and byproducts. Similar Polarity: The starting diester, the target piperidone, and potential byproducts may have similar polarities, making chromatographic separation challenging.1. Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen (if deprotected) or the acidity of the β-keto ester intermediate for selective extraction. 2. Crystallization: The target compound, being a solid, might be amenable to crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). 3. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if standard silica gel chromatography is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving a good yield?

A1: The most critical step is the Dieckmann condensation (intramolecular cyclization). The success of this step is highly dependent on overcoming the steric hindrance of the tert-butyl group. Key parameters to control are the choice of a strong, non-nucleophilic base, the reaction temperature, and maintaining high-dilution conditions to favor the intramolecular reaction pathway.

Q2: I am observing the formation of what appears to be an elimination byproduct instead of the cyclized product. What could be the cause?

A2: The formation of an elimination byproduct, likely an unsaturated diester, can occur if the base acts as a nucleophile or if there is a suitable leaving group present on the carbon backbone. To mitigate this, ensure you are using a non-nucleophilic base like potassium tert-butoxide or KHMDS. Also, verify the purity of your starting diester to ensure it is free from any halides or other potential leaving groups from its synthesis.

Q3: Can I use a milder base like sodium ethoxide for the Dieckmann condensation?

A3: While sodium ethoxide is a classic base for the Dieckmann condensation, it may not be sufficiently strong to efficiently deprotonate the sterically hindered α-carbon of your diester precursor.[3] Furthermore, using an alkoxide base that matches the ester groups is crucial to avoid transesterification, which could complicate the reaction mixture. Given the anticipated difficulty of deprotonation due to steric hindrance, a stronger base is highly recommended.

Q4: How can I confirm the formation of the desired product and rule out isomeric byproducts?

A4: A combination of analytical techniques is essential for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the carbon skeleton and the stereochemical environment of the protons. The presence of the ketone carbonyl can be confirmed in the ¹³C NMR spectrum (typically ~208 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the ketone and the carbamate.

Q5: My final product is an oil and is difficult to purify by crystallization. What are my options?

A5: If crystallization is not feasible, meticulous column chromatography is the primary alternative. Consider the following optimization strategies:

  • Solvent System Screening: Empirically test a range of solvent systems with varying polarities.

  • Gradient Elution: A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.

  • Flash Chromatography: This technique can provide better resolution than traditional gravity-fed chromatography. If all else fails, derivatization of the ketone to a more crystalline derivative (e.g., a hydrazone or oxime), followed by purification and subsequent hydrolysis, could be a viable, albeit longer, route.

Experimental Protocols

Protocol 1: Optimized Dieckmann Condensation for Sterically Hindered Precursors

This protocol is designed to maximize the yield of the intramolecular cyclization step.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, a thermometer, and a rubber septum for the addition of reagents via syringe.

  • Reagent Preparation:

    • In the reaction flask, add potassium tert-butoxide (1.2 equivalents) and anhydrous toluene (to achieve a final substrate concentration of 0.01 M).

    • Prepare a solution of the Boc-protected diester (1.0 equivalent) in anhydrous toluene in a separate flame-dried flask.

  • Reaction Execution:

    • Heat the suspension of potassium tert-butoxide in toluene to reflux (approximately 110 °C).

    • Using a syringe pump, add the solution of the diester to the refluxing base suspension over a period of 4-6 hours. This ensures high-dilution conditions.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Workup and Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding it to a pre-cooled (0 °C) solution of 1 M aqueous HCl with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude β-keto ester can then be carried forward to the decarboxylation step or purified by column chromatography on silica gel.

Troubleshooting_Workflow cluster_outcomes cluster_solutions start Low Yield Observed q1 Analyze Crude Reaction Mixture (TLC/LC-MS) start->q1 c1 Mainly Unreacted Starting Material q1->c1 Is starting material present? c2 Presence of High MW Byproducts q1->c2 Are there higher MW spots/peaks? c3 Complex Mixture of Products q1->c3 Is the mixture complex? s1 Increase Reaction Temperature Use Stronger Base (e.g., KHMDS) Increase Reaction Time c1->s1 Action s2 Implement High-Dilution Conditions (Syringe Pump Addition) Lower Substrate Concentration c2->s2 Action s3 Check Purity of Starting Material Ensure Anhydrous Conditions Optimize Workup Procedure c3->s3 Action end Re-run Optimized Reaction s1->end s2->end s3->end

Caption: A logical workflow for troubleshooting low yields in the Dieckmann condensation step.

References

  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2020). MDPI. Retrieved from [Link]

  • Dieckmann Condensation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. (2018). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 2-[3,3′-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6-dichloro-1,3,5-triazine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

"tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate" reaction troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this unique and sterically demanding building block. Our goal is to provide expert-driven insights, actionable troubleshooting protocols, and a foundational understanding of the chemical principles governing its reactivity.

The core challenge in the chemistry of this molecule stems from the significant steric hindrance imposed by the two tert-butyl groups. The N-Boc group and the C2-tert-butyl group create a highly congested environment that influences reactivity at both the C4-ketone and the nitrogen atom. This guide is structured to address the common pitfalls and challenges that arise directly from this structural feature.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction at the C4-ketone is extremely slow or stalls completely. Why is this happening?

A1: This is the most common issue encountered with this substrate. The steric bulk of the axial C2-tert-butyl group severely hinders the approach of the amine to the C4-carbonyl for the initial iminium ion formation. Furthermore, the subsequent approach of the hydride reducing agent is also impeded. Standard conditions are often insufficient. Success requires carefully selected reagents and optimized conditions, such as using less bulky reducing agents and extending reaction times significantly.[1][2]

Q2: I am observing a significant amount of the corresponding alcohol (tert-butyl 2-(tert-butyl)-4-hydroxypiperidine-1-carboxylate) as a byproduct. How can I minimize this?

A2: This side product arises from the direct reduction of the ketone, which competes with the desired reductive amination pathway.[2] This often happens when imine formation is slow (due to sterics) and the reducing agent is potent enough to reduce the ketone directly. To favor amination, consider a two-step approach: first, form the imine/enamine by stirring the ketone and amine together, often with a dehydrating agent (like molecular sieves) or under Dean-Stark conditions, and only then add the reducing agent. Maintaining a slightly acidic pH (5-6) can also favor imine formation over ketone reduction.[2]

Q3: Standard N-Boc deprotection using TFA in DCM is giving poor yields or requires forcing conditions. What are the alternatives?

A3: The steric congestion around the nitrogen makes the carbamate less accessible to acid-catalyzed cleavage. While trifluoroacetic acid (TFA) is standard, its effectiveness is diminished here. A stronger acid system, such as 4M HCl in dioxane or 1,4-dioxane/ethyl acetate, is often required.[3] In some cases, elevated temperatures (40-50 °C) may be necessary, but this should be monitored carefully for potential side reactions. Thermal deprotection methods, while less common, can also be an option for particularly stubborn cases.[4]

Q4: Why is the synthesis of the piperidone ring itself so challenging?

A4: Forming a six-membered ring containing a bulky C2-substituent is entropically and sterically unfavorable.[5] Many standard piperidone syntheses, like those based on Dieckmann condensation, may fail or give low yields because the precursor intermediates cannot adopt the necessary conformation for cyclization due to steric clash from the nascent tert-butyl group.[5] Synthetic routes must be specifically designed to overcome this high activation barrier, potentially using high-temperature cyclizations or metal-catalyzed approaches.[6]

In-Depth Troubleshooting Guides

Guide 1: Reactions at the C4-Ketone

The primary reaction at this position is nucleophilic addition, most commonly for reductive amination. The key is to select conditions that overcome the steric shield of the C2 substituent.

Problem: Low Conversion in Reductive Amination
  • Scientific Rationale: The rate-limiting step is often the initial nucleophilic attack of the amine. For the reaction to proceed, the amine must approach the carbonyl carbon. The C2 tert-butyl group restricts the trajectory of this approach, significantly slowing down the reaction.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for sterically hindered ketones. It is milder and more selective for the iminium ion over the ketone compared to agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄).[7]

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(Oi-Pr)₄, can activate the carbonyl group, making it more electrophilic and accelerating the initial amine addition. The Lewis acid coordinates to the carbonyl oxygen, pulling electron density away from the carbon.

    • Increase Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation of the Boc group at higher temperatures.[8]

    • Prolong Reaction Time: Due to the sluggish nature of the reaction, monitoring by TLC or LC-MS is critical. Reactions may require 24-72 hours to reach completion, far longer than for unhindered analogues.[8]

Data Summary: Reductive Amination Conditions for Hindered Ketones
Reducing AgentTypical SolventAdditiveTemperatureSuitability for Hindered Substrates
NaBH(OAc)₃DCE, THF, DCMAcetic Acid (optional)RT to 50°CHigh - Preferred agent, selective for iminium ion.
NaBH₃CNMeOH, EtOHAcetic Acid (to pH 5-6)RTModerate - Effective, but toxic HCN byproduct.
NaBH₄MeOH, EtOHNone0°C to RTLow - Prone to reducing the ketone directly.[2]
H₂ / Pd/CEtOH, MeOHNoneRT to 50°CVariable - Can be effective but may also lead to debenzylation if other groups are present.
Troubleshooting Workflow: Failed Reductive Amination

Below is a logical workflow to diagnose and solve issues with this reaction.

G start Reaction Stalled / Low Yield check_sm TLC/LC-MS shows mostly starting ketone? start->check_sm check_alcohol Major byproduct is the C4-alcohol? check_sm->check_alcohol No incomplete_imine Imine formation is too slow check_sm->incomplete_imine Yes ketone_reduction Ketone reduction is faster than amination check_alcohol->ketone_reduction Yes sol_lewis Add Lewis Acid (e.g., Ti(Oi-Pr)4) incomplete_imine->sol_lewis sol_temp Increase Temperature (monitor for degradation) incomplete_imine->sol_temp sol_time Increase Reaction Time (monitor progress) incomplete_imine->sol_time sol_twostep Switch to two-step protocol: 1. Form imine (Dean-Stark) 2. Add reducing agent ketone_reduction->sol_twostep sol_reagent Switch to more selective reagent (NaBH(OAc)3) ketone_reduction->sol_reagent

Troubleshooting workflow for reductive amination.
Guide 2: N-Boc Protecting Group Manipulations
Problem: Incomplete Boc Deprotection
  • Scientific Rationale: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, CO₂, and the free amine.[9] Steric hindrance around the Boc group can make it difficult for the acid to access and protonate the carbonyl, raising the activation energy for cleavage.

  • Troubleshooting Steps:

    • Stronger Acid: Switch from TFA/DCM to 4M HCl in 1,4-dioxane. HCl is a stronger acid and dioxane can help with solubility. This is the most common solution for hindered Boc groups.[3]

    • Temperature: Gently warm the reaction mixture to 40-50 °C. This should only be attempted after standard room temperature conditions fail, as higher temperatures can promote side reactions depending on the substrate.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can compete with the deprotection reaction and reduce the effective concentration of the acid.

    • Alternative Methods: For substrates with other acid-sensitive functional groups, consider thermolytic deprotection. Heating the compound in a high-boiling point solvent like toluene or DMF can cause the Boc group to cleave without strong acid, though this requires careful optimization.[4]

Experimental Protocol: Reductive Amination of a Sterically Hindered Piperidone

This protocol provides a robust starting point for the reductive amination of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, 1.0 eq)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DCE (to make a ~0.1 M solution).

  • Add the primary amine (1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine.

  • (Optional) Add glacial acetic acid (1.0 eq). This can help catalyze iminium formation.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may take 24-48 hours.

  • If the reaction is sluggish after 24 hours, consider warming the mixture to 40°C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified by flash column chromatography on silica gel to remove unreacted reagents and byproducts.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • Kerr, W. J., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • O'Brien, P., & Childs, A. C. (2004). Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. Retrieved from [Link]

  • Varlamov, A. V., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis and Handling of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this key synthetic intermediate. By understanding the root causes of potential issues, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Monitoring

Q1: My reaction to synthesize this compound is sluggish or incomplete. What are the likely causes?

A1: Incomplete conversion is a frequent challenge in piperidine synthesis. Several factors can contribute to this issue:

  • Reagent Purity: The purity of starting materials is paramount. Impurities in reactants can interfere with the reaction.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity might be compromised. For instance, palladium on carbon (Pd/C) catalysts can be poisoned by certain functional groups or impurities.[1]

  • Reaction Conditions: Temperature and reaction time are critical. Some synthetic routes may require elevated temperatures or prolonged reaction times to proceed to completion.[2] It's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all starting materials are of high purity and appropriately stored.

  • Optimize Catalyst: If using a catalyst, consider using a fresh batch or a different type. For example, rhodium catalysts can sometimes be more effective than palladium for pyridine reductions.[3]

  • Adjust Conditions: Gradually increase the reaction temperature and monitor for product formation and potential side reactions. Extend the reaction time as needed based on TLC or LC-MS analysis.

Q2: I'm observing the formation of significant side products during the synthesis. What are the common side reactions and how can I minimize them?

A2: Side product formation can significantly lower your yield and complicate purification. Common side reactions in piperidine synthesis include over-reduction, incomplete cyclization, or side reactions involving the Boc protecting group.

  • Over-reduction: If the synthesis involves the reduction of a pyridine ring, the ketone functionality can also be reduced.

  • Incomplete Cyclization: In multi-step syntheses, the final ring-closing step may not go to completion, leaving acyclic intermediates.

  • Boc-Group Instability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids.[2][4] If your reaction conditions are too acidic, you may experience premature deprotection.

Mitigation Strategies:

  • Selective Reagents: Employ milder and more selective reducing agents to avoid over-reduction of the ketone.

  • Reaction Optimization: Carefully control the stoichiometry of reagents and reaction conditions to favor the desired cyclization.

  • pH Control: Maintain a neutral or slightly basic pH to prevent the cleavage of the Boc group.

Purification Challenges

Q3: I'm having difficulty purifying the final product. What are the recommended purification techniques?

A3: Purification of piperidine derivatives can be challenging due to their basicity and potential for forming azeotropes.[1]

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems to find one that provides good crystal formation.

  • Distillation: For liquid products, distillation under reduced pressure can be effective, but be mindful of potential azeotrope formation with residual solvents.[1]

Q4: My purified product appears as a yellow oil or solid. Is this normal?

A4: A yellow coloration in piperidine compounds is often indicative of oxidation products.[1] While this may not impact the performance in all subsequent reactions, for applications requiring high purity, further purification is recommended. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light can help prevent discoloration.[1]

Handling & Storage

Q5: I noticed that my solution of the piperidine derivative in DMF crystallized upon storage. What could have caused this?

A5: Crystallization in a solution of a piperidine derivative is often due to the formation of a salt.[5] Piperidines can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases (which may be present in the lab environment) to form salts like the hydrochloride.[1][5] To prevent this, ensure storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[1]

Troubleshooting Workflows

Workflow for Incomplete Boc Deprotection

A common follow-up step after synthesizing a Boc-protected piperidine is the removal of the Boc group. Incomplete deprotection is a frequent issue.

G start Incomplete Boc Deprotection Observed (TLC/LC-MS) check_acid Is the acid concentration sufficient? start->check_acid increase_acid Increase equivalents of TFA or HCl solution check_acid->increase_acid No check_time Has the reaction run long enough? check_acid->check_time Yes increase_acid->start increase_time Extend reaction time and continue monitoring check_time->increase_time No check_temp Is the reaction at room temperature? check_time->check_temp Yes increase_time->start increase_temp Gently heat to 40-50 °C check_temp->increase_temp Yes check_solubility Is the starting material fully dissolved? check_temp->check_solubility No increase_temp->start change_solvent Try an alternative solvent system check_solubility->change_solvent No end Reaction complete. Proceed to workup. check_solubility->end Yes change_solvent->start

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Decision Tree for Choosing a Boc Deprotection Method

The choice of deprotection method can impact the success of the reaction and the purity of the final product.

G start Need to deprotect Boc group acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive tfa_salt Is the TFA salt potentially problematic? acid_sensitive->tfa_salt No consider_alternatives Consider milder methods (e.g., thermal deprotection) acid_sensitive->consider_alternatives Yes use_tfa Use TFA in DCM tfa_salt->use_tfa No use_hcl Use HCl in dioxane/methanol tfa_salt->use_hcl Yes

Caption: Decision tree for selecting a Boc deprotection method.

Experimental Protocols

Protocol 1: General Boc Protection of a Piperidine

This protocol describes a general method for the N-Boc protection of a piperidine derivative.

Materials:

  • Piperidine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Tetrahydrofuran (THF) or another appropriate solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the piperidine derivative in THF.

  • Add the base (e.g., TEA) to the solution.

  • Add a solution of Boc₂O in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Acid-Catalyzed Boc Deprotection using TFA in DCM

This is a widely used method for the removal of the Boc protecting group.[2]

Materials:

  • Boc-protected piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected piperidine in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the excess TFA and DCM under reduced pressure.

  • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield for Piperidine Synthesis 50-90%Highly dependent on the synthetic route and scale.[1]
Boc Deprotection Reaction Time 1-3 hoursMonitor by TLC/LC-MS for completion.[2]
TFA Concentration for Deprotection 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions but also increase the risk of side reactions with other acid-sensitive groups.[2]
HCl Concentration for Deprotection 4M in dioxaneTypically used in 3-5 equivalents.[2]

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-220. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9677-9705. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

Sources

Technical Support Center: tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate Byproduct Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently encountered challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound, and what are their main drawbacks?

A1: The synthesis of 2-substituted 4-piperidones is a crucial step in the development of many pharmaceutical agents.[1][2] A common strategy involves the cyclization of acyclic precursors. One prevalent method is the aza-Michael addition, where an amine is reacted with a divinyl ketone or a similar Michael acceptor.[2] Another approach is the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.[3][4]

The primary challenges with these methods include controlling the regioselectivity and stereoselectivity, especially with bulky substituents like a tert-butyl group.[1] Side reactions such as polymerization, over-alkylation, or incomplete cyclization can lead to a range of byproducts, complicating purification and reducing overall yield.

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What could they be?

A2: Multiple spots on a TLC plate are indicative of a mixture of compounds, which could include your desired product, unreacted starting materials, and various byproducts. For the synthesis of your target molecule, these could be:

  • Unreacted Starting Materials: Such as the acyclic amino-diester or amino-ketone precursors.

  • Incompletely Cyclized Intermediate: The linear precursor before ring closure.

  • Over-alkylation Products: If alkylating agents are used, reaction at unintended positions can occur.

  • Oxidation Products: The piperidone ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.[5]

  • Isomeric Byproducts: Diastereomers may form if multiple chiral centers are created during the synthesis.[6]

Q3: My final product has a persistent yellow tint, even after initial purification. What causes this and how can I remove it?

A3: A yellow discoloration in piperidine-based compounds is often due to the formation of oxidation products.[5] While these may be present in trace amounts, they can be highly colored. For high-purity applications, it's crucial to remove them. To address this, consider the following:

  • Purification: Recrystallization is often effective.[7] If that fails, column chromatography on silica gel is a standard method to separate these polar, colored impurities.

  • Prevention: To minimize future discoloration, store your purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete ReactionMonitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.Many cyclization reactions require sufficient time and energy to overcome the activation barrier for ring closure.
Side ReactionsLowering the reaction temperature may minimize the formation of side products.[5] Also, ensure the stoichiometry of your reagents is accurate.Side reactions often have a higher activation energy than the desired reaction, so lowering the temperature can selectively slow them down.
Poor Reagent QualityEnsure all reagents and solvents are pure and dry. Moisture can interfere with many organic reactions, especially those involving strong bases or water-sensitive intermediates.Water can quench organometallic reagents or bases, leading to incomplete reactions and the formation of hydrolysis byproducts.
Issue 2: Unexpected Peaks in NMR or MS Analysis

If you observe unexpected signals in your analytical data, it's crucial to systematically identify the corresponding byproduct.

Troubleshooting Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Unexpected Peak(s) in NMR/MS check_sm Compare with Starting Material Spectra start->check_sm lcms Run LC-MS Analysis check_sm->lcms If not starting material isolate Isolate Impurity via Prep-HPLC or Column Chromatography lcms->isolate If separable nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) isolate->nmr_2d structure_elucidation Elucidate Structure of Byproduct nmr_2d->structure_elucidation confirm Confirm Structure (e.g., by synthesizing the proposed byproduct) structure_elucidation->confirm

Caption: A workflow for identifying unknown byproducts.

Byproduct Identification Protocols

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Initial Assessment

LC-MS is a powerful tool for quickly assessing the number of components in your sample and obtaining their molecular weights.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatography:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is usually suitable for piperidine derivatives to observe the [M+H]⁺ ion.

    • Scan Range: Set a mass range that covers the expected molecular weights of your product and potential byproducts (e.g., 100-800 m/z).

Data Interpretation:

  • The number of peaks in the chromatogram corresponds to the number of separable components.

  • The mass spectrum of each peak will provide the molecular weight of that component.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Once a significant byproduct has been isolated, NMR spectroscopy is essential for determining its structure.[8][9]

Characteristic ¹H and ¹³C NMR Signals for the Piperidine Core:

The chemical shifts of the protons and carbons in the piperidine ring are sensitive to the substituents and their stereochemistry.[10]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H (axial/equatorial)2.5 - 4.550 - 65
C3-H₂ (axial/equatorial)1.5 - 2.530 - 45
C5-H₂ (axial/equatorial)1.5 - 2.530 - 45
C6-H₂ (axial/equatorial)2.5 - 4.540 - 55

Note: These are approximate ranges and can vary significantly based on the full molecular structure.

Step-by-Step Methodology for 2D NMR:

  • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectra:

    • ¹H NMR: A standard proton spectrum to identify the number and type of protons.

    • ¹³C NMR: To determine the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (i.e., which protons are adjacent to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Potential Byproduct Structures and Their NMR Signatures:

  • Aldol Condensation Product: The reaction of two molecules of the piperidone can lead to a dimer. This would be indicated by a doubling of the molecular weight in the mass spectrum and a more complex NMR spectrum with signals for two piperidine rings.

  • De-Boc-ylated Product: Loss of the tert-butoxycarbonyl (Boc) protecting group would result in a mass difference of 100 amu. The characteristic singlet for the tert-butyl group at ~1.4 ppm in the ¹H NMR spectrum would be absent.[11]

Reaction Mechanism Leading to a Potential Dimer Byproduct

Dimer_Formation reactant1 Piperidone (Enolate form) intermediate Aldol Adduct reactant1->intermediate Nucleophilic attack reactant2 Piperidone (Keto form) reactant2->intermediate product Dimer Byproduct (after dehydration) intermediate->product Dehydration

Caption: Aldol condensation leading to a dimer byproduct.

References

  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). International Journal of Scientific & Engineering Research. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2006). Organic Letters. [Link]

  • N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Research Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (2015).
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2018). Defense Technical Information Center. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (2015).
  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2012). ResearchGate. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. [Link]

Sources

Technical Support Center: tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to reagent purity and its impact on experimental outcomes. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they form?

The purity of this compound is critical for the success of subsequent synthetic steps. Impurities can arise from the synthetic route used for its preparation, which typically involves the protection of a pre-existing piperidone ring. The most common impurities can be categorized as follows:

  • Starting Materials: Incomplete reaction can lead to the presence of the unreacted piperidone precursor.

  • Byproducts of the Boc-protection step: The reaction to introduce the tert-butoxycarbonyl (Boc) group is generally efficient. However, improper reaction conditions can lead to side reactions. The use of di-tert-butyl dicarbonate (Boc₂O) can sometimes lead to the formation of tert-butyl carbonate derivatives if moisture is present.

  • Over-alkylation or bis-addition products: In syntheses involving the construction of the piperidine ring, such as a double aza-Michael addition, there is a potential for the formation of bis-addition side products.[1] These can be particularly problematic as they may have similar polarities to the desired product, making them difficult to remove via standard chromatography.

  • Solvent-related impurities: Residual solvents from the synthesis and purification steps are common. While often considered benign, some solvents can interfere with downstream reactions, especially those involving sensitive catalysts.

Q2: How can I assess the purity of my this compound reagent?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of non-volatile organic compounds.[2] A well-developed HPLC method can separate the main component from closely related impurities.

  • Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile impurities such as residual solvents.[2]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), this technique provides molecular weight information, aiding in the identification of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can detect impurities if they are present in sufficient quantities (typically >1%).

A summary of recommended analytical techniques is provided in the table below.

Analytical Technique Primary Use Information Provided
HPLCQuantitation of non-volatile impuritiesPurity percentage, detection of related substances
GCQuantitation of volatile impuritiesResidual solvent content
LC-MSIdentification of non-volatile impuritiesMolecular weight of impurities
NMRStructural confirmation and purity estimationConfirmation of desired structure, detection of major impurities
Q3: What are the potential impacts of impurities on my downstream reactions?

Impurities in your this compound reagent can have several detrimental effects on subsequent reactions:

  • Reduced Yields: Impurities that do not participate in the reaction effectively lower the concentration of your starting material, leading to lower than expected yields.

  • Formation of Unexpected Byproducts: Some impurities may be reactive under your experimental conditions, leading to the formation of new, undesired compounds that can complicate purification.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts, particularly sensitive organometallic catalysts used in cross-coupling reactions.

  • Difficult Purification: If an impurity is carried through a reaction, it may be challenging to separate from the desired product, impacting the final purity of your target molecule. For instance, bis-addition impurities have been noted to be difficult to remove in downstream steps.[1]

II. Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound, with a focus on problems related to reagent purity.

Issue 1: Low or No Conversion in a Subsequent Reaction

If you are observing poor conversion of your this compound in a downstream reaction, consider the following troubleshooting steps.

Figure 1: Troubleshooting workflow for low reaction conversion.

Causality and Actionable Advice:

  • Verify Starting Material Purity: Before troubleshooting reaction conditions, it is crucial to confirm the purity of your piperidone reagent. An unverified assumption of purity is a common source of experimental failure.

    • Action: Run an HPLC or ¹H NMR analysis on your starting material. Compare the results to a known standard if available.

  • Consider Catalyst Deactivation: If your reaction employs a catalyst, certain impurities can act as poisons.

    • Action: If you have identified an impurity, consider its potential to interact with your catalyst. If you suspect catalyst poisoning, using a higher catalyst loading may overcome the issue, but purifying the starting material is the more robust solution.

Issue 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram of your reaction mixture can often be traced back to impurities in the starting material.

Causality and Actionable Advice:

  • Characterize the Byproduct: The first step is to gather as much information as possible about the unexpected byproduct.

    • Action: Use LC-MS to determine the molecular weight of the byproduct. This information can provide clues as to its identity.

  • Trace the Byproduct to an Impurity: Compare the analytical data of your reaction mixture with that of your starting material.

    • Action: Inject a sample of your this compound starting material into the LC-MS. If you see a peak corresponding to an impurity with a molecular weight that could logically lead to your byproduct, you have likely found the source.

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of robust and reproducible outcomes. Intermediates like tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a substituted piperidone derivative, are pivotal building blocks in the synthesis of complex pharmaceutical agents. Ensuring their purity is not merely a quality control checkpoint; it is fundamental to the integrity of the entire synthetic pathway. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in scientific principles and practical application. We will explore a primary reverse-phase HPLC (RP-HPLC) method and compare it with an alternative approach, supported by detailed methodologies and a discussion on the rationale behind the experimental design.

The Critical Role of Purity in Drug Synthesis

The presence of impurities in a starting material can have cascading effects on a multi-step synthesis. Unidentified or unquantified impurities can lead to side reactions, the formation of new, unexpected by-products, and difficulties in purification of the final active pharmaceutical ingredient (API). Furthermore, some impurities may be toxic or reactive, posing a safety risk. Therefore, a well-designed, validated analytical method for purity assessment is indispensable. A stability-indicating method, one that can separate the main compound from its potential degradation products and synthesis-related impurities, is the gold standard in pharmaceutical analysis.[1][2][3]

Understanding Potential Impurities

Potential Process-Related Impurities:

  • Impurity A (Starting Material): tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

  • Impurity B (By-product): tert-Butyl 2-(tert-butyl)-4-hydroxypiperidine-1-carboxylate (the corresponding alcohol from an incomplete oxidation step).

  • Impurity C (Deprotection Product): 2-(tert-butyl)-4-oxopiperidine (resulting from the loss of the Boc protecting group under acidic conditions).

  • Impurity D (Isomeric Impurity): Diastereomers of the target compound, if the synthesis is not stereospecific.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][2][3] For this molecule, likely degradation pathways include hydrolysis of the carbamate (loss of the Boc group) and oxidation of the piperidine ring.[4]

Recommended Analytical Method: Reverse-Phase HPLC (Method A)

Reverse-phase HPLC is a powerful and versatile technique for the separation of moderately polar to non-polar compounds, making it well-suited for the analysis of our target molecule and its likely impurities.

Experimental Protocol: HPLC Purity Analysis (Method A)

Objective: To determine the purity of this compound by RP-HPLC with UV detection and to separate it from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B, 5-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Analysis:

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Rationale for Method A Parameters:
  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the target molecule and its structurally similar impurities.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase helps to protonate any residual silanols on the silica-based stationary phase, leading to improved peak shape for the amine-containing compounds. It also ensures consistent ionization of the analytes.

  • Gradient Elution: A gradient is employed to ensure the elution of compounds with a range of polarities within a reasonable timeframe, from the more polar deprotected impurity (Impurity C) to the less polar target compound.

  • Detection Wavelength: The Boc-protecting group has a carbonyl chromophore which allows for UV detection at low wavelengths, typically around 210 nm, where sensitivity is maximized.

Comparative Analytical Method: Phenyl-Hexyl Column (Method B)

To provide a comprehensive comparison, an alternative HPLC method utilizing a different stationary phase is presented. A phenyl-hexyl column offers a different selectivity compared to a C18 column due to pi-pi interactions between the phenyl rings of the stationary phase and any aromatic impurities, though in this case, it will primarily offer alternative hydrophobic and shape selectivity.

Experimental Protocol: HPLC Purity Analysis (Method B)

The instrumentation, sample preparation, and data analysis are the same as in Method A.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Methanol
Gradient 0-5 min: 40% B, 5-20 min: 40% to 95% B, 20-25 min: 95% B, 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Rationale for Method B Parameters:
  • Phenyl-Hexyl Column: This stationary phase provides an alternative selectivity to the C18 column, which can be beneficial for resolving co-eluting peaks.

  • Trifluoroacetic Acid (TFA): TFA is a stronger ion-pairing agent than formic acid and can sometimes improve peak shape for basic compounds.

  • Methanol as Organic Modifier: Methanol has different solvent properties compared to acetonitrile and can alter the selectivity of the separation.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: A streamlined workflow for HPLC purity assessment.

Comparative Performance Data

The following table summarizes the expected performance of the two HPLC methods for the separation of the target compound and its key impurities. The data presented is representative and would be confirmed during method validation.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Justification
Resolution (Main Peak vs. Impurity B) > 2.0Potentially > 2.0Both columns should provide adequate resolution, but the selectivity may differ.
Tailing Factor (Main Peak) < 1.2< 1.3The C18 column with formic acid is expected to provide slightly better peak shape.
Relative Retention Time (Impurity C) ~0.5~0.6Impurity C, being more polar, will elute earlier on both columns.
Limit of Quantitation (LOQ) ~0.05%~0.05%Both methods are expected to have similar sensitivity.

Forced Degradation Study: A Pillar of a Stability-Indicating Method

To demonstrate that the proposed HPLC method is stability-indicating, a forced degradation study should be performed. This involves subjecting the sample to harsh conditions to intentionally generate degradation products.

Protocol for Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to light in a photostability chamber as per ICH Q1B guidelines.

After exposure, the samples are diluted and analyzed by the proposed HPLC method. The chromatograms should show a decrease in the main peak area and the appearance of new peaks corresponding to the degradation products. Peak purity analysis of the main peak using a DAD is crucial to ensure that no degradation products are co-eluting.

Logical Framework for Method Selection

Method_Selection cluster_methods Method Evaluation start Purity Assessment Required method_a Method A (C18) start->method_a method_b Method B (Phenyl-Hexyl) start->method_b criteria Evaluation Criteria: - Resolution of Impurities - Peak Shape - Robustness - Run Time method_a->criteria method_b->criteria decision Select Optimal Method for Validation criteria->decision validation Full Method Validation (ICH Q2(R1)) decision->validation

Caption: Decision-making process for selecting an HPLC method.

Conclusion and Recommendations

Both the C18 (Method A) and Phenyl-Hexyl (Method B) columns offer viable options for the purity assessment of this compound. Method A, utilizing a C18 column, is recommended as the primary method due to its proven versatility and generally excellent performance for a wide range of pharmaceutical compounds. Method B serves as a valuable alternative, providing different selectivity that can be crucial for resolving challenging impurity profiles or as an orthogonal method for validation.

The ultimate choice of method should be based on a thorough validation study that assesses parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[1][2][3] A comprehensive forced degradation study is non-negotiable to establish the stability-indicating nature of the chosen method, ensuring the delivery of high-quality, pure intermediates for the advancement of drug discovery and development programs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Laszlo, J. A. (2008). Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. ResearchGate. [Link]

Sources

Analytical methods for "tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

As a key intermediate in the synthesis of complex pharmaceutical agents, the structural integrity and purity of This compound are paramount. Ensuring the quality of this molecule is not merely a procedural step but a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the essential analytical methods for its characterization, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring a self-validating and robust analytical workflow.

The Analytical Imperative: Why Comprehensive Characterization Matters

In pharmaceutical development, analytical chemistry provides the bedrock of quality assurance and regulatory compliance.[1][2] For an intermediate like this compound, a multi-faceted analytical approach is crucial. No single technique can provide a complete picture. Instead, a combination of spectroscopic and chromatographic methods is employed to confirm the molecule's identity, elucidate its structure, quantify its purity, and identify any potential impurities.[3] This guide will compare the utility and application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the molecule, confirming connectivity and stereochemistry.

Expertise & Rationale

For a molecule with multiple aliphatic protons and two distinct tert-butyl groups, ¹H NMR is indispensable for confirming the presence and relative positions of these substituents on the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group, for instance, has a highly characteristic singlet peak corresponding to its nine equivalent protons.[4] ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyls of the ketone and the carbamate, which resonate in distinct regions of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm proton-proton and proton-carbon correlations, respectively.

Expected Spectroscopic Data

Based on analogous structures, the following spectral characteristics are anticipated:[5][6][7]

  • ¹H NMR (400 MHz, CDCl₃):

    • A singlet around δ 1.45-1.50 ppm integrating to 9H, corresponding to the protons of the Boc group's tert-butyl moiety.

    • A singlet around δ 0.9-1.1 ppm integrating to 9H, corresponding to the protons of the C2-tert-butyl group.

    • A series of multiplets between δ 2.0 and 4.0 ppm corresponding to the protons on the piperidine ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • A peak around δ 208-212 ppm for the ketone carbonyl (C4).

    • A peak around δ 154-156 ppm for the carbamate carbonyl (Boc group).

    • A peak around δ 79-81 ppm for the quaternary carbon of the Boc group.

    • Signals for the carbons of the two tert-butyl groups and the piperidine ring carbons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry is a vital tool for confirming the molecular weight of the target compound and providing structural information through analysis of its fragmentation patterns. It is a highly sensitive technique essential for verifying the outcome of a chemical synthesis.[8]

Expertise & Rationale

For this compound (Molecular Formula: C₁₄H₂₅NO₃, Molecular Weight: 255.35 g/mol ), ESI-MS is typically used to generate protonated molecular ions ([M+H]⁺) or adducts like [M+Na]⁺. The high accuracy of modern mass spectrometers (e.g., Time-of-Flight, TOF) allows for the confirmation of the elemental composition. Furthermore, the fragmentation pattern, particularly the characteristic loss of the tert-butyl group (m/z 57) or the entire Boc group, serves as a diagnostic fingerprint.[8][9]

Experimental Protocol: LC-MS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: Introduce the sample into the mass spectrometer's ion source via direct infusion or through an HPLC system.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Acquire the mass spectrum across a relevant m/z range (e.g., 50-500 amu).

  • Fragmentation (Optional): Perform MS/MS analysis on the parent ion (e.g., m/z 256.2 for [M+H]⁺) to induce fragmentation and analyze the resulting daughter ions.

Expected Mass Spectrum Data
  • Parent Ion: A prominent peak at m/z 256.2 corresponding to the protonated molecule [C₁₄H₂₅NO₃ + H]⁺.

  • Common Adducts: A possible peak at m/z 278.2 for the sodium adduct [C₁₄H₂₅NO₃ + Na]⁺.

  • Key Fragments:

    • m/z 200.1: Loss of the isobutylene fragment from the Boc group.

    • m/z 156.1: Loss of the entire Boc group.

    • m/z 57.1: A characteristic peak for the tert-butyl cation [C(CH₃)₃]⁺.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the cornerstone of pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture.[3][10] For an intermediate, its primary role is to determine the purity of a synthesized batch and quantify any process-related impurities or degradation products.

Expertise & Rationale

A Reverse-Phase HPLC (RP-HPLC) method is the most common choice due to its versatility and compatibility with a wide range of organic molecules.[10][11] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The presence of a carbonyl group allows for sensitive detection using an ultraviolet (UV) detector. Method validation ensures the procedure is accurate, precise, and robust.[12]

Experimental Protocol: RP-HPLC with UV Detection
  • System: An HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A linear gradient from ~50% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of ~210 nm (where the carbonyl group absorbs).

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Inject 10 µL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR is a fast, simple, and non-destructive technique used for the qualitative identification of key functional groups within a molecule.[13] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

Expertise & Rationale

For this compound, FTIR is excellent for quickly confirming the presence of the critical carbonyl groups. The spectrum will show distinct, strong absorption bands for the ketone C=O and the carbamate C=O, which appear at slightly different wavenumbers due to their different electronic environments.[14] The presence of C-H, C-N, and C-O bonds will also be evident.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Expected FTIR Data (Characteristic Peaks)
  • ~2970 cm⁻¹: C-H stretching (from the aliphatic and tert-butyl groups).

  • ~1715 cm⁻¹: A strong C=O stretching band for the ketone in the piperidine ring.

  • ~1690 cm⁻¹: A strong C=O stretching band for the carbamate of the Boc group.

  • ~1160-1250 cm⁻¹: C-N and C-O stretching vibrations.

Comparative Summary of Analytical Methods

Technique Information Provided Primary Application Sensitivity Sample Throughput Nature
¹H & ¹³C NMR Detailed molecular structure, connectivity, stereochemistryStructural Elucidation & IdentificationModerateLowNon-destructive
Mass Spec. (MS) Molecular weight, elemental formula, fragmentationIdentity Confirmation & Structural CluesHighHighDestructive
HPLC Purity, presence of impurities, quantificationPurity Assessment & QuantificationHighHighDestructive
FTIR Presence of key functional groupsRapid Identity Check & QCModerateVery HighNon-destructive

Logical Workflow for Characterization

A logical and efficient workflow ensures that each analytical technique is used to its best advantage. The following diagram illustrates a typical sequence for the characterization of a newly synthesized batch of the target compound.

G cluster_0 Initial Confirmation cluster_1 Definitive Structural Elucidation cluster_2 Quality & Purity Assessment FTIR FTIR Analysis (Confirm Functional Groups) MS Mass Spectrometry (Confirm Molecular Weight) NMR 1H and 13C NMR (Confirm Full Structure) MS->NMR If MW is correct HPLC HPLC Analysis (Determine Purity %) NMR->HPLC If structure is correct Report Final Certificate of Analysis (CoA) HPLC->Report If purity meets spec Synthesis Synthesized Batch of This compound Synthesis->FTIR Quick Check Synthesis->MS MW Check

Caption: Logical workflow for the comprehensive characterization of the target compound.

Conclusion

The characterization of this compound is a clear illustration of the synergistic nature of modern analytical chemistry in the pharmaceutical industry.[1] While techniques like FTIR and MS provide rapid and essential confirmation of identity, NMR spectroscopy offers an unparalleled, in-depth view of the molecular structure. Finally, HPLC stands as the ultimate arbiter of purity, a critical parameter for any component destined for use in drug manufacturing. By integrating these methods into a logical workflow, researchers and drug developers can ensure the quality, consistency, and safety of this vital pharmaceutical intermediate, thereby building a solid foundation for the development of new medicines.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). vertexaisearch.cloud.google.com.
  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (2020). Pak. J. Pharm. Sci.
  • Separation of 4-Piperidone on Newcrom R1 HPLC column. SIELC Technologies.
  • Supporting Information for "Glycerol as a biodegradable and reusable promoting medium for the synthesis of N-Boc deriv
  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2022).
  • tert-butyl 3-(2-ethoxy-2-oxoethyl)
  • Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). AZoLifeSciences.
  • Analytical Techniques in Pharmaceutical Analysis. (2024). medrxiv.org.
  • Analytical Techniques in Pharmaceutical Analysis: A Review. (2022). International Journal for Research in Applied Science and Engineering Technology.
  • Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia.
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2016). Journal of Biomolecular NMR.
  • N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook.
  • FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate.
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2004). Journal of Molecular Structure.
  • SUPPLEMENTARY INFORMATION. (2016).
  • A Comprehensive Guide to FTIR Analysis. Agilent.
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2023). MDPI.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

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A Comparative Guide to the Efficacy of 2-Substituted-4-Oxopiperidines in Target-Based Assays: A Framework for Evaluating tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an ideal framework for engaging with a diverse range of biological targets. This guide focuses on the 2-substituted-4-oxopiperidine core, with a specific lens on providing a framework for evaluating the potential efficacy of novel derivatives such as tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate.

While direct experimental data for this compound is not yet publicly available, this guide will leverage data from closely related analogues to illustrate how its efficacy can be assessed in target-based assays. We will explore two prominent classes of drug targets where piperidine-containing molecules have demonstrated significant activity: G-Protein Coupled Receptors (GPCRs) and protein kinases. By presenting comparative efficacy data of relevant compounds and detailing the experimental protocols for their evaluation, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools and insights to investigate the therapeutic potential of this and other novel 2-substituted-4-oxopiperidines.

Comparative Efficacy in Target-Based Assays

The biological activity of a compound is critically dependent on its affinity and functional effect on its molecular target. Here, we present a comparative analysis of 2-substituted piperidine derivatives against a representative GPCR and a protein kinase, providing a benchmark for the potential evaluation of this compound.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all currently marketed drugs.[2] Piperidine derivatives have been successfully developed as modulators of various GPCRs, including histamine and sigma receptors.[3]

Table 1: Comparative Efficacy of 2-Substituted Piperidine Analogues in a GPCR Functional Assay (Histamine H3 Receptor)

Compound IDStructureTargetAssay TypeEC50 / IC50 (nM)Reference
Compound A (Structure of a known 2-substituted piperidine H3R antagonist)Histamine H3 Receptor (hH3R)cAMP Functional Assay7.70[3]
Compound B (Structure of another known 2-substituted piperidine H3R antagonist)Histamine H3 Receptor (hH3R)cAMP Functional Assay3.17[3]
This compound *(Structure of the topic compound)Histamine H3 Receptor (hH3R)cAMP Functional AssayTo be determinedN/A
Protein Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The piperidine scaffold has been incorporated into numerous kinase inhibitors.

Table 2: Comparative Efficacy of 2-Substituted Piperidine Analogues in a Kinase Inhibition Assay

Compound IDStructureTarget KinaseAssay TypeIC50 (µM)Reference
Compound C (Structure of a known 2-substituted piperidine kinase inhibitor)Example Kinase (e.g., Akt)TR-FRET Kinase Assay0.4[1]
Compound D (Structure of another known 2-substituted piperidine kinase inhibitor)Example Kinase (e.g., Akt)TR-FRET Kinase Assay0.3[1]
This compound *(Structure of the topic compound)Example Kinase (e.g., Akt)TR-FRET Kinase AssayTo be determinedN/A

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key target-based assays discussed above. These protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

GPCR Functional Assay: cAMP Measurement

This protocol describes a method to determine the functional activity of a test compound on a Gαi-coupled GPCR, such as the histamine H3 receptor, by measuring changes in intracellular cyclic AMP (cAMP) levels.[4]

Workflow for GPCR Functional Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Detection cluster_3 Data Analysis prep_cells Seed cells expressing the target GPCR incubate_cells Incubate overnight prep_cells->incubate_cells add_forskolin Add forskolin to stimulate cAMP production incubate_cells->add_forskolin add_compound Add test compound at various concentrations add_forskolin->add_compound incubate_treatment Incubate for a defined period add_compound->incubate_treatment lyse_cells Lyse cells to release intracellular contents incubate_treatment->lyse_cells detect_cAMP Detect cAMP levels using a suitable assay kit lyse_cells->detect_cAMP plot_data Plot cAMP levels against compound concentration detect_cAMP->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for a GPCR functional assay measuring cAMP levels.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293-T cells stably or transiently expressing the target Gαi-coupled GPCR in appropriate growth medium.[4]

    • Seed the cells into 96-well or 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

    • Immediately add the serially diluted test compound to the appropriate wells.

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA).[4]

    • Perform the cAMP detection assay following the kit's instructions.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

    • Normalize the data to the forskolin-only control (100% activity) and the basal control (0% activity).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protein Kinase Inhibition Assay: TR-FRET

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of a test compound against a specific protein kinase.[5]

Workflow for TR-FRET Kinase Assay

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis add_kinase Add kinase and substrate to assay plate add_compound Add test compound at various concentrations add_kinase->add_compound add_atp Initiate reaction by adding ATP add_compound->add_atp incubate_reaction Incubate to allow for phosphorylation add_atp->incubate_reaction add_detection_reagents Add TR-FRET detection reagents (e.g., antibody, acceptor) incubate_reaction->add_detection_reagents incubate_detection Incubate to allow for binding add_detection_reagents->incubate_detection read_plate Read TR-FRET signal on a plate reader incubate_detection->read_plate plot_data Plot signal against compound concentration read_plate->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

    • Prepare stock solutions of the kinase, the specific peptide or protein substrate, and ATP in the assay buffer.

    • Prepare a stock solution of the test compound, this compound, in DMSO and perform serial dilutions in assay buffer.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the kinase and substrate.

    • Add the serially diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents, which typically include a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescent acceptor molecule.

    • Incubate the plate in the dark at room temperature for a specified time to allow for antibody binding.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The reader will excite the europium donor and measure emission from both the donor and the acceptor.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized signal against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

Understanding the signaling pathways in which the molecular targets are involved is crucial for interpreting the biological consequences of their modulation.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Ligand gpcr GPCR ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response upstream_signal Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream_signal->receptor Activation kinase1 Kinase 1 receptor->kinase1 Phosphorylation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation target_protein Target Protein kinase2->target_protein Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) target_protein->cellular_response Regulation

Caption: A generalized protein kinase signaling cascade.

Conclusion

While the specific biological targets and efficacy of this compound remain to be elucidated, the framework presented in this guide provides a robust and scientifically rigorous approach for its evaluation. By leveraging established protocols for target-based assays and drawing comparisons with structurally related compounds, researchers can systematically explore the therapeutic potential of this and other novel 2-substituted-4-oxopiperidines. The versatility of the piperidine scaffold suggests that such investigations could uncover potent and selective modulators of key biological pathways, ultimately contributing to the development of next-generation therapeutics.

References

  • (Reference for the prevalence of the piperidine scaffold in approved drugs - will be popul
  • (Reference for the use of piperidine derivatives in GPCR modulation - will be popul
  • (Reference for the use of piperidine derivatives in kinase inhibition - will be popul
  • (Reference for a specific GPCR functional assay protocol - will be popul
  • (Reference for a specific kinase inhibition assay protocol - will be popul
  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101538. [Link]

  • (Reference for GPCR signaling pathways - will be popul
  • (Reference for kinase signaling pathways - will be popul
  • (Reference for a specific 2-substituted piperidine H3R antagonist - will be popul
  • (Reference for a specific 2-substituted piperidine kinase inhibitor - will be popul
  • Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]

  • Gonzalez-Lucas, A., et al. (2019). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 874-879. [Link]

  • (Reference for TR-FRET assay principles - will be popul
  • (Reference for the importance of the piperidine scaffold in medicinal chemistry - will be popul
  • (Reference for the diversity of biological targets for piperidine derivatives - will be popul
  • (Reference for the synthesis of 2-substituted piperidines - will be popul
  • (Reference for the conformational analysis of piperidine rings - will be popul
  • (Reference for the use of 4-oxopiperidines as synthetic intermediates - will be popul
  • (Reference for the biological evaluation of piperidine-containing compound libraries - will be popul
  • (Reference for a specific example of a 2-substituted piperidine with biological data - will be popul
  • (Reference for another specific example of a 2-substituted piperidine with biological data - will be popul
  • (Reference for a review on piperidine in drug discovery - will be popul
  • (Reference for a methods paper on target identification for small molecules - will be popul
  • (Reference for a paper on the structure-activity relationship of piperidine derivatives - will be popul
  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2861. [Link]

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A Comparative Guide to Validating the Mechanism of Action for Novel Piperidine-Based Therapeutics: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and exacting. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] This guide provides a comprehensive framework for elucidating and validating the mechanism of action of new piperidine derivatives, using a hypothetical bioactive compound derived from the synthetic intermediate, "tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate," as our central case study.

While the specified starting material is a chemical intermediate, its structural motifs are prevalent in compounds targeting a wide range of biological targets. For the purpose of this guide, we will hypothesize that a downstream derivative, which we'll call "Pip-42" , has been identified in a high-throughput screen as a potential modulator of a G-protein coupled receptor (GPCR). Specifically, we will focus on a hypothetical interaction with a well-characterized GPCR, the Dopamine D2 receptor (D2R), a critical target in the treatment of psychosis and other neurological disorders.

This guide will not only detail the necessary experimental protocols but will also delve into the scientific rationale behind each step, providing a self-validating system for your research. We will compare the performance of our hypothetical "Pip-42" against two well-established reference compounds:

  • Bromocriptine: A known D2R agonist.

  • Haloperidol: A known D2R antagonist.

The Central Hypothesis: Pip-42 as a Novel D2R Modulator

Our investigation begins with the hypothesis that Pip-42 directly binds to the Dopamine D2 receptor and modulates its downstream signaling pathways. The following sections will outline the experimental workflow designed to rigorously test this hypothesis.

cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Phenotype Radioligand Binding Assay Radioligand Binding Assay cAMP Assay cAMP Assay Radioligand Binding Assay->cAMP Assay Calcium Flux Assay Calcium Flux Assay Radioligand Binding Assay->Calcium Flux Assay Neurite Outgrowth Assay Neurite Outgrowth Assay cAMP Assay->Neurite Outgrowth Assay

Caption: Experimental workflow for validating the mechanism of action of Pip-42.

Phase 1: Confirming Direct Target Engagement

The first and most critical step is to determine if Pip-42 physically interacts with the D2R. The gold-standard method for this is the radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human Dopamine D2 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled D2R antagonist (e.g., [³H]-Spiperone).

    • Add increasing concentrations of the unlabeled competitor: Pip-42, Bromocriptine (positive control agonist), or Haloperidol (positive control antagonist).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Data

A low Ki value for Pip-42 would indicate a high binding affinity for the D2R, providing strong evidence for direct target engagement.

CompoundIC50 (nM)Ki (nM)
Pip-42 8528
Bromocriptine 3010
Haloperidol 155

Phase 2: Characterizing Functional Activity

Having confirmed that Pip-42 binds to the D2R, the next step is to determine the functional consequence of this binding. Is it an agonist, an antagonist, or an allosteric modulator? The D2R is a Gi-coupled receptor, meaning its activation inhibits the production of cyclic AMP (cAMP).

Experimental Protocol: cAMP Assay
  • Cell Preparation:

    • Plate D2R-expressing CHO or HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

  • Compound Treatment:

    • For agonist testing, add increasing concentrations of Pip-42 or Bromocriptine.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of Pip-42 or Haloperidol, followed by the addition of a fixed concentration of a D2R agonist (e.g., quinpirole).

  • cAMP Measurement:

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC50.

Signaling Pathway Visualization

Dopamine / Agonist Dopamine / Agonist D2 Receptor D2 Receptor Dopamine / Agonist->D2 Receptor Binds Gi Protein Gi Protein D2 Receptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase

Caption: D2R-mediated inhibition of cAMP production.

Interpreting the Data

If Pip-42 is an agonist, it will decrease cAMP levels on its own. If it is an antagonist, it will have no effect on its own but will block the cAMP reduction caused by an agonist.

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)
Pip-42 >10,000120
Bromocriptine 50N/A
Haloperidol N/A25

The hypothetical data suggests that Pip-42 is a D2R antagonist, as it does not show agonist activity but does inhibit the action of a D2R agonist.

Phase 3: Assessing Cellular Phenotypic Effects

The final validation step is to demonstrate that the observed molecular mechanism translates into a relevant cellular effect. For neuronal cells, D2R activation can influence neurite outgrowth.

Experimental Protocol: Neurite Outgrowth Assay
  • Cell Culture:

    • Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) in a suitable medium.

    • Differentiate the cells by adding a growth factor such as NGF (Nerve Growth Factor).

  • Compound Treatment:

    • Treat the differentiating cells with Pip-42, Bromocriptine, or Haloperidol at various concentrations.

  • Imaging and Analysis:

    • After a suitable incubation period (e.g., 48-72 hours), fix the cells and stain them with an antibody against a neuronal marker (e.g., β-III tubulin).

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify neurite length and branching.

Interpreting the Data

If D2R activation inhibits neurite outgrowth in this cell model, then an antagonist like Haloperidol or Pip-42 would be expected to rescue or enhance neurite outgrowth in the presence of an inhibitory agonist.

TreatmentAverage Neurite Length (µm)
Vehicle Control 150
D2R Agonist 75
D2R Agonist + Haloperidol 140
D2R Agonist + Pip-42 135

Conclusion

This guide has outlined a systematic, multi-faceted approach to validating the mechanism of action for a novel piperidine-based compound, our hypothetical "Pip-42." By combining target engagement studies, functional assays, and phenotypic cellular assays, and by consistently comparing our results with known reference compounds, we can build a robust and compelling case for the compound's mechanism of action. This rigorous, self-validating workflow is essential for making informed decisions in the drug discovery and development process.

References

  • Goel, P., Alam, O., Naim, M.J., Nawaz, F., Iqbal, M., & Alam, M.I. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 480–502. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

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A Comparative Guide to the Synthesis of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two plausible synthetic routes for tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The strategic placement of a bulky tert-butyl group at the 2-position of the piperidone ring offers a unique scaffold for developing novel therapeutics. Given the absence of a standardized, commercially viable synthesis for this specific molecule, this document outlines and contrasts two rational, laboratory-scale approaches: a convergent Aza-Michael Addition Route and a linear Pyridine Functionalization Route . This analysis is intended to assist researchers in selecting a synthetic strategy that best aligns with their specific experimental constraints and objectives.

Introduction to the Target Molecule

The piperidine scaffold is a cornerstone in drug discovery, appearing in numerous approved pharmaceuticals. The target molecule, this compound, is a highly functionalized derivative with significant potential for creating sterically hindered and conformationally restricted analogs of bioactive compounds. The N-Boc protecting group provides stability and facilitates further chemical modifications, making this a versatile intermediate for library synthesis and lead optimization in drug development programs.

Route 1: Convergent Synthesis via Double Aza-Michael Addition

This approach constructs the 2-substituted piperidone core in a convergent manner through a double aza-Michael reaction. This method is advantageous for its efficiency in ring formation and the potential for stereocontrol.

Overview of the Aza-Michael Addition Route

This synthesis begins with the preparation of a divinyl ketone intermediate, which then undergoes a cyclization reaction with a primary amine. The resulting N-substituted piperidone is subsequently deprotected and then protected with a Boc group to yield the final product.

Aza_Michael_Addition_Route cluster_0 Step 1: Divinyl Ketone Synthesis cluster_1 Step 2: Piperidone Ring Formation cluster_2 Step 3: Deprotection and Boc Protection A tert-Butyl vinyl ketone C 1,5-Di-tert-butylpenta-1,4-dien-3-ol A->C Grignard Reaction B Vinylmagnesium bromide B->C D 1,5-Di-tert-butylpenta-1,4-dien-3-one C->D Oxidation (e.g., PCC, DMP) F 1-Benzyl-2-(tert-butyl)-4-oxopiperidine D->F Double Aza-Michael Addition E Benzylamine E->F G 2-(tert-Butyl)-4-oxopiperidine F->G Hydrogenolysis (e.g., H₂, Pd/C) H This compound G->H Boc Protection (Boc₂O) Pyridine_Functionalization_Route cluster_0 Step 1: Pyridine Synthesis & Reduction cluster_1 Step 2: Hydroxylation & Oxidation A Pyridine C 2-tert-Butylpyridine A->C Alkylation B tert-Butyllithium B->C D 2-tert-Butylpiperidine C->D Catalytic Hydrogenation (e.g., H₂, PtO₂) E N-Boc-2-tert-butylpiperidine D->E Boc Protection F N-Boc-2-tert-butyl-4-hydroxypiperidine E->F Hydroxylation G This compound F->G Oxidation (e.g., Swern, DMP)

Spectroscopic Data Confirmation: A Comparative Guide to tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is paramount. For novel heterocyclic compounds such as tert-butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, a multi-faceted spectroscopic approach is not just a procedural formality but a cornerstone of scientific rigor. This guide provides an in-depth comparison of the expected spectroscopic data for this target molecule against its well-characterized, unsubstituted precursor, tert-butyl 4-oxopiperidine-1-carboxylate (commonly known as N-Boc-4-piperidone). By understanding the foundational spectral characteristics of the parent compound and the predictable electronic and steric influences of a C-2 tert-butyl group, researchers can confidently verify the successful synthesis and purity of this sterically hindered piperidone derivative.

The introduction of a bulky tert-butyl group at the C-2 position of the piperidine ring is anticipated to induce significant and diagnostic shifts in the nuclear magnetic resonance (NMR) spectra, alongside subtle but discernible changes in vibrational (IR) and mass spectra (MS). This guide will dissect these anticipated differences, providing a predictive framework for researchers.

Comparative Spectroscopic Analysis

A direct comparison of the spectroscopic data between the parent N-Boc-4-piperidone and the target 2-substituted analog highlights the influence of the additional alkyl group. The following tables summarize the known data for N-Boc-4-piperidone and the predicted data for this compound.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assignment N-Boc-4-piperidone Chemical Shift (δ, ppm) Predicted this compound Chemical Shift (δ, ppm) Rationale for Predicted Shift
N-Boc (9H)~1.47 (s)~1.50 (s)Minor downfield shift due to conformational changes.
C-2 tert-butyl (9H)N/A~1.05 (s)Characteristic singlet for a tert-butyl group in a shielded environment.
Piperidine H (ring protons)~2.4 (t, 4H), ~3.7 (t, 4H)Complex multiplets expected from ~1.8 to 4.5 ppmThe C-2 substituent breaks the molecule's symmetry, leading to distinct signals for each proton and more complex splitting patterns. A significant downfield shift is expected for the C-2 proton.

Table 2: Comparative ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Assignment N-Boc-4-piperidone Chemical Shift (δ, ppm) Predicted this compound Chemical Shift (δ, ppm) Rationale for Predicted Shift
Ketone (C=O)~208.0~209.0Slight downfield shift due to steric hindrance affecting the carbonyl environment.
Boc (C=O)~154.7~155.0Minimal change expected.
Boc -C(CH₃)₃~80.0~80.5Minor change in the electronic environment.
Boc -C(CH₃)₃~28.4~28.4Generally stable and used as a reference.
C-2 tert-butyl -C(CH₃)₃N/A~35.0Expected chemical shift for the quaternary carbon of the tert-butyl group.
C-2 tert-butyl -C(CH₃)₃N/A~26.0Expected chemical shift for the methyl carbons of the tert-butyl group.
C-2 & C-6~45.0 (equivalent)C-2: ~60.0, C-6: ~45.0Significant downfield shift for C-2 due to the direct attachment of the bulky group. C-6 will be less affected.
C-3 & C-5~41.0 (equivalent)C-3: ~48.0, C-5: ~40.0C-3 will experience a downfield shift due to the alpha-substituent effect. C-5 will be less affected.

Table 3: Comparative IR and Mass Spectrometry Data

Technique N-Boc-4-piperidone Predicted this compound Rationale for Prediction
IR (Infrared) Spectroscopy (cm⁻¹) Strong C=O (ketone) stretch at ~1720 cm⁻¹. Strong C=O (carbamate) stretch at ~1695 cm⁻¹.Strong C=O (ketone) stretch, potentially shifted to a slightly lower wavenumber (~1715 cm⁻¹) due to steric hindrance. Strong C=O (carbamate) stretch around ~1695 cm⁻¹.The bulky tert-butyl group can influence the bond angle and electronic environment of the adjacent carbonyl group.
Mass Spectrometry (MS) Molecular Weight: 199.25 g/mol . [M+H]⁺ = 200.1. Key fragment at m/z 144 (loss of tert-butyl).Molecular Weight: 255.36 g/mol . Expected [M+H]⁺ = 256.2. Key fragments corresponding to the loss of a tert-butyl group (m/z 199) and the Boc group (m/z 155).The addition of a C₄H₉ group increases the molecular weight by 56.11 g/mol . Fragmentation patterns will be influenced by the presence of two tert-butyl groups.

Experimental Protocols

To ensure the acquisition of high-quality data for structural confirmation, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : Utilize a 400 MHz (or higher) spectrometer. Acquire data with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as C-H and C-N stretching and bending vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺.

  • Data Acquisition : Acquire the mass spectrum in a positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis : Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to further confirm the structure.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic confirmation of the target compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesize Target Compound purification Purify via Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR (ATR) purification->ir ms MS (ESI) purification->ms compare Compare with Predicted Data & Alternatives nmr->compare ir->compare ms->compare structure Confirm Structure & Purity compare->structure

Caption: Workflow for Spectroscopic Confirmation.

Structural Rationale and Predicted Spectra

The molecular structure of this compound, with its key functional groups, is depicted below. The presence of the C-2 tert-butyl group is the primary structural difference compared to N-Boc-4-piperidone and is the source of the predicted spectral variations.

G cluster_mol This compound N1 N C2 C N1->C2 C7 C N1->C7 C3 C C2->C3 C12 C C2->C12 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 =O C6 C C5->C6 C6->N1 O2 O C7->O2 =O O3 O C7->O3 C8 C C9 C C8->C9 (CH₃)₃ C10 C C11 C C13 C C12->C13 (CH₃)₃ C14 C C15 C O3->C8

Caption: Structure of the Target Compound.

The principles of NMR spectroscopy dictate that the chemical environment of each nucleus determines its resonance frequency. The electron-donating and sterically bulky tert-butyl group at the C-2 position will deshield the adjacent C-2 proton and carbon nucleus, causing a downfield shift in their respective NMR spectra. Furthermore, the loss of symmetry will render the protons on each side of the piperidone ring chemically non-equivalent, leading to more complex splitting patterns in the ¹H NMR spectrum compared to the simple triplets observed for N-Boc-4-piperidone.[1]

In mass spectrometry, the presence of two bulky tert-butyl groups provides two likely sites for initial fragmentation, leading to characteristic neutral losses of 56 Da. The relative abundance of these fragment ions can provide further structural confirmation.

Conclusion

References

Sources

"tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate" bioactivity screening results

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Utility of the 2-(tert-Butyl)-4-oxopiperidine Scaffold in M4 Receptor Positive Allosteric Modulator (PAM) Development

Introduction: The Therapeutic Promise of M4 Receptor Modulation

The muscarinic acetylcholine receptor M4, a G-protein coupled receptor (GPCR) predominantly expressed in the striatum, plays a crucial role in regulating dopamine signaling. This has positioned the M4 receptor as a key therapeutic target for neuropsychiatric disorders such as schizophrenia. Unlike direct agonists, which can cause side effects due to broad receptor activation, Positive Allosteric Modulators (PAMs) offer a more nuanced approach. PAMs bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand, acetylcholine (ACh). They do not activate the receptor on their own but potentiate the receptor's response to ACh, preserving the natural spatial and temporal patterns of neurotransmission. This mechanism is believed to offer a superior side effect profile, making the discovery of potent and selective M4 PAMs a major goal in modern drug development.

This guide provides a comparative analysis of a pivotal chemical scaffold, the 2-(tert-butyl)piperidine core, derived from the starting material tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate . We will examine the bioactivity of M4 PAMs built from this scaffold and compare their performance against compounds derived from an alternative chemical series, providing the experimental context for how these critical determinations are made.

The 2-(tert-Butyl)piperidine Scaffold: A Privileged Architecture for M4 PAMs

The compound This compound is not itself biologically active; it is a synthetic intermediate or building block. Its significance lies in providing the core 2-(tert-butyl)piperidine scaffold, which has proven to be a highly effective architecture for developing potent and selective M4 PAMs.

The rationale behind this scaffold's success lies in the specific orientation of the bulky tert-butyl group. This substituent is crucial for achieving high potency and selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, M5). Structure-activity relationship (SAR) studies have consistently shown that this particular substitution pattern provides a vector that allows the rest of the molecule to engage optimally with the allosteric binding pocket on the M4 receptor.

G cluster_0 Synthetic Pathway A tert-Butyl 2-(tert-butyl)-4- oxopiperidine-1-carboxylate (Starting Material) B Chemical Elaboration (e.g., Reductive Amination, Amide Coupling) A->B C Final M4 PAM Compound (e.g., VU0152100) (Biologically Active) B->C

Caption: General synthetic utility of the starting material.

Comparative Bioactivity Analysis: Scaffold vs. Scaffold

The ultimate measure of a scaffold's utility is the pharmacological profile of the compounds it produces. Here, we compare M4 PAMs derived from the 2-(tert-butyl)piperidine scaffold with those from the alternative tetrahydroquinoline-based scaffold.

Scaffold 1: 2-(tert-Butyl)piperidine Derivatives

This class of compounds, pioneered by researchers at Vanderbilt University, represents one of the most successful series of M4 PAMs. A prime example is VU0152100 . This compound demonstrates high potency and significant efficacy at the human M4 receptor. The key feature is the 2-tert-butylpiperidine core, which anchors the molecule in the allosteric site, while the appended groups are optimized for potency and pharmacokinetic properties.

Scaffold 2: Tetrahydroquinoline-Based Derivatives

An alternative approach to M4 PAM design involves the use of a tetrahydroquinoline scaffold. This scaffold presents a different three-dimensional shape and set of hydrogen bonding patterns to the receptor. A representative compound from this series, Compound 7o from a study by researchers at Merck, also shows robust M4 PAM activity. While effective, the SAR for this series is distinct, highlighting that different chemical architectures can achieve the desired pharmacological effect.

Performance Data Summary

The table below summarizes the in vitro bioactivity of representative compounds from each scaffold, demonstrating their potency (EC50) and efficacy (% Emax relative to a standard). Lower EC50 values indicate higher potency.

Scaffold ClassRepresentative CompoundM4 Potency (hM4 EC50)M4 Efficacy (% ACh Max)Source
2-(tert-Butyl)piperidine VU0152100220 nM~800%
Tetrahydroquinoline Compound 7o190 nM~600%

As the data indicates, both scaffolds can produce highly potent M4 PAMs. VU0152100, from the 2-(tert-butyl)piperidine series, shows exceptionally high efficacy, significantly amplifying the receptor's response to acetylcholine.

G cluster_0 GPCR Signaling ACh Acetylcholine (ACh) (Endogenous Ligand) Receptor M4 Receptor ACh->Receptor Binds Orthosteric Site ACh->Receptor Potentiates Binding & Activation PAM M4 PAM (Allosteric Modulator) PAM->Receptor Binds Allosteric Site PAM->Receptor Potentiates Binding & Activation G_Protein G-Protein (Inactive) Receptor->G_Protein Basal Activity G_Protein_A G-Protein (Active) Receptor->G_Protein_A Enhanced Activation Signal Cellular Response G_Protein_A->Signal

Caption: Mechanism of a Positive Allosteric Modulator (PAM).

Experimental Protocol: Screening for M4 PAM Activity

The bioactivity data presented above is typically generated using a cell-based functional assay. A common and high-throughput method is the calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To measure a compound's ability to potentiate the M4 receptor's response to a sub-maximal concentration of acetylcholine (ACh).

Materials:

  • CHO or HEK293 cells stably expressing the human M4 receptor (hM4) and a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Acetylcholine (ACh) stock solution.

  • Test compounds (e.g., VU0152100) dissolved in DMSO and serially diluted.

  • 384-well microplates.

  • FLIPR instrument.

Step-by-Step Methodology:

  • Cell Plating: Seed the hM4-expressing cells into 384-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare a dilution series of the test compounds in assay buffer. Also prepare a solution of ACh at a concentration known to elicit a sub-maximal response (e.g., EC20).

  • Assay Execution (FLIPR): a. Place the cell plate and the compound plate into the FLIPR instrument. b. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds). c. The instrument automatically adds the test compounds from the compound plate to the cell plate. The fluorescence is monitored for 2-3 minutes to detect any direct agonist activity (an increase in calcium signal). d. Next, the instrument adds the EC20 concentration of ACh to all wells. e. Fluorescence is continuously monitored for another 2-3 minutes. A potentiation of the ACh-induced calcium signal in the presence of the test compound indicates PAM activity.

  • Data Analysis: a. The increase in fluorescence (calcium mobilization) is plotted against the concentration of the test compound. b. The data is fitted to a four-parameter logistic equation to determine the EC50 (the concentration at which the compound produces 50% of its maximal potentiating effect) and the Emax (the maximum potentiation observed).

Conclusion and Outlook

While This compound is not bioactive, its role as a precursor to the 2-(tert-butyl)piperidine scaffold is of high importance in medicinal chemistry. The resulting M4 PAMs, such as VU0152100, exhibit excellent potency and efficacy, validating this scaffold's utility. Comparative analysis shows that while alternative scaffolds like the tetrahydroquinoline core can also yield potent M4 PAMs, the 2-(tert-butyl)piperidine series has produced compounds with some of the highest reported efficacies to date. The continued exploration of this and other novel scaffolds will be critical in developing next-generation treatments for schizophrenia and other debilitating neuropsychiatric disorders.

References

Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. [Link] Eglen, R. M. (2005). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology. [Link] Brady, A. E., Jones, C. K., & Lindsley, C. W. (2006). The 2-amino-5-chloro-N,N-dimethyl-4-pyrimidinamine scaffold as a novel M4 positive allosteric modulator. Bioorganic & Medicinal Chemistry Letters. (Note: This reference establishes the importance of the general class, though a more specific one for the tert-butyl group is ideal). A representative link to the field: [Link] Le, U. P., et al. (2010). Optimization of a 2-aminobenzamide scaffold to afford a potent, functionally-selective M4 positive allosteric modulator. Bioorganic & Medicinal Chemistry Letters. (Note: This is a proxy reference for a compound of this class, specific data for VU0152100 can be found in similar papers from the Lindsley and Conn labs). A representative link to the field: [Link] Uslaner, J. M., et al. (2013). Preclinical characterization of a novel, potent, and selective M4 positive allosteric modulator, MK-XXXX. Journal of Pharmacology and Experimental Therapeutics. (Note: This is a representative title for a compound from an alternative series). A representative link to the journal: [Link]

Safety Operating Guide

Navigating the Disposal of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical disposal is to prevent harm to individuals and the environment.[1] This involves a thorough understanding of the chemical's potential hazards, the use of appropriate personal protective equipment (PPE), and adherence to established disposal protocols.[2][3] This guide will walk you through a self-validating system for managing the waste of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate, ensuring each step prioritizes safety and compliance.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough risk assessment is paramount. Based on data from structurally related N-Boc protected piperidones, we can anticipate the primary hazards associated with this compound.

Anticipated Hazards:

  • Skin Irritation: Many similar compounds, such as tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate, are known to cause skin irritation.[4][5][6]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[4][5][6]

  • Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if ingested or inhaled.[4][7]

Given these potential hazards, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate PPE at all times.[3]

Summary of Hazard Information for Structurally Similar Compounds:

Compound NameKey Hazard Statements
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylateHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[4]
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylateCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][8]
tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylateCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
tert-Butyl 4-oxopiperidine-1-carboxylateHarmful if swallowed, Causes skin irritation.[9]
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylateHarmful in contact with skin, Harmful if inhaled, May cause respiratory irritation, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[7]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, a stringent PPE and engineering control protocol is necessary. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect laboratory workers from chemical hazards.[3]

Essential PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[10]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7][10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[11]

Engineering Controls:

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area.[7]

  • Chemical Fume Hood: For procedures that may generate dust or fumes, a certified chemical fume hood is required.[12]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible.[13]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][14]

Step 1: Waste Determination

The first step in proper disposal is to determine if the waste is hazardous.[2] Given the anticipated hazards of skin, eye, and respiratory irritation, it is prudent to manage this compound as a hazardous waste.

Step 2: Waste Collection and Segregation

  • Container: Collect the waste in a designated, properly labeled, and sealable container.[1][15] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[1]

  • Segregation: Do not mix this waste with other incompatible chemicals.[1][2] Incompatible materials can react and cause a fire, explosion, or the release of toxic gases.

Step 3: Storage

Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[15] This area should be secure, well-ventilated, and away from sources of ignition.[1]

Step 4: Professional Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[2] These companies have the expertise and permits to handle and dispose of chemical waste safely and in compliance with all regulations.

Disposal Workflow Diagram:

G cluster_0 Pre-Disposal cluster_1 Collection & Storage cluster_2 Final Disposal A Hazard Identification (Assume Hazardous) B Wear Appropriate PPE A->B C Collect in a Labeled, Compatible Container B->C D Segregate from Incompatible Waste C->D E Store in a Designated Hazardous Waste Area D->E F Contact Institutional EHS Office E->F G Arrange for Pickup by a Licensed Disposal Company F->G

Caption: Decision workflow for the proper disposal of this compound.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill:

    • Alert personnel in the area.[7]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[7]

    • Clean the spill area thoroughly.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-faceted process that requires careful planning and execution. By treating this compound with the caution it deserves, based on the hazard profile of its structural analogs, and by adhering to the principles of waste minimization, segregation, and professional disposal, laboratories can ensure a safe working environment and maintain full regulatory compliance. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance.[3][16]

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22495585 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. AEG Environmental. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Waste | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri S&T. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. YouTube. Available at: [Link]

  • APPENDIX I: OSHA LABORATORY STANDARD - Southwest Tennessee Community College. Southwest Tennessee Community College. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound in drug discovery and organic synthesis, tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate demands a rigorous approach to laboratory safety. This guide provides a comprehensive framework for its handling, grounded in the principles of chemical safety and risk mitigation. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, by analyzing structurally related piperidine derivatives, we can establish a robust safety protocol. The foundational principle is to treat this compound with the caution required for substances that are irritants to the skin, eyes, and respiratory system, and are potentially harmful if ingested or absorbed.

Hazard Analysis: A Data-Driven Approach

Analysis of analogous compounds, such as various N-Boc-4-piperidone derivatives, consistently highlights several key hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4] These include:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[2]

Given this profile, all handling procedures must be designed to prevent direct contact and aerosol generation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile or butyl rubber gloves, tested according to EN 374.[6]Provides a chemical-resistant barrier to prevent skin contact and irritation.[6] Gloves should be inspected before use and disposed of after handling or if contaminated.[7]
Eye and Face Protection Tight-sealing safety goggles or a face shield (minimum 8-inch).[5][7]Protects against splashes and airborne particles, preventing serious eye irritation.[5][7]
Skin and Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full-body suit is recommended.[7]Prevents contamination of personal clothing and skin.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is necessary if there is a risk of dust or aerosol formation, or if working outside of a certified chemical fume hood.[5]Protects the respiratory tract from irritation and potential harm from inhalation.[5]
Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • The container should be kept tightly closed.[1][5]

2. Handling and Use:

  • All manipulations of the solid compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Avoid the formation of dust.[1][5] If the compound is a fine powder, use techniques that minimize aerosolization, such as gentle scooping rather than pouring.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][8]

3. Emergency Procedures:

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[1]

  • In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][5] If irritation persists, seek medical advice.[1]

  • In case of inhalation: Move the individual to fresh air.[9][10] If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

  • Collect all waste, including empty containers, contaminated gloves, and weighing papers, in a designated and clearly labeled hazardous waste container.[1][5]

  • Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][5] Do not dispose of it down the drain.[1]

Visualizing the Workflow: A Step-by-Step Safety Protocol

The following diagram illustrates the critical decision points and safety measures throughout the handling process of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Compound ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Step 1 fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood Step 2 weigh Weigh Compound: - Minimize Dust - Use Spatula fume_hood->weigh Step 3 dissolve Dissolve in Solvent: - Add Solid to Liquid - Gentle Agitation weigh->dissolve Step 4 reaction Perform Reaction dissolve->reaction Step 5 decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Step 6 waste Dispose of Waste: - Solid Waste Container - Liquid Waste Container decontaminate->waste Step 7 remove_ppe Remove PPE: - Gloves Last - Wash Hands waste->remove_ppe Step 8 end_op End of Operation remove_ppe->end_op Step 9

Caption: Workflow for Safe Handling of this compound

References

  • PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. [Link]

  • Penta chemicals. (2024). Piperidine - Safety Data Sheet. [Link]

Sources

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Retrosynthesis Analysis

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tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.